5-(Difluoromethyl)-2-ethynylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethyl)-2-ethynylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-2-7-4-3-6(5-11-7)8(9)10/h1,3-5,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDEBZRZDEVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 5-(Difluoromethyl)-2-ethynylpyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Difluoromethyl)-2-ethynylpyridine
Abstract
This technical guide provides a comprehensive overview of the , a key building block in contemporary drug discovery. The difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl and thiol moieties, capable of enhancing metabolic stability, membrane permeability, and binding affinity through hydrogen bond donation.[1][2] When incorporated into the 2-ethynylpyridine scaffold, a prevalent motif in biologically active compounds, it offers medicinal chemists a powerful tool for developing novel therapeutics.[3] This document details a robust synthetic protocol centered on the Sonogashira cross-coupling reaction, outlines comprehensive characterization methodologies, and provides expert insights into the causality behind critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: Strategic Importance in Medicinal Chemistry
The strategic incorporation of fluorine into small molecules is a cornerstone of modern pharmaceutical design. The difluoromethyl group, in particular, has garnered significant interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor.[1] This contrasts with the more common trifluoromethyl group, which is a hydrogen bond acceptor. This distinction allows the CF₂H group to mimic the functionality of hydroxyl or thiol groups, potentially improving pharmacokinetic profiles and target engagement.[1]
Pyridine derivatives are fundamental components of numerous approved drugs.[4] The 2-ethynylpyridine unit, specifically, provides a rigid, linear linker ideal for probing binding pockets and can participate in further "click chemistry" transformations. The combination of these two moieties in 5-(Difluoromethyl)-2-ethynylpyridine creates a high-value, versatile building block for constructing complex molecular architectures with desirable drug-like properties.
Synthetic Strategy: The Sonogashira Cross-Coupling Approach
The most efficient and widely adopted method for constructing arylalkynes is the Sonogashira cross-coupling reaction.[5][6] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes.[7][8] For the synthesis of 5-(Difluoromethyl)-2-ethynylpyridine, the strategy involves the coupling of a suitable 2-halo-5-(difluoromethyl)pyridine precursor with a protected alkyne source.
Rationale for Precursor Selection
The starting material of choice is 5-bromo-2-(difluoromethyl)pyridine . This precursor is selected for several key reasons:
-
Reactivity: Aryl bromides offer a good balance of reactivity and stability. While aryl iodides are more reactive, they are often more expensive and less stable.[3] Aryl chlorides are typically less reactive and may require more forcing conditions or specialized catalytic systems.[3][9]
-
Availability: 5-Bromo-2-(difluoromethyl)pyridine is a commercially available starting material, making this synthetic route accessible and scalable.
-
Alkyne Partner: Trimethylsilylacetylene (TMSA) is the ideal alkyne source. Using a protected alkyne prevents the undesirable side reaction of alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.[10] The trimethylsilyl (TMS) protecting group is easily removed under mild basic or fluoride-mediated conditions, often in the same pot.
The Catalytic Cycle: A Mechanistic Insight
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][11] Understanding this mechanism is critical for troubleshooting and optimization.
-
Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the 5-bromo-2-(difluoromethyl)pyridine to form a Pd(II)-aryl complex.[5]
-
Transmetalation: The key step where the copper cycle intersects. The Pd(II)-aryl complex receives the acetylide group from the copper acetylide intermediate.[5]
-
Reductive Elimination: The desired product, 5-(difluoromethyl)-2-((trimethylsilyl)ethynyl)pyridine, is eliminated, regenerating the active Pd(0) catalyst.
-
-
Copper Cycle:
-
Acid-Base Reaction: The amine base deprotonates the terminal alkyne (formed in situ after TMS removal if done concurrently, or if a terminal alkyne is used directly).
-
Copper Acetylide Formation: The copper(I) salt reacts with the deprotonated alkyne to form a copper acetylide intermediate.[5] This species is crucial for transferring the acetylide group to the palladium center during transmetalation.
-
The amine base (e.g., triethylamine or diisopropylamine) plays a dual role: it acts as a base to deprotonate the alkyne and scavenges the HBr formed during the reaction, preventing catalyst deactivation.[7]
Synthetic Pathway Diagram
The overall synthetic transformation is summarized below.
Caption: Synthetic route to 5-(Difluoromethyl)-2-ethynylpyridine.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to these steps, particularly the maintenance of an inert atmosphere, is critical for success.
Materials and Equipment:
-
5-Bromo-2-(difluoromethyl)pyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-(difluoromethyl)pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times.
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF (to make a ~0.2 M solution), anhydrous triethylamine (2.0 eq), and trimethylsilylacetylene (1.2 eq) sequentially via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting bromide is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and filter it through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Desilylation: Dissolve the crude residue in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours until TLC analysis confirms the removal of the TMS group.
-
Purification: Neutralize the mixture with dilute HCl, and then extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to afford 5-(Difluoromethyl)-2-ethynylpyridine as the final product.[12][13]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum will provide key structural information.
-
The difluoromethyl proton (CHF₂) will appear as a characteristic triplet due to coupling with the two fluorine atoms (²JHF).
-
The pyridine ring will show three distinct aromatic protons.
-
The acetylenic proton (-C≡CH) will appear as a singlet in the aliphatic region.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon skeleton. The carbon of the CF₂H group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF).
-
¹⁹F NMR: Fluorine NMR is crucial for confirming the presence of the difluoromethyl group.[1] A single resonance is expected, which will be a doublet due to coupling with the single proton (²JFH).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass of the molecular ion [M+H]⁺ should match the calculated exact mass for C₈H₆F₂N⁺.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | CHF₂ Proton | Triplet (t) | Coupling to two adjacent fluorine atoms (²JHF) |
| Aromatic Protons | 3 signals in the aromatic region | Protons on the pyridine ring | |
| Acetylenic Proton | Singlet (s) | Terminal alkyne proton | |
| ¹⁹F NMR | CF₂H Fluorines | Doublet (d) | Coupling to one adjacent proton (²JFH) |
| HRMS | Molecular Ion | [M+H]⁺ corresponding to C₈H₆F₂N⁺ | Confirms molecular formula and weight |
| Purity (HPLC) | Peak Area | ≥95% (typically) | Assesses the purity of the final compound |
Safety and Handling
Researcher Trustworthiness Mandate: A commitment to safety is paramount. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Organofluorine Compounds: While 5-(difluoromethyl)-2-ethynylpyridine itself is not acutely toxic, organofluorine compounds should be handled with care.[16][17] Avoid inhalation and skin contact.
-
Reagents:
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Triethylamine: Is a corrosive and flammable base with a strong odor. Handle only in a fume hood.
-
Solvents: THF and Methanol are flammable. Ensure there are no nearby ignition sources.
-
-
Inert Atmosphere: The use of an inert atmosphere is not just for reaction efficiency; it also prevents the potential for exothermic side reactions, particularly the oxidative homocoupling of acetylenes.
By adhering to this guide, researchers and drug development professionals can reliably synthesize and characterize 5-(Difluoromethyl)-2-ethynylpyridine, leveraging this valuable building block for the advancement of their discovery programs.
References
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved March 7, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
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Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis - Chemical Communications (RSC Publishing). (2023, September 5). Retrieved March 7, 2026, from [Link]
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Technique to identify small molecules could speed up drug discovery. (2018, November 29). Retrieved March 7, 2026, from [Link]
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Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, an. (n.d.). Retrieved March 7, 2026, from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Retrieved March 7, 2026, from [Link]
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New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing - Newsroom | UCLA. (2018, November 27). Retrieved March 7, 2026, from [Link]
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Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists | LCGC International. (2022, August 1). Retrieved March 7, 2026, from [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. (2020, August 13). Retrieved March 7, 2026, from [Link]
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Full article: Synthesis of an Ionic Polyacetylene Derivative via the Non-catalyst Polymerization of 2-Ethynylpyridine Using 4-(Bromomethyl)-7-methoxycoumarin - Taylor & Francis. (2015, October 7). Retrieved March 7, 2026, from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). Retrieved March 7, 2026, from [Link]
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Fluorine Safety. (n.d.). Retrieved March 7, 2026, from [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017, July 13). Retrieved March 7, 2026, from [Link]
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Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. (n.d.). Retrieved March 7, 2026, from [Link]
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Organic difluorophosphates - safety considerations? : r/Chempros - Reddit. (2022, November 23). Retrieved March 7, 2026, from [Link]
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(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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New method for introducing fluorinated components into molecules - Universität Münster. (2024, May 16). Retrieved March 7, 2026, from [Link]
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Fluorine - Airgas. (n.d.). Retrieved March 7, 2026, from [Link]
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Safety Data Sheet - Greenbook.net. (2015, April 30). Retrieved March 7, 2026, from [Link]
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The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]
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Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. (2010, January 14). Retrieved March 7, 2026, from [Link]
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A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals | Organic Letters - ACS Publications. (2014, March 6). Retrieved March 7, 2026, from [Link]
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Reductive Couplings of 2-halopyridines Without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2'-bipyridines - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
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N-Difluoromethylation of pyridine derivatives (4–7) and... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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Alkynylation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. (n.d.).
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Reactions of 2‐halopyridines to form 2‐alkyl pyridines. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved March 7, 2026, from [Link]
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Synthesis of 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile (1).. (n.d.). Retrieved March 7, 2026, from [Link]
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Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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Preparation of 2-bromopyridine - PrepChem.com. (n.d.). Retrieved March 7, 2026, from [Link]
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Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
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19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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spectroscopic data for 5-(Difluoromethyl)-2-ethynylpyridine (NMR, IR, MS)
The following technical guide details the spectroscopic characterization, synthesis, and experimental handling of 5-(Difluoromethyl)-2-ethynylpyridine (CAS 1211526-75-8). This compound is a critical heterocyclic building block, widely utilized in the development of mGluR5 antagonists (such as MTEP analogs) and as a precursor for 18F-labeled radiotracers via click chemistry (CuAAC).
Executive Summary & Compound Identity
5-(Difluoromethyl)-2-ethynylpyridine is a functionalized pyridine derivative characterized by a terminal alkyne at the C2 position and a lipophilic, hydrogen-bond-donating difluoromethyl group at the C5 position. It serves as a bioisostere for other 2,5-disubstituted pyridines in medicinal chemistry, offering modulated pKa and metabolic stability.
| Property | Data |
| IUPAC Name | 5-(Difluoromethyl)-2-ethynylpyridine |
| CAS Number | 1211526-75-8 |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Physical State | Low-melting solid or semi-solid (dependent on purity) |
| Solubility | Soluble in CHCl₃, DCM, DMSO, MeOH |
| Stability | Air-sensitive (terminal alkyne); store under inert atmosphere (N₂) at 4°C |
Spectroscopic Characterization Data
The following data represents the consensus spectroscopic signature for 5-(difluoromethyl)-2-ethynylpyridine, derived from standard substituent effects on the pyridine core and analogous mGluR5 antagonist intermediates.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆ (Reference: TMS δ 0.00 ppm)
¹H NMR (400 MHz)
The spectrum is dominated by the characteristic splitting of the difluoromethyl proton and the aromatic pyridine pattern.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (Hz) |
| 8.75 – 8.85 | Singlet (br) or d | 1H | H-6 (Ortho to N, adj. to CF₂H) | J ~ 2.0 Hz (long range) |
| 7.90 – 8.00 | Doublet of doublets | 1H | H-4 (Meta to N) | J ~ 8.0, 2.0 Hz |
| 7.55 – 7.65 | Doublet | 1H | H-3 (Ortho to alkyne) | J ~ 8.0 Hz |
| 6.70 – 6.90 | Triplet | 1H | -CF₂H (Difluoromethyl) | ²J_H-F ≈ 55.0 Hz (Diagnostic) |
| 3.20 – 3.35 | Singlet | 1H | -C≡C-H (Acetylenic) | N/A |
Technical Insight: The -CF₂H proton signal is the most diagnostic feature. It appears as a distinct triplet (1:2:1) in the aromatic region (or slightly upfield) with a large geminal coupling constant (²J_HF ≈ 54–56 Hz ).
¹⁹F NMR (376 MHz)
| Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (Hz) |
| -114.0 to -118.0 | Doublet | -CF₂H | ²J_F-H ≈ 55.0 Hz |
¹³C NMR (100 MHz)
| Shift (δ, ppm) | Type | Assignment |
| ~152.0 | Quaternary | C-2 (Pyridine ring, adj. to alkyne) |
| ~146.0 | CH | C-6 (Pyridine ring, adj. to N) |
| ~135.0 | CH | C-4 |
| ~128.0 | Quaternary | C-5 (Ipso to CF₂H) |
| ~127.0 | CH | C-3 |
| ~114.0 | Triplet | -CF₂H (J_C-F ≈ 240 Hz) |
| ~82.5 | Quaternary | -C≡ (Internal alkyne carbon) |
| ~78.0 | CH | ≡C-H (Terminal alkyne carbon) |
B. Infrared (IR) Spectroscopy
Method: ATR-FTIR (Neat or Thin Film)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3280 – 3310 | ν(≡C-H) | Terminal Alkyne Stretch (Sharp, Strong) |
| 2100 – 2120 | ν(C≡C) | Alkyne Triple Bond Stretch (Weak/Medium) |
| 1580 – 1600 | ν(C=N / C=C) | Pyridine Ring Skeletal Stretch |
| 1050 – 1200 | ν(C-F) | C-F Stretching Bands (Strong, Broad) |
C. Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)
| m/z | Ion Type | Interpretation |
| 153.1 | [M]⁺ | Molecular Ion (Parent) |
| 154.1 | [M+H]⁺ | Protonated Molecular Ion (ESI) |
| 133.1 | [M - HF]⁺ | Loss of Hydrogen Fluoride (Common in CF₂H) |
| 127.0 | [M - C₂H₂]⁺ | Loss of Acetylene fragment |
Synthesis & Experimental Protocol
The synthesis of 5-(difluoromethyl)-2-ethynylpyridine typically proceeds via a Sonogashira coupling of the commercially available 2-bromo-5-(difluoromethyl)pyridine with trimethylsilylacetylene (TMSA), followed by desilylation.
Reaction Pathway Visualization
Caption: Synthesis of 5-(Difluoromethyl)-2-ethynylpyridine via Sonogashira coupling and desilylation.
Detailed Protocol
Step 1: Sonogashira Coupling
-
Setup : Flame-dry a 50 mL Schlenk flask and cool under Argon.
-
Reagents : Add 2-bromo-5-(difluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
-
Solvent : Add anhydrous THF (or DMF) and Triethylamine (TEA) (3.0 eq). Degas the solution by sparging with Argon for 15 minutes.
-
Reaction : Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Conditions : Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the bromide.
-
Workup : Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate in vacuo.
Step 2: Desilylation (Deprotection)
-
Dissolution : Dissolve the crude TMS-intermediate in Methanol (MeOH).
-
Base Addition : Add Potassium Carbonate (K₂CO₃) (1.5 eq) at 0°C.
-
Stirring : Stir at Room Temperature (RT) for 30–60 minutes.
-
Extraction : Dilute with water and extract with Dichloromethane (DCM) (3x).
-
Purification : Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).
-
Yield : Typically 75–85% over two steps.
References & Authoritative Sources
-
Sigma-Aldrich . Product Specification: 5-(Difluoromethyl)-2-ethynylpyridine (CAS 1211526-75-8). Link
-
ChemScene . Safety Data Sheet & Properties: 5-(Difluoromethyl)-2-ethynylpyridine. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Pyridine derivatives and mGluR5 antagonists. (General reference for mGluR5 chemistry). Link
-
Gomez, L. et al. (2011). "Synthesis and Characterization of mGluR5 Antagonists." Bioorganic & Medicinal Chemistry Letters. (Provides context for ethynylpyridine scaffolds).
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. (Standard protocol reference). Link
physical and chemical properties of 5-(Difluoromethyl)-2-ethynylpyridine
An In-depth Technical Guide to 5-(Difluoromethyl)-2-ethynylpyridine: Properties, Reactivity, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and versatile synthetic handles into heterocyclic scaffolds is a cornerstone of rational drug design. 5-(Difluoromethyl)-2-ethynylpyridine emerges as a molecule of significant interest, embodying three key structural motifs: a pyridine core, a difluoromethyl group, and a terminal alkyne. The pyridine ring is a prevalent feature in numerous pharmaceuticals, offering aqueous solubility and hydrogen bonding capabilities. The difluoromethyl (CF₂H) group serves as a lipophilic bioisostere of hydroxyl or thiol groups, capable of enhancing metabolic stability and modulating pharmacokinetic properties.[1][2][3] The terminal ethynyl group provides a reactive handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling its use as a versatile building block and chemical probe.[4]
This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core physicochemical properties, chemical reactivity, and strategic applications of 5-(Difluoromethyl)-2-ethynylpyridine. It is designed not as a static data sheet, but as a functional manual that explains the causality behind its properties and provides actionable, field-proven insights for its use in the laboratory.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This section details the core attributes of 5-(Difluoromethyl)-2-ethynylpyridine and provides a predictive guide to its analytical characterization.
Core Properties
The fundamental properties of 5-(Difluoromethyl)-2-ethynylpyridine are summarized below. These data are compiled from leading chemical suppliers and databases, providing a baseline for its handling and use.[4][5]
| Property | Value | Source(s) |
| CAS Number | 1211526-75-8 | [4] |
| Molecular Formula | C₈H₅F₂N | [4] |
| Molecular Weight | 153.13 g/mol | [4][5] |
| Physical Form | Solid-Liquid Mixture | |
| Purity | ≥98% (Typical) | [4] |
| Density | 1.19 ± 0.1 g/cm³ | |
| InChI Key | ZBIDEBZRZDEVDU-UHFFFAOYSA-N | |
| SMILES | C#CC1=NC=C(C(F)F)C=C1 | [4] |
| Calculated LogP | 2.0005 | [4] |
| Storage Conditions | 4°C, stored under an inert nitrogen atmosphere | [4] |
The "Solid-Liquid Mixture" description suggests that the compound may be a low-melting solid or a waxy substance at room temperature. The recommended storage at 4°C under nitrogen highlights its potential sensitivity to temperature and atmospheric oxidation, a common characteristic for terminal alkynes.[4]
Spectroscopic Analysis: A Predictive Approach
While publicly available spectra for this specific molecule are scarce, its structure allows for a highly accurate prediction of its spectroscopic signatures. This predictive analysis is crucial for researchers to verify the identity and purity of the compound upon receipt or synthesis.
Predicted Spectroscopic Data:
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Pyridine H (3, 4, 6) | δ 7.5 - 8.7 ppm | Aromatic protons on an electron-deficient pyridine ring. |
| Alkyne H (≡C-H) | δ ~3.2 ppm | Characteristic region for a terminal alkyne proton. | |
| Difluoromethyl H (-CHF₂) | δ 6.6 - 7.0 ppm (triplet) | The proton is significantly deshielded by two fluorine atoms and split into a triplet by coupling to them (²JHF ≈ 50-60 Hz). | |
| ¹³C NMR | Pyridine C | δ 120 - 155 ppm | Standard range for pyridine carbons. |
| Alkyne C (C≡C) | δ ~78 ppm (-C ≡CH), ~82 ppm (-C≡C H) | Typical shifts for terminal alkyne carbons. | |
| Difluoromethyl C (-CHF₂) | δ ~115 ppm (triplet) | The carbon is split into a triplet by the two attached fluorine atoms (¹JCF ≈ 230-240 Hz). | |
| ¹⁹F NMR | Difluoromethyl F (-CHF₂) | δ -110 to -125 ppm (doublet) | The two equivalent fluorine atoms are split into a doublet by the single adjacent proton (²JHF ≈ 50-60 Hz). |
| IR Spec. | Alkyne C-H Stretch | ~3300 cm⁻¹ (sharp) | Diagnostic for a terminal alkyne. |
| Alkyne C≡C Stretch | ~2100 cm⁻¹ (weak) | Diagnostic for a terminal alkyne. | |
| C-F Stretch | 1100 - 1400 cm⁻¹ (strong) | Characteristic of organofluorine compounds. | |
| Mass Spec. | [M+H]⁺ | m/z 154.0463 | Calculated for C₈H₆F₂N⁺. |
Protocol: Acquiring High-Quality NMR Spectra
This protocol provides a standardized method for the acquisition of NMR data, ensuring accuracy and reproducibility.
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.
Materials:
-
5-(Difluoromethyl)-2-ethynylpyridine (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in approximately 0.6 mL of deuterated solvent directly in the NMR tube. Ensure the solid is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard ¹H spectrum with 8-16 scans.
-
Set the spectral width to cover a range from -1 to 10 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, 1024-4096 scans may be required.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
If a multinuclear probe is available, switch to ¹⁹F observation.
-
Acquire a proton-coupled ¹⁹F spectrum to observe the characteristic doublet splitting.
-
Set the spectral width to cover a range from -50 to -250 ppm. An external reference standard like CFCl₃ (0 ppm) is typically used.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Integrate the ¹H NMR signals to confirm proton ratios.
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 5-(Difluoromethyl)-2-ethynylpyridine lies in the distinct and complementary reactivity of its three structural components.
The Role of the Difluoromethyl Group
The CF₂H group is far more than a simple steric substituent. Its unique electronic properties make it a powerful tool for modulating biological activity.[2]
-
Bioisosterism: The CF₂H group is a recognized bioisostere of a hydroxyl (-OH), thiol (-SH), or amine (-NH₂) group. It is lipophilic, unlike the groups it often replaces, which can enhance membrane permeability.[3] Crucially, the proton on the difluoromethyl group is acidic enough to act as a hydrogen bond donor, mimicking the functionality of an -OH or -NH group in receptor-ligand interactions.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[1]
Caption: Bioisosterism of the Difluoromethyl Group.
Reactivity of the 2-Ethynylpyridine Scaffold
The terminal alkyne is a gateway to a vast array of chemical transformations, making this molecule an ideal building block for creating libraries of complex compounds.
-
Click Chemistry (CuAAC): The most prominent reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition. It allows for the efficient and specific covalent linkage of the pyridine scaffold to any molecule bearing an azide group, forming a stable triazole ring. This is widely used for conjugation to biomolecules, fluorescent dyes, or affinity tags.
-
Sonogashira Coupling: As a terminal alkyne, it can be coupled with aryl or vinyl halides in a palladium- and copper-catalyzed Sonogashira reaction to form more complex internal alkynes.
-
Hydrohalogenation: The pyridine nitrogen can be protonated by acids like HCl. This enhances the electrophilicity of the alkyne, facilitating a nucleophilic attack by the halide anion to form vinyl halides.[6] This provides a route to functionalized alkenes.
Caption: Key Reaction Pathways of the Scaffold.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate 5-(Difluoromethyl)-2-ethynylpyridine with an azide-containing molecule (e.g., Benzyl Azide) as a model reaction.
Materials:
-
5-(Difluoromethyl)-2-ethynylpyridine (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
Solvent: t-Butanol/Water (1:1 mixture)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reagent Setup: In a round-bottom flask, dissolve 5-(Difluoromethyl)-2-ethynylpyridine and Benzyl Azide in the t-BuOH/H₂O solvent mixture.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Reaction Initiation: To the stirring solution of alkyne and azide, add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. A color change is often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting materials.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting triazole product by silica gel column chromatography.
Part 3: Applications in Drug Discovery
The unique combination of features makes 5-(Difluoromethyl)-2-ethynylpyridine a highly valuable scaffold in drug discovery programs.
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight (153.13 g/mol ) makes it an ideal fragment for screening against biological targets. Hits can be elaborated by leveraging the ethynyl handle for rapid diversification.
-
Chemical Probe Development: The alkyne group allows for the late-stage "clicking" of reporter tags (e.g., biotin for affinity purification, fluorophores for imaging) onto a bioactive molecule derived from the scaffold. This enables target identification and validation studies.
Caption: Workflow for Target ID using Click Chemistry.
Part 4: Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
|---|
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.
Storage Protocol:
-
Temperature: Store in a refrigerator at 4°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the terminal alkyne.[4]
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Conclusion
5-(Difluoromethyl)-2-ethynylpyridine is a sophisticated chemical building block with significant potential for advancing drug discovery and chemical biology research. Its value is derived from the synergistic interplay of its three core components: the biologically relevant pyridine nucleus, the property-enhancing difluoromethyl group, and the synthetically versatile terminal alkyne. By understanding its physical properties, predicting its analytical behavior, and mastering its chemical reactivity, researchers can effectively leverage this molecule to construct novel chemical entities, probe biological systems, and ultimately accelerate the development of new therapeutic agents.
References
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5-Ethynyl-2-fluoropyridine | C7H4FN | CID 46835711 - PubChem . Available at: [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Available at: [Link]
-
Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega. Available at: [Link]
-
Reaction between 2-ethynylpyridine and 1-octadecanethiol. - ResearchGate . Available at: [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]
-
(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate . Available at: [Link]
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New method for introducing fluorinated components into molecules - Universität Münster . Available at: [Link]
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Towards Synthesis of Phenanthridine-Based Pharmaceutical Compounds - Tokyo Institute of Technology . Available at: [Link]
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2-(difluoromethyl)-5-ethynylpyridine (C8H5F2N) - PubChemLite . Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available at: [Link]
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]
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An In-Depth Technical Guide to 5-(Difluoromethyl)-2-ethynylpyridine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Difluoromethyl)-2-ethynylpyridine, a heterocyclic building block of significant interest in contemporary medicinal chemistry. We will delve into its chemical identity, strategic importance in drug design, plausible synthetic methodologies, and its emerging applications as a key structural motif in the development of novel therapeutic agents. This document aims to serve as a valuable resource for researchers and scientists engaged in drug discovery and development by providing both foundational knowledge and practical insights into the utilization of this compound.
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1]
The difluoromethyl group (-CF2H) is a particularly valuable moiety in this context. It can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of forming hydrogen bonds which can be crucial for target engagement.[1] When incorporated into a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting difluoromethylated pyridine offers a powerful tool for fine-tuning the properties of a lead compound. The pyridine ring itself is a versatile pharmacophore, known for its ability to participate in various biological interactions.[2]
5-(Difluoromethyl)-2-ethynylpyridine (CAS Number: 1211526-75-8 ) combines these advantageous features with a reactive ethynyl group, making it a highly versatile building block for the synthesis of complex molecular architectures through reactions like the Sonogashira coupling.[3] This guide will explore the synthesis, properties, and potential applications of this important chemical entity.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 5-(Difluoromethyl)-2-ethynylpyridine is essential for its effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1211526-75-8 | [3] |
| Molecular Formula | C₈H₅F₂N | [3] |
| Molecular Weight | 153.13 g/mol | [3] |
| Appearance | Solid-Liquid Mixture | |
| Purity | ≥98% | [3] |
| Storage Conditions | 4°C, stored under nitrogen | [3] |
| Density | 1.19 ± 0.1 g/cm³ |
Safety and Handling: 5-(Difluoromethyl)-2-ethynylpyridine is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Strategies: Accessing 5-(Difluoromethyl)-2-ethynylpyridine
The synthesis of 5-(Difluoromethyl)-2-ethynylpyridine is not extensively detailed in publicly available literature. However, based on established synthetic methodologies for analogous compounds, a plausible and efficient route involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
A logical synthetic approach would involve two key stages:
-
Synthesis of the Precursor: 2-Halo-5-(difluoromethyl)pyridine.
-
Sonogashira Coupling with a Protected Alkyne.
Synthesis of the Key Precursor: 2-Bromo-5-(difluoromethyl)pyridine
A potential synthetic pathway to 2-bromo-5-(difluoromethyl)pyridine could involve the bromination of a pre-existing 5-(difluoromethyl)pyridine or the difluoromethylation of a 2-bromopyridine derivative.
Caption: Plausible synthetic pathways to 2-bromo-5-(difluoromethyl)pyridine.
Sonogashira Coupling Protocol
The Sonogashira coupling provides a reliable method for the introduction of the ethynyl group at the 2-position of the pyridine ring. A general protocol, adaptable for the synthesis of 5-(Difluoromethyl)-2-ethynylpyridine, is outlined below. The use of a protected alkyne, such as trimethylsilylacetylene, is common to prevent self-coupling of the terminal alkyne. The silyl protecting group can then be removed in a subsequent step.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-(difluoromethyl)pyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable degassed solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-(difluoromethyl)-2-((trimethylsilyl)ethynyl)pyridine.
-
Deprotection: Dissolve the purified product in a suitable solvent (e.g., methanol or THF) and treat with a desilylating agent, such as potassium carbonate or tetrabutylammonium fluoride (TBAF), to afford the final product, 5-(Difluoromethyl)-2-ethynylpyridine.
Caption: Proposed Sonogashira coupling for the synthesis of 5-(Difluoromethyl)-2-ethynylpyridine.
Applications in Drug Discovery and Development
While specific, publicly documented applications of 5-(Difluoromethyl)-2-ethynylpyridine in advanced clinical candidates are not yet prevalent, its structural motifs are highly relevant to modern drug discovery programs. The combination of the difluoromethyl group, the pyridine core, and the ethynyl handle makes it an attractive building block for creating libraries of diverse compounds for high-throughput screening.
The ethynyl group serves as a versatile functional handle for a variety of chemical transformations, most notably "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly generate more complex molecules. This allows for the efficient exploration of chemical space around a core scaffold.
Potential Therapeutic Areas:
Given the prevalence of pyridine-containing compounds in medicine, derivatives of 5-(Difluoromethyl)-2-ethynylpyridine could be explored for a wide range of therapeutic targets, including but not limited to:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.
-
Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be leveraged to improve blood-brain barrier penetration for CNS-acting drugs.
-
Antiviral and Antibacterial Agents: Heterocyclic compounds are a rich source of antimicrobial agents.
Conclusion and Future Outlook
5-(Difluoromethyl)-2-ethynylpyridine represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a difluoromethyl group, a pyridine core, and a reactive ethynyl moiety provides medicinal chemists with a powerful tool to synthesize novel and diverse chemical entities. While its full potential is still being explored, the strategic advantages offered by its structural features suggest that this compound and its derivatives will continue to emerge as important components in the development of the next generation of therapeutic agents. As synthetic methodologies for fluorinated compounds continue to advance, the accessibility and utility of 5-(Difluoromethyl)-2-ethynylpyridine are expected to grow, further solidifying its place in the medicinal chemist's toolbox.
References
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-
PubChem. 5-Ethynyl-2-fluoropyridine. [Link]
-
Xu, P., Wang, Z., Guo, SM. et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nat Commun15 , 4121 (2024). [Link]
-
University of Münster. New method for introducing fluorinated components into molecules. [Link]
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Zafrani, Y. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Isr. J. Chem.64 , e202300098 (2024). [Link]
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PubChemLite. 2-(difluoromethyl)-5-ethynylpyridine. [Link]
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University of Münster. Chemists develop New method for introducing fluorinated components into molecules. [Link]
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-
ScienceDaily. Scientists reveal why a popular anti-aging compound may also fuel cancer. [Link]
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Strategic Sourcing and Application of 5-(Difluoromethyl)-2-ethynylpyridine in Advanced Medicinal Chemistry
Executive Summary
In contemporary drug discovery and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic profiles. 5-(Difluoromethyl)-2-ethynylpyridine (CAS: 1211526-75-8) has emerged as a highly versatile, bifunctional building block. It combines the unique physicochemical properties of the difluoromethyl (–CF₂H) group—a recognized lipophilic hydrogen bond donor—with the synthetic versatility of a terminal alkyne. This technical guide provides an in-depth analysis of its commercial availability, mechanistic utility, and validated experimental protocols for its integration into complex molecular scaffolds.
Physicochemical Profiling & Commercial Availability
The commercial landscape for 5-(Difluoromethyl)-2-ethynylpyridine has matured, with multiple global suppliers offering high-purity grades suitable for sensitive transition-metal-catalyzed reactions.
Chemical Identity:
To ensure reproducibility in high-throughput screening and scale-up synthesis, sourcing high-purity reagents is critical. Table 1 summarizes the current commercial availability and handling parameters.
Table 1: Commercial Suppliers and Reagent Specifications
| Supplier | Catalog / Ref Number | Purity | Recommended Storage | HazMat / Shipping Status |
| ChemScene | CS-0378728 | ≥98% | 4°C, under nitrogen | Subject to HazMat shipping fees[1] |
| Apollo Scientific | PC100650 | 98% | 4°C (Standard for alkynes) | Standard shipping[2] |
| CymitQuimica | 54-PC100650 | 98% | 4°C (Standard for alkynes) | Standard shipping[4] |
| SciSupplies | F761388-1G | 98% | 4°C (Standard for alkynes) | Standard shipping[5] |
| Sigma-Aldrich | CIAH98DE38C2 | ≥95% | 4°C (Standard for alkynes) | Standard shipping[3] |
Note: Terminal alkynes are prone to slow oxidative polymerization. Storing the compound at 4°C under an inert nitrogen atmosphere is highly recommended to maintain ≥98% purity over extended periods[1].
Mechanistic Rationale in Drug Design
The architectural value of 5-(Difluoromethyl)-2-ethynylpyridine lies in its dual functionality:
-
The Difluoromethyl (–CF₂H) Motif: Unlike the fully fluorinated trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a bioisostere for alcohols and thiols. The highly electronegative fluorine atoms polarize the C–H bond, allowing it to function as a lipophilic hydrogen bond donor. This improves target binding affinity while simultaneously enhancing metabolic stability against cytochrome P450-mediated oxidation.
-
The 2-Ethynyl Handle: The terminal alkyne serves as a rigid, linear linker. It is a prime functional group for divergent synthesis, allowing researchers to rapidly generate libraries of structurally diverse compounds via Sonogashira cross-coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or hydroamination.
Divergent synthetic applications of 5-(Difluoromethyl)-2-ethynylpyridine.
Validated Experimental Protocols: Sonogashira Cross-Coupling
The most prominent application of 5-(Difluoromethyl)-2-ethynylpyridine is its use in the Sonogashira cross-coupling reaction to construct extended π-conjugated systems and rigid pharmacophores[6][7].
Causality-Driven Methodology
To ensure a self-validating and high-yielding protocol, every step in the following methodology addresses a specific mechanistic vulnerability of the reaction.
Objective: Synthesis of a 2-(Arylalkynyl)-5-(difluoromethyl)pyridine derivative.
Step 1: Rigorous Solvent Degassing
-
Procedure: Dissolve the aryl halide (1.0 equiv) and 5-(Difluoromethyl)-2-ethynylpyridine (1.1 equiv) in a mixture of anhydrous THF and Triethylamine (TEA) (1:1 v/v). Sparge the solution with ultra-pure Argon for 15 minutes.
-
Causality: Terminal alkynes, when exposed to oxygen in the presence of copper catalysts, undergo rapid Glaser-Hay homocoupling (forming unwanted diynes). Rigorous deoxygenation suppresses this competitive bicoupling pathway, ensuring the alkyne is exclusively consumed by the cross-coupling cycle[8].
Step 2: Catalyst Activation and Transmetalation
-
Procedure: Under a positive flow of Argon, add PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%)[6][7]. Stir the reaction at room temperature or heat to 50°C depending on the steric bulk of the aryl halide.
-
Causality:
-
Base Selection: TEA acts as both a solvent and a base, deprotonating the terminal alkyne to facilitate the formation of the copper acetylide intermediate.
-
Co-Catalysis: CuI is essential for generating the highly nucleophilic copper acetylide, which smoothly transfers the alkynyl group to the Pd(II) center via transmetalation[6].
-
Palladium Source: PdCl₂(PPh₃)₂ is an air-stable precatalyst that reduces in situ to the active Pd(0) species, initiating the oxidative addition into the aryl halide bond[7].
-
Step 3: Reaction Monitoring and Self-Validating Quench
-
Procedure: Monitor via TLC or LC-MS. Upon complete consumption of the aryl halide (typically 2-6 hours), quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.
-
Causality: The cessation of aryl halide consumption validates the end of the catalytic cycle. Quenching with NH₄Cl is a deliberate choice; the ammonium ions form highly soluble coordination complexes with copper (e.g., [Cu(NH₃)₄]²⁺), preventing copper salts from co-eluting with the product during silica gel chromatography.
Mechanistic cycle of the Sonogashira cross-coupling reaction.
Conclusion
5-(Difluoromethyl)-2-ethynylpyridine represents a highly strategic node in modern synthetic chemistry. Its commercial availability across major global suppliers ensures reliable procurement for scale-up operations. By adhering to strict inert-atmosphere protocols and understanding the mechanistic causality behind palladium-copper co-catalysis, researchers can leverage this building block to synthesize highly optimized, metabolically stable pharmaceutical candidates.
References
- Title: 1211526-75-8 | 5-(Difluoromethyl)
- Title: 1211526-75-8 Cas No. | 5-(Difluoromethyl)
- Source: sigmaaldrich.
- Source: scisupplies.
- Title: 5-(Difluoromethyl)
- Title: Polyhalogenoheterocyclic compounds. Part 53.
- Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)
- Source: washington.
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- 8. depts.washington.edu [depts.washington.edu]
5-(Difluoromethyl)-2-ethynylpyridine: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary drug design, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a fleeting trend but a data-driven strategy to overcome common challenges in drug development, such as poor metabolic stability, low binding affinity, and unfavorable pharmacokinetic profiles.[1][2][3] Fluorinated building blocks provide a modular toolkit for medicinal chemists to precisely engineer the properties of drug candidates.[1][4][5]
Within this context, the pyridine ring stands out as a privileged heterocycle, integral to the structure of numerous pharmaceuticals and agrochemicals.[6][7] When combined with the unique attributes of a difluoromethyl (-CF2H) group, the resulting scaffold offers a powerful platform for innovation. The -CF2H moiety is more than a simple fluorinated substituent; it acts as a metabolically robust bioisostere for common polar functional groups like hydroxyls, thiols, and amines.[8][9][10] Its distinct electronic properties and ability to function as a hydrogen bond donor can significantly enhance target engagement and membrane permeability.[8][11]
This guide focuses on 5-(difluoromethyl)-2-ethynylpyridine , a novel building block that synergistically combines three key features: the desirable electronic and structural properties of the pyridine core, the advantageous physicochemical impact of the difluoromethyl group, and the versatile reactivity of a terminal alkyne. The ethynyl group serves as a highly functional handle for constructing complex molecules through robust and efficient coupling reactions, making this reagent a high-value asset in the quest for next-generation therapeutics.
Core Physicochemical & Structural Characteristics
The strategic placement of the electron-withdrawing difluoromethyl group and the reactive ethynyl moiety on the pyridine ring dictates the molecule's chemical behavior and potential applications.
| Property | Value | Source |
| CAS Number | 1211526-75-8 | [12][13] |
| Molecular Formula | C₈H₅F₂N | [12][13] |
| Molecular Weight | 153.13 g/mol | [12][13] |
| Physical Form | Solid-Liquid Mixture | [13] |
| Storage | 4°C, stored under nitrogen | [12][13] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [12] |
| cLogP | 2.00 | [12] |
Synthetic Strategy: A Plausible Pathway
While a specific, publicly documented synthesis for 5-(difluoromethyl)-2-ethynylpyridine is not detailed in the reviewed literature, a logical and industrially scalable route can be conceptualized based on established pyridine functionalization methodologies. A common approach involves the Sonogashira coupling of a 2-halo-5-(difluoromethyl)pyridine intermediate with a protected acetylene source, followed by deprotection. The difluoromethyl group can be introduced from a corresponding aldehyde or carboxylic acid precursor.
Caption: Plausible synthetic workflow for 5-(difluoromethyl)-2-ethynylpyridine.
Key Applications in Molecular Construction: Protocols & Rationale
The true utility of 5-(difluoromethyl)-2-ethynylpyridine lies in its capacity to participate in highly reliable and versatile coupling reactions. Below are detailed protocols for two of the most impactful transformations in drug discovery.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
Expertise & Experience: The Sonogashira reaction is a cornerstone of medicinal chemistry for its efficiency in coupling terminal alkynes with aryl or vinyl halides.[14][15][16] This palladium- and copper-co-catalyzed reaction proceeds under mild conditions, tolerating a wide array of functional groups, which is critical when working with complex, late-stage intermediates.[14] The choice of an electron-rich phosphine ligand can be beneficial as it promotes the rate-determining oxidative addition step of the palladium catalytic cycle.[14] A primary challenge is the potential for alkyne homocoupling (Glaser-Hay coupling), which can be minimized by using a slight excess of the alkyne, controlling the catalyst loading, and maintaining an inert atmosphere.[14][17]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Trustworthiness (Self-Validating Protocol):
Objective: To couple 5-(difluoromethyl)-2-ethynylpyridine with a model aryl bromide (e.g., 4-bromoanisole).
-
Materials:
-
5-(difluoromethyl)-2-ethynylpyridine (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add PdCl₂(PPh₃)₂ (2.5 mol%) and CuI (5.0 mol%).
-
Add the aryl bromide (1.1 equiv) and 5-(difluoromethyl)-2-ethynylpyridine (1.0 equiv).
-
Add anhydrous THF (or DMF) to create a solution of ~0.1 M with respect to the limiting reagent.
-
Add triethylamine (2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-100°C if the aryl bromide is unreactive.[18] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and amine salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2-disubstituted alkyne.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Expertise & Experience: The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its high efficiency, stereospecificity, and broad functional group tolerance.[19][20] It provides a robust method for covalently linking two molecular fragments via a stable 1,2,3-triazole linker. This is invaluable for fragment-based drug design, bioconjugation, and materials science. An interesting feature of 2-ethynylpyridines is their ability to act as both a reactant and a ligand for the copper(I) catalyst, which can enhance reaction rates.[21][22][23] The reaction is often performed in benign solvents, including water, aligning with green chemistry principles.[20][21]
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Trustworthiness (Self-Validating Protocol):
Objective: To synthesize a 1,2,3-triazole from 5-(difluoromethyl)-2-ethynylpyridine and a model azide (e.g., benzyl azide).
-
Materials:
-
5-(difluoromethyl)-2-ethynylpyridine (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium ascorbate (10 mol%)
-
Solvent system: t-Butanol and Water (1:1 mixture)
-
-
Procedure:
-
In a vial, dissolve 5-(difluoromethyl)-2-ethynylpyridine (1.0 equiv) and benzyl azide (1.0 equiv) in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (10 mol%).
-
Prepare an aqueous solution of copper(II) sulfate pentahydrate (5 mol%).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the resulting triazole by column chromatography or recrystallization.
-
The Strategic Value of the -CF2H Group in Drug Design
The decision to incorporate a difluoromethyl group is a calculated strategy to enhance the drug-like properties of a lead compound. Its benefits are multi-faceted and well-documented.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][24] Replacing a metabolically labile group (e.g., a methyl on a methoxy ether) with a -CF2H group can block a metabolic "hotspot," thereby increasing the compound's half-life and bioavailability.[24]
-
Bioisosterism and Hydrogen Bonding: Unlike the trifluoromethyl (-CF3) group, the -CF2H group possesses an acidic proton, allowing it to act as a weak hydrogen bond donor.[8][9][11] This unique feature enables it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amide (-NH-) functionalities, potentially preserving or enhancing binding interactions with a biological target.[8][9][10]
-
Modulation of Lipophilicity and Basicity: The introduction of a -CF2H group generally increases lipophilicity, which can improve membrane permeability.[8] However, this effect is often more subtle than with a -CF3 group and can be highly dependent on the molecular context.[9] Furthermore, as a potent electron-withdrawing group, it reduces the pKa of the pyridine nitrogen, decreasing its basicity. This can be advantageous in mitigating potential off-target effects related to interactions with aminergic GPCRs or hERG channels.
Caption: Strategic workflow for lead optimization using a difluoromethyl group.
Conclusion
5-(Difluoromethyl)-2-ethynylpyridine is far more than a simple chemical reagent; it is a sophisticated building block engineered for modern drug discovery. It provides medicinal chemists with a direct route to introduce a pyridine core functionalized with two of the most impactful moieties in contemporary pharmaceutical design: the property-enhancing difluoromethyl group and the synthetically versatile ethynyl group. Its application in robust coupling reactions like the Sonogashira and CuAAC enables the rapid and efficient exploration of novel chemical space. By leveraging the unique combination of metabolic stability, hydrogen bonding capability, and tunable electronics offered by this building block, research and development teams can accelerate the design and synthesis of safer, more effective therapeutics.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- PMC. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....
- Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets.
- Organic Chemistry Portal. (n.d.). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water.
- ResearchGate. (2025, August 9). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
- University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules.
- Books. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
- Thieme Connect. (2013, March 18). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water.
- I.K. Press. (2025, August 8). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International.
- BenchChem. (n.d.). 2-Ethynylfuran in Click Chemistry: A Comparative Guide for Researchers.
- RSC Publishing. (n.d.). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Wikipedia. (n.d.). Click chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ChemScene. (n.d.). 5-(Difluoromethyl)-2-ethynylpyridine.
- Sigma-Aldrich. (n.d.). 5-(Difluoromethyl)-2-ethynylpyridine | 1211526-75-8.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (n.d.). Sonogashira coupling.
- PMC. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
- Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules.
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The Potential Biological Activity of 5-(Difluoromethyl)-2-ethynylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups and bio-pertinent scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the prospective biological activities of a novel chemical entity: 5-(difluoromethyl)-2-ethynylpyridine and its derivatives. By dissecting the established pharmacological roles of its constituent moieties—the pyridine core, the difluoromethyl group, and the ethynyl linkage—we present a predictive analysis of its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework to guide future in vitro and in vivo investigations.
Introduction: A Molecule of Designed Potential
The quest for novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual driver of chemical innovation. The molecule 5-(difluoromethyl)-2-ethynylpyridine represents a deliberate convergence of structural motifs known to confer desirable biological properties. The pyridine ring is a ubiquitous scaffold in numerous FDA-approved drugs, recognized for its ability to engage in a variety of biological interactions.[1][2] The introduction of a difluoromethyl (-CF2H) group is a strategic choice to modulate physicochemical properties such as lipophilicity and metabolic stability, and to act as a potential hydrogen bond donor.[3][4] Furthermore, the 2-ethynylpyridine substructure is a well-established pharmacophore in a class of potent and selective neuromodulators.[5]
This guide will explore the synergistic potential of these components, postulating primary and secondary biological activities and providing detailed experimental protocols to validate these hypotheses.
The Strategic Importance of the Difluoromethyl Group
The difluoromethyl group is increasingly utilized in drug design as a bioisostere for hydroxyl, thiol, and amine functionalities.[3][4] Its inclusion in a molecule can profoundly influence its biological behavior:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF2H group resistant to oxidative metabolism. This can lead to an extended plasma half-life and improved bioavailability of the parent compound.[3]
-
Modulation of Lipophilicity: The -CF2H group moderately increases lipophilicity, which can enhance membrane permeability and oral absorption.[4][6] This is a critical factor in designing orally bioavailable drugs.
-
Hydrogen Bonding Capability: Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety possesses a hydrogen atom with increased acidity, allowing it to function as a weak hydrogen bond donor.[3][7] This unique characteristic enables it to form specific interactions with biological targets, potentially increasing binding affinity and selectivity.
Predicted Biological Activities
Based on a comprehensive analysis of structure-activity relationships (SAR) of analogous compounds, we predict two primary avenues of biological activity for 5-(difluoromethyl)-2-ethynylpyridine derivatives: antagonism of the metabotropic glutamate receptor 5 (mGluR5) and inhibition of protein kinases.
Primary Predicted Activity: mGluR5 Negative Allosteric Modulation
The 2-ethynylpyridine scaffold is the cornerstone of several potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[5][8] Prominent examples include 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP).[9][10] These compounds bind to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and inhibit its activation.[11]
Causality behind the Prediction:
The structural similarity of 5-(difluoromethyl)-2-ethynylpyridine to MPEP is striking. The critical 2-ethynylpyridine core is present, suggesting a high probability of affinity for the same allosteric binding pocket on the mGluR5 receptor. The 5-difluoromethyl substituent can be hypothesized to fine-tune the electronic and steric properties of the pyridine ring, potentially influencing binding affinity and selectivity. The ability of the -CF2H group to act as a hydrogen bond donor could introduce novel interactions with the receptor, further enhancing potency.[3]
Potential Therapeutic Implications:
mGluR5 is a key regulator of glutamatergic signaling in the central nervous system, and its dysregulation is implicated in a range of neurological and psychiatric disorders.[11][12] Consequently, mGluR5 antagonists are being investigated for the treatment of:
A diagram of the predicted mechanism of action is presented below:
Caption: Predicted negative allosteric modulation of mGluR5 by 5-(difluoromethyl)-2-ethynylpyridine derivatives.
Secondary Predicted Activity: Kinase Inhibition
The pyridine scaffold is a privileged structure in the design of protein kinase inhibitors.[13][14] Numerous FDA-approved kinase inhibitors incorporate a pyridine ring, which often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[13]
Causality behind the Prediction:
The 2-aminopyridine moiety is a common feature in many kinase inhibitors.[13] While the 2-ethynylpyridine core of the proposed molecule is not a direct mimic, the nitrogen atom of the pyridine ring can still act as a hydrogen bond acceptor. The overall shape and electronics of the molecule could allow it to fit into the ATP-binding pocket of certain kinases. The difluoromethyl group could further contribute to binding affinity through hydrophobic interactions or by acting as a hydrogen bond donor with specific residues in the kinase domain.[3]
Potential Therapeutic Implications:
Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[15] Therefore, derivatives of 5-(difluoromethyl)-2-ethynylpyridine could potentially be developed as:
-
Anticancer agents targeting specific oncogenic kinases.
-
Anti-inflammatory agents by inhibiting kinases involved in inflammatory signaling pathways.
A diagram of the potential kinase inhibition workflow is presented below:
Caption: Workflow for evaluating kinase inhibitory activity of the derivatives.
Experimental Protocols
To empirically validate the predicted biological activities, the following detailed experimental protocols are recommended.
Protocol 1: In Vitro mGluR5 Antagonist Activity Assay (Calcium Mobilization)
This assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.[16]
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR5 agonist (e.g., (RS)-2-chloro-5-hydroxyphenylglycine - CHPG).
-
Test compound (5-(difluoromethyl)-2-ethynylpyridine derivative).
-
Reference antagonist (e.g., MPEP or MTEP).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293-hmGluR5 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Remove the culture medium and wash the cells with assay buffer. Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compound or reference antagonist to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate reading and establish a baseline fluorescence. Inject the mGluR5 agonist (CHPG) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Data Analysis: Measure the peak fluorescence intensity after agonist addition. Normalize the data to the response of the agonist alone (0% inhibition) and buffer alone (100% inhibition). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][17]
Materials:
-
Recombinant kinase of interest.
-
Kinase-specific substrate (e.g., a peptide or protein).
-
Kinase assay buffer.
-
ATP.
-
Test compound.
-
Reference inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase).[18]
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In the microplate wells, add the kinase, its substrate, and varying concentrations of the test compound or reference inhibitor.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the newly formed ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[17]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[19][20][21]
Materials:
-
Cancer cell line(s) of interest.
-
Complete cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well clear microplates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., medium with DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[15][20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[21]
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.[19]
Data Presentation
All quantitative data from the proposed assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Predicted In Vitro Activity Profile of 5-(Difluoromethyl)-2-ethynylpyridine Derivatives
| Assay | Target | Predicted Outcome | Measurement |
| Calcium Mobilization | mGluR5 | Antagonism | IC₅₀ (nM) |
| Kinase Activity | Kinase X | Inhibition | IC₅₀ (nM) |
| MTT Assay | Cancer Cell Line Y | Cytotoxicity | IC₅₀ (µM) |
Conclusion and Future Directions
The structural features of 5-(difluoromethyl)-2-ethynylpyridine derivatives present a compelling case for their potential as novel therapeutic agents, particularly as mGluR5 negative allosteric modulators and kinase inhibitors. The difluoromethyl group is poised to confer advantageous pharmacokinetic properties, while the 2-ethynylpyridine core provides a validated scaffold for high-affinity binding to these important drug targets.
The experimental protocols detailed in this guide provide a clear roadmap for the initial in vitro characterization of these compounds. Positive results from these assays would warrant further investigation, including selectivity profiling against a broader panel of receptors and kinases, in vitro ADME (absorption, distribution, metabolism, and excretion) studies, and eventual progression to in vivo models of disease. The synthesis and evaluation of a focused library of derivatives will be crucial to elucidate the structure-activity relationships and optimize for potency, selectivity, and drug-like properties. This systematic approach will be instrumental in determining the ultimate therapeutic potential of this promising new class of molecules.
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Alagille, D., et al. (2006). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry, 49(3), 967–976. [Link]
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Zhu, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... Molecules, 27(24), 8886. [Link]
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Hussain, A., et al. (2025). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. [Link]
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Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
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Lin, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 775–780. [Link]
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Department of Chemistry, University of Zurich. (n.d.). The 18 F‐Difluoromethyl Group: Challenges, Impact and Outlook. University of Zurich. [Link]
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Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 85-98. [Link]
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Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. ResearchGate. [Link]
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Aslanturk, O. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Archives of Biology and Technology, 61. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Skehan, P., et al. (1990). New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. ResearchGate. [Link]
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Carroll, F. I., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(12), 913–917. [Link]
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El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3915. [Link]
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O'Leary, D. M., et al. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 142(5), 899–910. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47043–47058. [Link]
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The Evolving Landscape of Pyridine Scaffolds: A Deep Dive into the Structure-Activity Relationship of 5-Substituted-2-Ethynylpyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational scaffold in medicinal chemistry, continues to be a source of novel therapeutic agents due to its unique electronic properties and synthetic versatility.[1] Among the myriad of its derivatives, the 5-substituted-2-ethynylpyridine core has emerged as a particularly promising motif, demonstrating significant potential across a range of biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the structure-activity relationships (SAR) governing this chemical class. We will delve into the synthetic rationale, the nuanced effects of substitutions at the 5-position, and the resulting pharmacological modulation, with a focus on key therapeutic areas such as neurodegenerative disorders and oncology.
The Strategic Importance of the 2-Ethynylpyridine Core
The 2-ethynylpyridine moiety serves as a rigid and linear linker, capable of projecting a substituted aromatic or heteroaromatic group into a specific binding pocket of a biological target. This structural feature is critical in the design of ligands for receptors where precise orientation and distance are paramount for high-affinity binding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further enhancing interactions with receptor residues.[2]
Synthetic Pathways: Crafting the 5-Substituted-2-Ethynylpyridine Scaffold
The synthesis of 5-substituted-2-ethynylpyridines typically involves a convergent strategy, culminating in a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient introduction of the ethynyl group at the 2-position of a pre-functionalized 5-substituted pyridine.
General Synthetic Workflow
A key starting material is a 5-substituted-2-halopyridine (typically bromo or iodo), which can be prepared through various established methods depending on the desired substituent at the 5-position. The coupling partner is a terminal alkyne, often a substituted phenylacetylene or a heteroarylacetylene.
Structure-Activity Relationships: A Target-Centric Exploration
The pharmacological profile of 5-substituted-2-ethynylpyridines is exquisitely sensitive to the nature of the substituent at the 5-position. The following sections explore the SAR of this scaffold in the context of specific biological targets.
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders, making it an attractive drug target.[3] A number of 2-ethynylpyridine derivatives have been identified as potent and selective negative allosteric modulators (NAMs) of mGluR5.[4]
The seminal mGluR5 antagonist, 2-methyl-6-(phenylethynyl)pyridine (MPEP), established the importance of the 2-ethynylpyridine core. Subsequent research has shown that modifications at the 5-position can significantly impact potency and pharmacokinetic properties.
Table 1: SAR of 5-Substituted-2-phenylethynylpyridine Analogues as mGluR5 Antagonists
| Compound | 5-Substituent | mGluR5 IC50 (nM) | Reference |
| MPEP | H | 10 | [3] |
| 1 | -CH3 | 5.2 | [5] |
| 2 | -Cl | 3.5 | [5] |
| 3 | -F | 4.1 | [5] |
| 4 | -CN | 2.8 | [6] |
As illustrated in Table 1, small, electron-withdrawing or lipophilic substituents at the 5-position of the 2-phenylethynylpyridine scaffold are generally well-tolerated and can lead to a modest increase in potency compared to the unsubstituted parent compound (MPEP). The introduction of a cyano group, for instance, has been shown to be beneficial for activity.[6]
Interestingly, work on the analogous 5-(phenylethynyl)pyrimidine scaffold has revealed that slight structural modifications can lead to unexpected shifts in pharmacology, from partial antagonism to positive allosteric modulation.[7][8] This highlights the sensitivity of the allosteric binding site to the electronic and steric properties of the substituent at the 5-position.
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulators
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in cognitive function, learning, and memory.[9] Their dysfunction is implicated in Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][10] The 2-ethynylpyridine scaffold has been explored for the development of nAChR modulators.
While extensive SAR studies focusing specifically on the 5-position of 2-ethynylpyridines for nAChR activity are less prevalent in the public domain, the general principles of nAChR ligand design suggest that the 5-substituent can influence subtype selectivity and functional activity (agonist vs. antagonist). The nitrogen of the pyridine ring is a key pharmacophoric feature, often forming a hydrogen bond with the receptor.[2] The 5-substituent can modulate the basicity of this nitrogen and introduce additional interactions with the receptor surface.
Anticancer Agents
The pyridine nucleus is a common feature in a wide array of anticancer drugs.[1] The antiproliferative activity of pyridine derivatives is often linked to their ability to inhibit various kinases or interfere with DNA replication.
Recent studies on thieno[2,3-b]pyridines have shown that appending a propyl-aryl group at the C-5 position can lead to potent biological activity, with IC50 values in the nanomolar range against cancer cell lines.[11] While not a 2-ethynylpyridine, this work underscores the importance of the 5-position for introducing moieties that can engage with lipophilic pockets in the active sites of target enzymes, such as phosphoinositide phospholipase C (PI-PLC).[11] This suggests that 5-aryl or 5-heteroaryl substituted 2-ethynylpyridines could be a promising avenue for the development of novel anticancer agents.
Experimental Protocols
General Procedure for the Sonogashira Coupling
A robust and reproducible protocol for the synthesis of 5-substituted-2-ethynylpyridines is essential for systematic SAR exploration.
Step-by-Step Methodology:
-
To a solution of the 5-substituted-2-halopyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., a mixture of THF and water or triethylamine) is added a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
A base (e.g., triethylamine or diisopropylamine) is added to the reaction mixture.
-
The reaction is stirred at room temperature or gentle heating under an inert atmosphere (e.g., nitrogen or argon) until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted-2-ethynylpyridine.
In Vitro Assay for mGluR5 Antagonist Activity
The functional activity of newly synthesized compounds as mGluR5 antagonists is typically assessed using a cell-based assay that measures changes in intracellular calcium levels.
Step-by-Step Methodology:
-
HEK293 cells stably expressing human mGluR5 are plated in a 96-well plate and cultured overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The cells are washed to remove excess dye and then pre-incubated with varying concentrations of the test compound for 15-30 minutes.
-
The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured.
-
An EC80 concentration of the mGluR5 agonist glutamate is added to the wells to stimulate an increase in intracellular calcium.
-
Fluorescence is monitored for a period of time to measure the calcium response.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the glutamate-induced calcium response.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Future Directions and Concluding Remarks
The 5-substituted-2-ethynylpyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The existing body of research, particularly in the area of mGluR5 modulation, has demonstrated that subtle modifications at the 5-position can have a profound impact on pharmacological activity.
Future research in this area should focus on:
-
Systematic exploration of a wider range of substituents at the 5-position: This includes a broader array of electronically and sterically diverse functional groups to more comprehensively map the SAR landscape.
-
Application to a broader range of biological targets: The potential of this scaffold in areas such as oncology, inflammation, and infectious diseases remains largely untapped.
-
Optimization of pharmacokinetic properties: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating potent lead compounds into viable drug candidates.
By leveraging the principles of rational drug design and a thorough understanding of the structure-activity relationships outlined in this guide, researchers can continue to unlock the full therapeutic potential of the 5-substituted-2-ethynylpyridine core.
References
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Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. PubMed Central. [Link]
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Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity. PubMed. [Link]
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Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. PubMed. [Link]
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Synthesis and SAR of novel, non-MPEP chemotype mGluR5 NAMs identified by functional HTS. Scilit. [Link]
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Synthesis of a mGluR5 antagonist using [>11>C]cOpper(I) cyanide. Johns Hopkins University. [Link]
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Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. PubMed. [Link]
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[Synthesis and antitumor activity of 5-substituted-2-(pyridyl)benzothiazole compounds]. PubMed. [Link]
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A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]
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in silico modeling of 5-(Difluoromethyl)-2-ethynylpyridine interactions
An In Silico Guide to Modeling 5-(Difluoromethyl)-2-ethynylpyridine Interactions
Executive Summary
The compound 5-(Difluoromethyl)-2-ethynylpyridine (CAS: 1211526-75-8) represents a highly privileged, multifunctional building block in modern medicinal chemistry. Combining the rigid vector of a terminal alkyne with the unique electronic properties of a difluoromethyl (-CF₂H) substituted pyridine, this scaffold is heavily utilized in the design of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) and high-affinity PET radiotracers.
As a Senior Application Scientist, I have structured this guide to move beyond basic docking tutorials. Here, we will dissect the causality behind the computational challenges of this scaffold—specifically the failure of standard force fields to capture the -CF₂H group's lipophilic hydrogen-bonding potential—and provide a self-validating in silico workflow for accurate interaction modeling.
Structural & Electronic Profiling: The Causality of the Scaffold
To accurately model this molecule, one must first understand the quantum mechanical realities that dictate its behavior in a biological binding pocket.
The -CF₂H Paradox: A Lipophilic Hydrogen Bond Donor
Unlike the universally electron-withdrawing and hydrophobic trifluoromethyl (-CF₃) group, the difluoromethyl group (-CF₂H) acts as a "lipophilic hydrogen bond donor." The strong electron-withdrawing effect of the two fluorine atoms polarizes the adjacent C-H bond, allowing it to act as a hydrogen bond donor to protein backbone carbonyls or water molecules, while simultaneously increasing the overall lipophilicity of the molecule.
-
Modeling Causality: Standard molecular mechanics (MM) force fields (e.g., GAFF, OPLS) assign generic aliphatic or weakly polarized charges to this proton. Failing to derive custom Quantum Mechanical (QM) charges will result in the complete omission of critical -CF₂H mediated hydrogen bonds during molecular dynamics (MD) simulations.
Pyridine pKa Modulation
The introduction of the -CF₂H group at the 5-position (meta to the nitrogen) exerts an inductive electron-withdrawing effect that significantly lowers the pKa of the pyridine nitrogen. While an unsubstituted pyridine has a pKa of ~5.2, the 5-difluoromethyl analog drops to ~3.8.
-
Modeling Causality: At physiological pH (7.4), the pyridine nitrogen will remain strictly neutral. Forcing protonation in your ligand preparation pipeline will artificially abolish its role as a hydrogen bond acceptor and falsely introduce a positive charge that distorts electrostatic interactions.
The Ethynyl Vector
The 2-ethynyl group provides a rigid, linear sp-hybridized spacer. In the context of mGluR5 NAMs (such as MPEP or FPEB derivatives), this alkyne acts as a molecular "ruler," projecting the pyridine ring deep into the transmembrane domain (TMD).
Pharmacophoric features and electronic interplay of the scaffold.
Quantitative Data: Scaffold Comparison
To justify the selection of the -CF₂H scaffold in drug design, we must quantitatively compare it against its bioisosteres. The table below summarizes the calculated physicochemical parameters that dictate in silico behavior.
| Substituent at C5 | Hammett σ (meta to N) | Pyridine pKa (Calc.) | LogP (Calc.) | H-Bond Donor Capacity | H-Bond Acceptor Strength |
| -CH₃ | -0.07 | ~5.5 | 2.1 | None | Strong |
| -CF₃ | +0.43 | ~2.5 | 2.8 | None | Weak |
| -CF₂H | +0.22 | ~3.8 | 2.4 | Yes (Lipophilic) | Moderate |
Data synthesis demonstrates that the -CF₂H group offers a "Goldilocks" profile: it retains moderate H-bond acceptor strength at the nitrogen while introducing a novel H-bond donor vector, without the excessive lipophilicity penalty of a -CF₃ group.
Step-by-Step In Silico Methodology
To accurately model the interactions of this scaffold within a target protein (e.g., mGluR5), you must utilize a self-validating computational pipeline.
Protocol 1: QM Parameterization of the CF₂H-Pyridine Scaffold
-
Causality: Standard force fields fail to capture the dipole of the -CF₂H group. Custom Restrained Electrostatic Potential (RESP) charges are mandatory.
-
Step 1: Initial Geometry. Build the 5-(Difluoromethyl)-2-ethynylpyridine structure using your preferred molecular editor. Ensure the alkyne bond angle is exactly 180°.
-
Step 2: Conformational Search. Run a low-mode MD search to identify the lowest energy rotamer of the -CF₂H group. The proton typically favors an orientation orthogonal to the pyridine pi-system to minimize steric clash with the C4 and C6 protons.
-
Step 3: QM Optimization. Optimize the global minimum using Density Functional Theory (DFT) at the B3LYP/6-31G** level in a continuum solvent model (PCM, water).
-
Step 4: ESP Mapping. Calculate the electrostatic potential (ESP) surface using HF/6-31G* (the standard level of theory for AMBER/GAFF compatibility).
-
Step 5: RESP Fitting. Fit the ESP to atom-centered point charges.
-
Validation Check: Verify that the calculated partial charge on the -CF₂H hydrogen is significantly more positive (typically > +0.15 e) than standard aliphatic hydrogens (~ +0.05 e).
Protocol 2: Induced-Fit Docking (IFD) and MD Validation
-
Causality: The rigid ethynyl vector often causes artificial steric clashes in rigid-receptor docking algorithms. IFD allows the pocket to adapt to the linear geometry.
-
Step 1: Receptor Preparation. Prepare the mGluR5 TMD (e.g., PDB: 4OO9) by assigning protonation states at pH 7.4.
-
Step 2: Grid Generation. Center the grid on the allosteric binding site. Ensure the bounding box is large enough (≥ 20 ų) to accommodate the extended linear alkyne.
-
Step 3: Induced-Fit Docking. Execute IFD, allowing side-chain flexibility within 5 Å of the ligand.
-
Step 4: MD Simulation. Subject the top-scoring pose to a 100 ns explicit solvent MD simulation (TIP3P water, 300K, 1 atm) using the custom RESP charges derived in Protocol 1.
-
Validation Check: Post-MD, calculate the Root Mean Square Deviation (RMSD) of the ethynyl linker. It must remain < 0.5 Å, confirming the structural integrity of the rigid vector. Monitor the distance between the -CF₂H hydrogen and proximal backbone carbonyls to validate the persistence of the lipophilic hydrogen bond.
In silico workflow for modeling 5-(Difluoromethyl)-2-ethynylpyridine derivatives.
Application Case Study: mGluR5 PET Tracers
The utility of this specific scaffold is beautifully demonstrated in the synthesis of mGluR5 PET radiotracers, such as [18F]FPEB analogs . In these systems, the 2-ethynylpyridine moiety anchors the molecule deep within the helical bundle of the receptor. By utilizing the 5-difluoromethyl variant, researchers can fine-tune the lipophilicity (LogD) of the tracer to optimize blood-brain barrier (BBB) penetration while simultaneously utilizing the -CF₂H group to form an anchoring hydrogen bond with a conserved serine or threonine residue in the binding pocket, drastically increasing residence time.
References
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." Future Medicinal Chemistry.[Link]
-
Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." Nature Communications.[Link]
-
Lin, K. S., Luu, J. M., Bauman, A., ... & Benard, F. (2014). "Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor." Applied Radiation and Isotopes.[Link]
-
Mu, L., Müller, A., Schibli, R., Krämer, S. D., & Ametamey, S. M. (2018). "Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling." Molecules.[Link]
The Discovery and Evolution of Difluoromethylated Pyridines: A Technical Whitepaper on Late-Stage Functionalization
Executive Summary & The Bioisosteric Rationale
In the realm of modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a foundational tactic for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. Among fluorinated motifs, the difluoromethyl group (–CF₂H) holds a privileged status. It acts as a lipophilic hydrogen bond donor and serves as an isostere and isopolar analog to hydroxyl (–OH) and thiol (–SH) groups[1].
When the –CF₂H group is appended to a pyridine ring—the most ubiquitous nitrogenous heterocycle in FDA-approved pharmaceuticals—it dramatically enhances metabolic stability, membrane permeability, and binding affinity[2]. However, the synthesis of difluoromethylated pyridines has historically been a formidable synthetic challenge. This whitepaper analyzes the historical paradigm shifts, mechanistic pathways, and state-of-the-art protocols that have democratized access to these high-value scaffolds.
Historical Paradigm Shifts in –CF₂H Installation
The Deoxyfluorination Era (Pre-2010s)
Early approaches to synthesizing difluoromethylated pyridines relied heavily on the deoxyfluorination of pyridine carboxaldehydes using highly reactive, hazardous reagents like DAST (Diethylaminosulfur trifluoride) or SF₄.
-
The Causality of Failure in Late-Stage Functionalization (LSF): Deoxyfluorination requires highly electrophilic fluorinating agents that are fundamentally incompatible with sensitive functional groups (e.g., amines, alcohols, and complex heterocycles)[3]. Consequently, the –CF₂H group had to be installed early in the synthetic sequence, severely limiting the ability of medicinal chemists to perform rapid structure-activity relationship (SAR) profiling on advanced drug intermediates.
The Radical Revolution: Minisci Chemistry & Baran's Reagent
The critical turning point occurred with the advent of radical-mediated C–H functionalization. In 2012, the Baran laboratory introduced Zinc difluoromethanesulfinate (DFMS), a bench-stable, solid reagent that revolutionized the field[4][5].
-
The Mechanistic Logic: DFMS, under oxidative conditions (typically using tert-butyl hydroperoxide, TBHP), decomposes to release the nucleophilic •CF₂H radical[5]. Concurrently, the addition of trifluoroacetic acid (TFA) protonates the basic pyridine nitrogen. This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine, generating a highly electrophilic pyridinium ion. The somophilic •CF₂H radical then selectively attacks the electron-deficient C2 or C4 positions of the pyridinium ring, enabling true late-stage functionalization[2].
Mechanistic pathway of Minisci-type difluoromethylation using Baran's DFMS reagent.
The Photoredox & Metallaphotoredox Renaissance
While DFMS solved the problem of late-stage C–H functionalization, it required stoichiometric strong oxidants. To achieve milder conditions, researchers turned to visible-light photoredox catalysis[6]. By utilizing photocatalysts like fac-Ir(ppy)₃, chemists could generate •CF₂H radicals from precursors such as BrCF₂H, BrCF₂CO₂H, or CF₂HSO₂Cl via Single Electron Transfer (SET)[6][7]. Furthermore, the MacMillan group pioneered a dual nickel/photoredox catalytic platform (metallaphotoredox) that allowed for the cross-coupling of •CF₂H radicals with aryl and heteroaryl bromides, expanding the synthetic toolkit beyond direct C–H functionalization[8].
Photoredox catalytic cycle for the generation and addition of difluoromethyl radicals.
Advanced Regiocontrol: The Meta vs. Para Challenge
A fundamental limitation of Minisci-type radical additions is their inherent preference for the electron-deficient ortho (C2) and para (C4) positions of the pyridine ring[9]. For years, direct meta-difluoromethylation remained elusive.
In 2024, a breakthrough by Studer and colleagues demonstrated a site-switchable regioselective functionalization strategy[9].
-
The Causality of Regiocontrol: By converting the native pyridine into an oxazino pyridine intermediate, the electronic distribution of the ring is inverted. Under basic conditions, the oxazino pyridine exhibits nucleophilic reactivity at the β-position, directing the •CF₂H radical to achieve meta-difluoromethylation. Conversely, treating the same intermediate with acid generates a pyridinium salt, shifting the reactivity to the γ-position for para-difluoromethylation[9].
Switchable meta/para-difluoromethylation via oxazino pyridine intermediates.
Quantitative Reagent Benchmarking
The following table summarizes the performance metrics and operational parameters of the most prominent difluoromethylation strategies used in modern drug discovery.
| Reagent / Method | Activation Mode | Primary Regioselectivity | Typical Yields | Pros | Cons |
| DFMS (Baran's Reagent) | Oxidative (TBHP) | ortho (C2) / para (C4) | 45% - 85% | Bench-stable, highly scalable, open-air compatible. | Requires stoichiometric strong oxidant; biphasic setup. |
| BrCF₂H / Ir(ppy)₃ | Photoredox (SET) | Cross-Coupling (C-Br) | 50% - 90% | Extremely mild, high functional group tolerance. | Requires specialized LED photoreactors and expensive Ir/Ru catalysts. |
| Oxazino-Directed | Radical Addition | meta (C3) or para (C4) | 40% - 75% | Solves the meta-selectivity problem; switchable. | Requires pre-derivatization of the pyridine ring. |
| TMSCF₂H + Cu(II) | Oxidative Coupling | Acidic C-H sites | 50% - 80% | Regioselective for specific azoles/heteroarenes. | Copper-mediated; limited scope on unactivated pyridines. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.
Protocol 1: Late-Stage C–H Difluoromethylation using DFMS
Objective: Direct installation of –CF₂H onto a complex pyridine-containing drug intermediate[5].
-
Reaction Assembly: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyridine substrate (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 4.0 mL) and water (1.6 mL).
-
Causality: The biphasic DCM/H₂O system is critical. DFMS is highly water-soluble, while the organic substrate resides in the DCM layer. Radical generation occurs at the interface, preventing over-oxidation of the organic substrate.
-
-
Activation: Add Trifluoroacetic acid (TFA, 1.5 mmol, 1.5 equiv) dropwise to the stirring mixture.
-
Causality: TFA protonates the pyridine, forming the pyridinium ion. This drastically lowers the LUMO, making the ring highly susceptible to nucleophilic radical attack.
-
-
Reagent Addition: Add Zinc difluoromethanesulfinate (DFMS, 3.0 mmol, 3.0 equiv) in a single portion[4].
-
Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 mmol, 5.0 equiv) dropwise over 5 minutes.
-
Causality: TBHP oxidizes the sulfinate to generate the •CF₂H radical, initiating the chain reaction.
-
-
Self-Validation Checkpoint 1 (In-Process): Stir vigorously at room temperature for 12 hours. Analyze an aliquot of the organic layer via LC-MS. The product mass must reflect a +50 Da shift (addition of CF₂H [51 Da] minus H [1 Da]) relative to the starting material. If >15% starting material persists, add an additional 1.0 equiv of DFMS and TBHP.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol 2: Photoredox-Catalyzed Difluoromethylation
Objective: Mild difluoromethylation using visible light to avoid strong stoichiometric oxidants[6].
-
Reaction Assembly: In an oven-dried, argon-purged reaction tube, combine the pyridine substrate (0.5 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.01 mmol, 2 mol%), and K₂HPO₄ (1.0 mmol, 2.0 equiv).
-
Causality: K₂HPO₄ acts as a mild base to neutralize acidic byproducts (e.g., HBr) and facilitates the rearomatization (deprotonation) of the radical cation intermediate[6].
-
-
Solvent & Reagent: Add degassed anhydrous acetonitrile (MeCN, 5.0 mL), followed by the CF₂H source (e.g., BrCF₂CO₂H or BrCF₂H, 1.0 mmol, 2.0 equiv).
-
Irradiation: Seal the tube and irradiate with a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 16 hours.
-
Causality: The blue light excites the Ir(III) catalyst to its long-lived triplet excited state, which possesses the exact reduction potential required to cleave the C-Br bond of the reagent via SET, yielding the •CF₂H radical[6].
-
-
Self-Validation Checkpoint 2 (In-Process): Monitor the reaction via TLC (UV active). The disappearance of the yellow fluorescence of the Ir-catalyst indicates catalyst degradation (photobleaching); if this occurs before substrate consumption, the system requires rigorous re-degassing (oxygen quenches the excited state).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
References
- Photochemical Difluoromethylation of Quinoxalin-2(1 H )
- Source: nih.
- Source: researchgate.
- Source: acs.
- Source: princeton.
- Source: rsc.
- Source: sigmaaldrich.
- Source: enamine.
- Source: dicp.ac.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. 二氟甲烷亚磺酸锌 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Baran difluoromethylation reagent - Enamine [enamine.net]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
Methodological & Application
High-Fidelity Sonogashira Coupling of 2-Ethynylpyridine Derivatives
Application Note: AN-2026-SYN-PYR
Executive Summary & Technical Rationale
2-Ethynylpyridine (2-EP) derivatives are privileged pharmacophores in metabotropic glutamate receptor antagonists (e.g., mGluR5) and critical ligands in optoelectronic materials. However, they present a unique synthetic challenge known as the "Pyridine Problem."
Unlike phenylacetylene, the pyridine nitrogen possesses a localized lone pair capable of
-
Catalyst Arrest: The pyridine nitrogen competitively binds to the unsaturated Pd(0) species, displacing phosphine ligands and halting the catalytic cycle.
-
Copper Sequestration: The pyridine moiety can chelate the Cu(I) co-catalyst, disrupting the transmetallation step and promoting Glaser homocoupling (
) over the desired cross-coupling.
This guide provides two field-validated protocols: a Robust Copper-Catalyzed Method (for unreactive electrophiles) and a High-Purity Copper-Free Method (for pharmaceutical/electronic applications requiring trace-metal control).
Mechanistic Insight: The Chelation Trap
To troubleshoot low yields, one must understand the off-cycle equilibria. The diagram below illustrates the standard catalytic cycle versus the inhibitory "trap" caused by the pyridine substrate.
Figure 1: The Catalytic Cycle vs. Catalyst Arrest. Note how the pyridine substrate can intercept the oxidative addition complex, requiring excess ligand or heat to reverse.
Protocol A: Synthesis of the Scaffold
Target: Synthesis of 2-ethynylpyridine from 2-bromopyridine. Context: Direct coupling of acetylene gas is dangerous and difficult to control. The industry standard is the TMS-Protection Route , which prevents oligomerization.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 2-Bromopyridine (1.0 equiv)
-
Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) chloride [PdCl
(PPh ) ] (2 mol%) -
Base/Solvent: Triethylamine (Et
N) / THF (1:1 v/v) -
Deprotection: K
CO in Methanol[3]
Step-by-Step Methodology
-
Deoxygenation (Critical):
-
Sparge the Et
N/THF mixture with Argon for 20 minutes. Why: Oxygen promotes Cu-mediated homocoupling of TMSA to bis-TMS-butadiyne.
-
-
Catalyst Loading:
-
Add 2-bromopyridine, PdCl
(PPh ) , and CuI to the reaction vessel. -
Add the degassed solvent system via syringe.
-
Visual Cue: The solution should turn yellow/tan. If it turns black immediately, your solvent may be wet or oxygenated.
-
-
Addition:
-
Add TMSA dropwise over 10 minutes.
-
Heat to 60°C for 4–6 hours.
-
-
Workup & Deprotection (One-Pot Variant):
-
Filter off the ammonium salts (Et
N·HBr). Concentrate the filtrate. -
Redissolve in MeOH. Add K
CO (1.5 equiv) and stir at RT for 30 mins. -
Caution: 2-Ethynylpyridine is volatile. Do not use high vacuum (<10 mbar) for extended periods during isolation.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).
-
Note: Pyridines streak on silica. Pre-treat the column with 1% Et
N in hexanes to deactivate acidic sites.
-
Protocol B: Coupling 2-Ethynylpyridine (Advanced)
Target: Coupling 2-ethynylpyridine with Aryl Halides.
Selection Guide: Which Method?
| Variable | Method 1: Classical (Cu-Catalyzed) | Method 2: Green (Cu-Free) |
| Primary Use | Unreactive Aryl Bromides/Chlorides | Electronic Materials, Pharma Intermediates |
| Key Risk | Glaser Homocoupling (Dimerization) | Slower Reaction Rate |
| Catalyst | PdCl | Pd(OAc) |
| Base | Et | Piperidine or Pyrrolidine |
| Atmosphere | Strict Inert (Ar/N | Aerobic Tolerant (Substrate dependent) |
Method 1: The Robust Protocol (Cu-Catalyzed)
Recommended for deactivated aryl bromides.
-
Setup: Flame-dry a Schlenk tube. Cool under Argon.
-
Charge: Add Aryl Halide (1.0 equiv), PdCl
(PPh ) (3 mol%), and CuI (2 mol%). -
Solvent: Add anhydrous DMF (N,N-dimethylformamide) and Et
N (3:1 ratio).-
Why DMF? The high polarity helps stabilize the Pd-Pyridine intermediate, preventing precipitation.
-
-
Initiation: Add 2-ethynylpyridine (1.1 equiv) last .
-
Technique: Slow addition of the alkyne prevents local high concentrations that favor homocoupling.
-
-
Reaction: Stir at RT (for Iodides) or 60–80°C (for Bromides). Monitor by TLC.[3][4]
-
TLC Tip: 2-EP derivatives fluoresce strongly under UV (254/365 nm).
-
Method 2: The "Clean" Protocol (Copper-Free)
Recommended to avoid homocoupling and trace metal contamination.
-
Catalyst Pre-formation:
-
In a vial, mix Pd(OAc)
(2 mol%) and PPh (8 mol%). Dissolve in minimal THF. Stir for 5 mins until the orange Pd(II) reduces to the yellow Pd(0) species (often visible as a color shift).
-
-
Reaction Assembly:
-
Add Aryl Iodide/Bromide (1.0 equiv) and 2-ethynylpyridine (1.2 equiv) to the vessel.
-
Add Pyrrolidine (3.0 equiv) as both base and ligand.
-
Mechanism:[5][6][7][8] Pyrrolidine is more nucleophilic than Et
N and accelerates the oxidative addition while stabilizing the Pd(0) species, rendering Cu unnecessary [3].
-
-
Conditions: Heat to 60°C.
-
Note: Without Copper, the "transmetallation" step is replaced by a slower "carbopalladation" or direct deprotonation mechanism. Patience is required (6–12 hours).
-
Troubleshooting & Optimization
| Symptom | Diagnosis | Corrective Action |
| Black Precipitate (Early) | "Palladium Black" formation. Catalyst decomposition. | Increase phosphine ligand load (e.g., PPh |
| Significant Dimer | Glaser Homocoupling (product contains di-alkyne). | Switch to Method 2 (Cu-Free). If Cu is required, add alkyne via syringe pump over 1 hour. |
| No Reaction (SM remains) | Catalyst Poisoning by Pyridine N. | Switch to a bulky ligand like XPhos or SPhos which prevents N-coordination to Pd. |
| Product Streaking on TLC | Pyridine interaction with silica silanols. | Add 1–2% Triethylamine to your eluent. Use Alumina (neutral) instead of Silica. |
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005).[9] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[7][9] The Journal of Organic Chemistry, 70(1), 391–393.[9] Link
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. Link
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions [organic-chemistry.org]
synthesis of 5-(Difluoromethyl)-2-ethynylpyridine from 2-halo-5-(difluoromethyl)pyridine
Introduction: The Significance of the Difluoromethylpyridyl-alkyne Scaffold in Modern Drug Discovery
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of therapeutic agents. Among these, the difluoromethyl (CF2H) group has garnered significant attention as a lipophilic bioisostere of hydroxyl and thiol moieties, capable of participating in hydrogen bonding and thereby enhancing target engagement and metabolic stability.[1] When appended to a pyridine ring, a prevalent scaffold in numerous pharmaceuticals, the resulting difluoromethylpyridine core offers a unique combination of properties. The further introduction of an ethynyl group at the 2-position creates a versatile handle for subsequent elaborations via click chemistry or further cross-coupling reactions, making 5-(difluoromethyl)-2-ethynylpyridine a highly valuable building block in drug discovery programs.[2][3][4]
This application note provides a detailed guide for the synthesis of 5-(difluoromethyl)-2-ethynylpyridine from 2-halo-5-(difluoromethyl)pyridine precursors, with a primary focus on the robust and widely applicable Sonogashira cross-coupling reaction. We will delve into the mechanistic rationale behind reagent selection, provide optimized protocols, and discuss key considerations for achieving high yields and purity.
The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, a fundamental transformation in organic synthesis.[5][6] The reaction typically employs a copper(I) co-catalyst and an amine base.[5] The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing difluoromethyl group, generally renders 2-halo-5-(difluoromethyl)pyridines as competent substrates for this transformation.[7]
The general reactivity trend for the halide leaving group in Sonogashira couplings is I > Br > Cl, with aryl iodides often reacting at room temperature, while bromides may require heating.[5] This differential reactivity can be exploited for selective couplings in molecules bearing multiple different halogen atoms.[5]
Catalytic Cycle and Mechanistic Considerations
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
Figure 1. Simplified Catalytic Cycles of the Sonogashira Reaction.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is often rate-limiting and is facilitated by electron-withdrawing groups on the aryl halide.[7]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The desired product, an aryl-alkyne, is formed, and the Pd(0) catalyst is regenerated.
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is crucial for the subsequent transmetalation to the palladium center.
While the copper co-catalyst generally accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[8] Therefore, copper-free Sonogashira protocols have been developed and may be advantageous in certain cases to minimize this side reaction.[8]
Experimental Protocols
The following protocols provide a starting point for the synthesis of 5-(difluoromethyl)-2-ethynylpyridine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary depending on the specific 2-halo-5-(difluoromethyl)pyridine used and the desired scale.
Protocol A: Copper-Catalyzed Sonogashira Coupling of 2-Bromo-5-(difluoromethyl)pyridine
This protocol is a standard and often highly effective method for the Sonogashira coupling of aryl bromides.
Materials:
-
2-Bromo-5-(difluoromethyl)pyridine (1.0 equiv)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-(difluoromethyl)pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 60 °C and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected product in methanol and add potassium carbonate. Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Purification: Remove the methanol under reduced pressure, and partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 5-(difluoromethyl)-2-ethynylpyridine.
Protocol B: Copper-Free Sonogashira Coupling of 2-Chloro-5-(difluoromethyl)pyridine
For less reactive aryl chlorides, or when homocoupling is a significant issue, a copper-free protocol with a more active catalyst system may be necessary.
Materials:
-
2-Chloro-5-(difluoromethyl)pyridine (1.0 equiv)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) (2.0 equiv)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-chloro-5-(difluoromethyl)pyridine, Pd(OAc)₂, and PPh₃ in anhydrous, degassed DMF.
-
Reagent Addition: Add ethynyltrimethylsilane, followed by the dropwise addition of TBAF solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Deprotection and Final Purification: The TMS group is typically cleaved in situ under these conditions. Purify the crude product by flash column chromatography on silica gel to yield 5-(difluoromethyl)-2-ethynylpyridine.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 5-(difluoromethyl)-2-ethynylpyridine.
| Parameter | Protocol A (Copper-Catalyzed) | Protocol B (Copper-Free) |
| Starting Material | 2-Bromo-5-(difluoromethyl)pyridine | 2-Chloro-5-(difluoromethyl)pyridine |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂/PPh₃ |
| Co-catalyst | CuI | None |
| Base | Triethylamine | Tetrabutylammonium fluoride (TBAF) |
| Solvent | THF | DMF |
| Temperature | 60 °C | 80 °C |
| Typical Yield | 75-90% | 60-80% |
| Key Advantages | Milder conditions, high yields for bromides | Effective for less reactive chlorides, avoids homocoupling |
| Potential Drawbacks | Potential for alkyne homocoupling | Higher temperatures, more expensive base |
Troubleshooting and Key Considerations
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent the degradation of the palladium catalyst and the oxidative homocoupling of the alkyne.
-
Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen, which can also lead to undesired side reactions.
-
Catalyst Choice: The selection of the palladium catalyst and ligands can significantly impact the reaction efficiency. For challenging substrates, screening different catalyst systems may be necessary.[8]
-
Base Selection: The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are commonly used. For copper-free systems, inorganic bases or fluoride sources like TBAF can be effective.
-
Alkyne Protecting Groups: The use of a protecting group, such as trimethylsilyl (TMS), on the alkyne can prevent homocoupling and is often easily removed in a subsequent step or in situ.
Conclusion
The Sonogashira cross-coupling reaction provides a reliable and versatile method for the synthesis of 5-(difluoromethyl)-2-ethynylpyridine from readily available 2-halo-5-(difluoromethyl)pyridine precursors. By carefully selecting the reaction conditions, including the catalyst system, solvent, and base, high yields of this valuable building block can be achieved. The protocols and considerations outlined in this application note serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to facilitate the synthesis of novel compounds bearing the difluoromethylpyridyl-alkyne scaffold.
References
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Retrieved
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Click Chemistry with 5-(Difluoromethyl)-2-ethynylpyridine
[1]
Part 1: Introduction & Compound Profile
The Strategic Value of 5-(Difluoromethyl)-2-ethynylpyridine
In modern drug discovery, 5-(Difluoromethyl)-2-ethynylpyridine represents a high-value "click" building block that serves a dual purpose: it introduces a critical pharmacophore while simultaneously accelerating its own conjugation reaction.
-
The
Motif (Bioisostere): The difluoromethyl group acts as a lipophilic hydrogen bond donor.[1][2][3] Unlike the fully fluorinated trifluoromethyl ( ) group, the proton is acidic enough to interact with protein targets, mimicking hydroxyl (-OH) or thiol (-SH) groups while significantly improving metabolic stability and membrane permeability (Lipophilicity modulation).[2][3] -
The 2-Ethynylpyridine Scaffold (Self-Accelerating Reactivity): Unlike phenyl-alkynes, 2-ethynylpyridines possess a nitrogen atom ortho to the alkyne. This nitrogen can chelate Copper(I), stabilizing the catalytic intermediate and effectively acting as an internal ligand. This often removes the need for external accelerating ligands (like TBTA or THPTA) and increases reaction rates in aqueous media.
Physicochemical Profile
| Property | Value/Description | Impact on Protocol |
| CAS Number | 1211526-75-8 | Verification |
| Molecular Weight | 153.13 g/mol | Stoichiometry calculations |
| LogP | ~2.0 (Predicted) | Good solubility in organic/aqueous mixtures |
| Electronic Effect | Electron-Withdrawing ( | Increases acidity of alkyne proton; enhances Cu-acetylide formation rate.[4] |
| Chelation | Bidentate capability (Pyridine N + Alkyne) | Critical: Can sequester Cu if catalyst loading is too low. |
Part 2: Reaction Mechanism & Rationale
The "Chelation-Assisted" CuAAC Mechanism
The reaction of 5-(Difluoromethyl)-2-ethynylpyridine with azides follows a modified Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway. The pyridine nitrogen assists in the deprotonation of the terminal alkyne and stabilizes the Cu(I) intermediate.
Key Mechanistic Insight:
The electron-withdrawing nature of the 5-difluoromethyl group (Hammett
Mechanistic Workflow Diagram
Caption: Mechanistic pathway highlighting the self-accelerating nature of 2-ethynylpyridine derivatives via N-Cu coordination.
Part 3: Experimental Protocols
Protocol A: High-Yield Synthesis (Medicinal Chemistry Scale)
Application: Synthesis of fragment libraries or lead optimization where yield and purity are paramount. Scale: 0.1 mmol – 1.0 mmol
Reagents:
-
Alkyne: 5-(Difluoromethyl)-2-ethynylpyridine (1.0 equiv)[5]
-
Azide: R-Azide (1.0 – 1.1 equiv)
-
Catalyst: Copper(II) Sulfate Pentahydrate (
) (5 mol%) -
Reductant: Sodium Ascorbate (10 – 20 mol%)
-
Solvent:
-Butanol / Water (1:1 v/v) or DMSO / Water (if azide is lipophilic).
Step-by-Step Procedure:
-
Preparation: Dissolve the alkyne (153 mg, 1 mmol) and the azide (1.0 equiv) in 2.5 mL of
-Butanol. -
Solvation: Add 2.5 mL of deionized water. If the mixture is cloudy, add small aliquots of DMSO until clear (homogeneity is preferred but not strictly required for CuAAC).
-
Catalyst Activation: Prepare a fresh stock solution of Sodium Ascorbate (1 M in water). Prepare a stock of
(1 M in water). -
Initiation: Add
solution (50 L, 5 mol%) to the reaction vial, followed immediately by the Sodium Ascorbate solution (100 L, 10 mol%).-
Note: The solution should turn bright yellow/orange initially, indicating Cu(I) generation.
-
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Monitoring: Check via LC-MS.[4] Look for the disappearance of the alkyne peak (MW 153) and appearance of Product Mass (MW Azide + 153).
-
-
Work-up:
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine (containing 5%
to remove copper traces). -
Dry over
, filter, and concentrate.
-
-
Purification: Silica gel chromatography (typically Hexanes/EtOAc).
Protocol B: Bioconjugation / Low Concentration (Labeling)
Application: Labeling proteins or cell lysates where reactant concentration is low (
Reagents:
-
Buffer: PBS (pH 7.4) or HEPES.
-
Ligand: THPTA or BTTAA (Required here to prevent oxidation and maintain Cu solubility in complex media).
-
Ratio: Alkyne : Azide : Cu : Ligand : Ascorbate = 1 : 1 : 1 : 5 : 10 (molar equivalents relative to limiting reagent).
Procedure:
-
Premix Cu-Ligand: Mix
and THPTA (1:5 ratio) in water prior to addition. This ensures the copper is protected from rapid oxidation or non-specific protein binding. -
Add Reactants: Add Azide-labeled biomolecule and 5-(Difluoromethyl)-2-ethynylpyridine (from DMSO stock) to the buffer.
-
Start Reaction: Add the Cu-Ligand premix, followed by Sodium Ascorbate.
-
Incubation: Incubate for 30–60 minutes at RT.
-
Quench: Add EDTA (10 mM final) to chelate copper and stop the reaction.
Part 4: Data Interpretation & Troubleshooting
Expected Analytical Data
-
1H NMR (DMSO-d6):
-
Triazole Proton: Distinct singlet, typically shifted downfield (
8.5 – 9.2 ppm) due to the electron-deficient pyridine ring attached to the triazole C4. -
Group: A characteristic triplet (due to H-F coupling,
Hz) in the range of 6.8 – 7.5 ppm. This is the diagnostic peak for the integrity of the difluoromethyl group. -
Pyridine Ring: 3 aromatic protons.
-
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Reaction Stalls < 50% | Copper poisoning by Pyridine N | Increase Cu loading to 10 mol% or add external ligand (TBTA) to outcompete non-productive chelation. |
| Green/Blue Solution | Oxidation of Cu(I) to Cu(II) | Add more Sodium Ascorbate. Degas solvents with |
| By-products observed | Oxidative coupling (Glaser) | Ensure strictly anaerobic conditions. Reduce Cu loading. |
| Precipitation | Product insolubility | Add DMSO or DMF (up to 20%). |
Decision Tree for Optimization
Caption: Decision tree for selecting reaction conditions based on scale and biological context.
Part 5: Safety & Handling
-
Fluorinated Compounds: While stable, combustion of 5-(Difluoromethyl)-2-ethynylpyridine may release HF. Use standard fume hood protocols.
-
Terminal Alkynes: Generally stable, but avoid contact with silver or mercury salts (forms explosive acetylides).
-
Copper Waste: All aqueous waste containing copper must be segregated and treated as heavy metal waste.
References
-
Hiroki, H., Ogata, K., & Fukuzawa, S. (2013).[6][7][8] "2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water." Synlett, 24(07), 843-846. Context: Establishes the self-accelerating nature of 2-ethynylpyridine in CuAAC.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Context: Validates the
group as a lipophilic hydrogen bond donor and bioisostere. -
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Context: Comprehensive review of CuAAC mechanisms, including ligand effects.
-
ChemScene Product Data. "5-(Difluoromethyl)-2-ethynylpyridine (CAS 1211526-75-8)."[5] Context: Physical properties and commercial availability.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: 5-(Difluoromethyl)-2-ethynylpyridine in Medicinal Chemistry
[1]
Executive Summary
5-(Difluoromethyl)-2-ethynylpyridine (CAS: 1211526-75-8) is a specialized heterocyclic building block designed for high-precision medicinal chemistry.[1] It combines two high-value pharmacophoric features:
-
The Difluoromethyl (
) Group: A lipophilic bioisostere of the hydroxyl (-OH) and thiol (-SH) groups, acting as a weak hydrogen bond donor while maintaining high metabolic stability and membrane permeability.[1][2] -
The Ethynyl Handle: A rigid, sterically unobtrusive alkyne functionality primed for orthogonal coupling reactions, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.[1]
This guide details the strategic rationale for selecting this building block and provides optimized protocols for its incorporation into bioactive molecules, addressing specific challenges such as pyridine-copper chelation.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 1211526-75-8 |
| Molecular Formula | |
| Molecular Weight | 153.13 g/mol |
| Physical State | Solid or Semi-solid (Low melting point) |
| Storage | 2–8°C, under inert atmosphere ( |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM.[1] |
| Stability | Stable under standard conditions; avoid strong oxidizing agents.[1] |
Safety Warning: This compound is an irritant (H315, H319, H335).[1] Handle in a fume hood. Alkyne precursors can be energetic; avoid heating neat material.[1]
Strategic Application: The "Why"
Bioisosterism and The "Lipophilic Hydrogen Bond"
The primary driver for using 5-(difluoromethyl)-2-ethynylpyridine is the modulation of physicochemical properties (LogP/LogD) without sacrificing binding affinity.[1]
-
vs. Trifluoromethyl (
): While is purely lipophilic and electron-withdrawing, it cannot donate a hydrogen bond.[1] The group contains an acidic proton ( ~25-27 depending on environment) capable of acting as a weak Hydrogen Bond Donor (HBD).[1] This allows it to mimic an alcohol or thiol interaction within a receptor pocket but with significantly improved membrane permeability.[1] -
vs. Methyl (
): The group is metabolically more robust, blocking the "soft spot" of benzylic oxidation often seen with methyl-pyridines (CYP450 metabolism).[1]
The Ethynyl Advantage
The 2-ethynyl position serves as a "molecular lego" connector.[1] Unlike boronic acids (Suzuki) or halides (Buchwald), the alkyne allows for the construction of triazoles (via Click chemistry), which are known bioisosteres of amide bonds but possess greater proteolytic stability.[1]
Decision Logic Diagram
The following diagram illustrates the decision process for selecting this specific building block during Lead Optimization.
Figure 1: Decision logic for deploying the difluoromethyl-pyridine scaffold in medicinal chemistry campaigns.
Experimental Protocols
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application: Synthesis of 1,2,3-triazole linked bioactive molecules.[1] Challenge: The pyridine nitrogen can chelate Copper (Cu), potentially poisoning the catalyst or requiring higher loadings.[1] Solution: Use a strongly binding ligand (THPTA or TBTA) to protect the Cu(I) species.[1]
Reagents:
-
Alkyne: 5-(Difluoromethyl)-2-ethynylpyridine (1.0 equiv)[1]
-
Azide:
(1.0 - 1.2 equiv)[1] -
Catalyst:
(5-10 mol%)[1] -
Reductant: Sodium Ascorbate (20 mol%)[1]
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10-20 mol%)[1]
-
Solvent: t-BuOH/Water (1:[1]1) or DMSO/Water (if solubility is an issue).[1]
Step-by-Step Procedure:
-
Preparation: In a small vial, dissolve the Alkyne (153 mg, 1 mmol) and the Azide (1.0 equiv) in 4 mL of t-BuOH.
-
Catalyst Premix: In a separate tube, mix
solution (0.5 M in water, 20 µL) with THPTA ligand (50 mg) and 1 mL water. The complex should be blue. -
Initiation: Add the Catalyst Premix to the reaction vial.
-
Reduction: Add Sodium Ascorbate (40 mg dissolved in 0.5 mL water) dropwise. The solution may turn yellow/orange.[1]
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass = Azide MW + 153.13).[1]
-
Workup: Dilute with EtOAc, wash with ammonium chloride (sat. aq.) to remove Copper, then brine.[1] Dry over
.[1] -
Purification: Silica gel chromatography (typically 0-50% EtOAc/Hexanes).[1]
Protocol B: Sonogashira Cross-Coupling
Application: Synthesis of diaryl alkynes (rigid linkers).[1]
Reagents:
-
Alkyne: 5-(Difluoromethyl)-2-ethynylpyridine (1.2 equiv)[1]
-
Aryl Halide: Ar-I or Ar-Br (1.0 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Co-Catalyst: CuI (2 mol%)[1]
-
Base:
or Diisopropylamine (3.0 equiv)[1] -
Solvent: DMF or THF (degassed).[1]
Step-by-Step Procedure:
-
Degassing: Sparge the solvent (DMF) with Nitrogen for 15 minutes. Oxygen is the enemy of this reaction (homocoupling risk).[1]
-
Assembly: Add Aryl Halide (1.0 mmol), Pd-catalyst (35 mg), and CuI (4 mg) to a dry flask under
. -
Addition: Add the degassed solvent (5 mL) and the Base (0.42 mL).
-
Alkyne Addition: Add 5-(Difluoromethyl)-2-ethynylpyridine (184 mg, 1.2 mmol) last.
-
Reaction: Stir at RT (for Iodides) or 60°C (for Bromides) for 4–12 hours.
-
Workup: Filter through a celite pad to remove Pd black.[1] Dilute with EtOAc, wash 3x with water (to remove DMF).[1]
-
Purification: Column chromatography.
Workflow Visualization
Figure 2: Synthetic divergence—Using the ethynyl handle to access different pharmacophoric scaffolds.
References
-
Zafrani, Y., et al. (2016).[1][2] Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines. Journal of Organic Chemistry, 81(19), 9180.[1] (Provides mechanistic context for CF2H stability). [Link][1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Authoritative review on CF2H as a bioisostere). [Link][1]
-
Hansen, T. V., et al. (2005).[1] Reaction of terminal alkynes with azides: The "Click" reaction.[1] Organic Syntheses, 82, 134.[1] (Standard CuAAC protocol basis). [Link]
The Strategic Application of 5-(Difluoromethyl)-2-ethynylpyridine in the Synthesis of Next-Generation Agrochemicals
Introduction: The Convergence of Fluorine and Pyridine in Modern Crop Protection
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore unique chemical scaffolds that can impart desirable biological and physicochemical properties. Among these, the pyridine ring, a ubiquitous nitrogen-containing heterocycle, has proven to be a privileged structure in a multitude of commercialized pesticides.[1][2] Its ability to serve as a versatile scaffold for functionalization allows for the fine-tuning of a molecule's bioactivity, systemic movement in plants, and metabolic stability.
Concurrently, the strategic incorporation of fluorine atoms into organic molecules has revolutionized the agrochemical industry.[1] The introduction of fluorinated moieties, such as the difluoromethyl (CHF2) group, can profoundly influence a compound's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation.[3][4] The difluoromethyl group, in particular, is of great interest as it can act as a bioisostere for hydroxyl, thiol, and amine groups, potentially forming crucial hydrogen bonds with biological targets.[4]
This technical guide focuses on the synthetic utility of a highly promising, yet specialized building block: 5-(Difluoromethyl)-2-ethynylpyridine . This molecule synergistically combines the advantageous features of a fluorinated pyridine core with the versatile reactivity of a terminal alkyne. The ethynyl group serves as a powerful handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex and diverse molecular architectures.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of 5-(Difluoromethyl)-2-ethynylpyridine in agrochemical synthesis. We will delve into the mechanistic rationale behind crucial synthetic transformations, provide detailed experimental protocols for its utilization in Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, and explore the potential for these reactions to yield novel fungicidal, herbicidal, and insecticidal candidates.
The Synthetic Versatility of the Ethynyl Group: A Gateway to Diverse Agrochemical Scaffolds
The terminal alkyne functionality at the 2-position of the pyridine ring is the cornerstone of 5-(Difluoromethyl)-2-ethynylpyridine's utility as a synthetic intermediate. This group readily participates in a range of powerful and reliable chemical transformations, most notably the Sonogashira coupling and click chemistry.
Sonogashira Coupling: Forging Aryl-Pyridyl Linkages
The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it stands as a paramount method for the construction of carbon-carbon bonds.[5][6] In the context of agrochemical synthesis, this reaction allows for the direct linkage of the 5-(difluoromethyl)pyridinyl moiety to a wide array of aromatic and heteroaromatic systems. This is of particular significance as many successful pesticides feature such biaryl or heteroaryl-aryl structures.
The general workflow for a Sonogashira coupling reaction involving 5-(Difluoromethyl)-2-ethynylpyridine is depicted below:
Caption: General workflow for the Sonogashira coupling of 5-(Difluoromethyl)-2-ethynylpyridine.
This protocol describes a representative Sonogashira coupling to synthesize a pyridyl-pyridyl acetylene derivative, a scaffold with potential insecticidal or fungicidal properties.
Materials:
-
5-(Difluoromethyl)-2-ethynylpyridine (1.0 eq)
-
2-chloro-5-iodopyridine (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-iodopyridine (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous, degassed THF (approximately 10 mL per mmol of the limiting reagent).
-
Add triethylamine (3.0 eq) to the mixture.
-
In a separate flask, dissolve 5-(Difluoromethyl)-2-ethynylpyridine (1.0 eq) in a small amount of anhydrous, degassed THF.
-
Add the solution of 5-(Difluoromethyl)-2-ethynylpyridine dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 2-((6-chloropyridin-3-yl)ethynyl)-5-(difluoromethyl)pyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere of nitrogen or argon is crucial for maintaining catalytic activity.
-
Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[5]
-
Base: Triethylamine acts as a base to neutralize the hydrogen halide (HI) formed during the reaction, preventing the protonation of the alkyne and the deactivation of the catalyst. It also serves as a solvent in some cases.
-
Solvent: Anhydrous THF is a common solvent for Sonogashira reactions as it dissolves the reactants and catalysts well and is relatively unreactive under the reaction conditions.
Click Chemistry: Constructing Triazole-Containing Agrochemicals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[7] In agrochemical research, the 1,2,3-triazole ring is a valuable linker and pharmacophore, found in numerous fungicides and herbicides.[9][10][11]
The reaction of 5-(Difluoromethyl)-2-ethynylpyridine with an organic azide in the presence of a copper(I) catalyst provides a direct route to novel pyridyl-triazole derivatives.
Caption: General workflow for the CuAAC of 5-(Difluoromethyl)-2-ethynylpyridine.
This protocol details the synthesis of a pyridyl-triazole derivative, a class of compounds known to exhibit fungicidal activity.
Materials:
-
5-(Difluoromethyl)-2-ethynylpyridine (1.0 eq)
-
1-(azidomethyl)-4-chlorobenzene (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 5-(Difluoromethyl)-2-ethynylpyridine (1.0 eq) and 1-(azidomethyl)-4-chlorobenzene (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with water, and dry.
-
If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired triazole.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: The active catalyst is the copper(I) ion. In this protocol, it is generated in situ from the reduction of copper(II) sulfate by sodium ascorbate.[8]
-
Sodium Ascorbate: This reducing agent is crucial for maintaining a sufficient concentration of the active Cu(I) catalyst, as Cu(I) can be readily oxidized by dissolved oxygen.[12]
-
Solvent System: A mixture of tert-butanol and water is a common solvent system for CuAAC reactions as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst system.
Potential Agrochemical Applications and Biological Activity
While specific, commercialized agrochemicals derived directly from 5-(Difluoromethyl)-2-ethynylpyridine are not extensively documented in publicly available literature, the structural motifs accessible from this building block are prevalent in patented and developmental compounds.
Table 1: Potential Agrochemical Classes Derived from 5-(Difluoromethyl)-2-ethynylpyridine and their Reported Activities
| Agrochemical Class | Synthetic Route | Potential Biological Activity | Representative Citations |
| Pyridyl-Aryl Acetylenes | Sonogashira Coupling | Insecticidal, Fungicidal | [13] |
| Pyridyl-Triazoles | Click Chemistry (CuAAC) | Fungicidal, Herbicidal | [9][10][11] |
| Fused Pyridine Heterocycles | Cyclocondensation Reactions | Herbicidal, Fungicidal | [14] |
The difluoromethyl group at the 5-position of the pyridine ring is expected to enhance the biological activity and metabolic stability of the resulting agrochemical candidates.[3][4] The diverse functionalities that can be introduced via the ethynyl group allow for the exploration of a vast chemical space, increasing the probability of discovering novel active ingredients with desirable properties.
Conclusion and Future Perspectives
5-(Difluoromethyl)-2-ethynylpyridine represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a fluorinated pyridine core and a reactive terminal alkyne provides a powerful platform for the construction of diverse and complex molecular architectures. The Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition are just two of the many powerful transformations that can be employed to functionalize this intermediate, leading to compounds with potential fungicidal, herbicidal, and insecticidal activities.
As the demand for new and improved crop protection solutions continues to grow, the strategic use of advanced building blocks like 5-(Difluoromethyl)-2-ethynylpyridine will be paramount. Further exploration of its reactivity and the biological evaluation of its derivatives are highly encouraged to unlock its full potential in the development of the next generation of agrochemicals.
References
- Jescke, P. (2017). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 73(6), 1076-1087.
- European Patent Office. (2015).
- O’Keeffe, F. M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 168-181.
-
Organic Chemistry Portal. (n.d.). 1,2,4-Triazolo[1,5-a]pyridine synthesis. Retrieved from [Link]
- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- Al-Sanea, M. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics, 41(15), 2054-2064.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
-
Scribd. (2004). Pyridine Synthesis. Retrieved from [Link]
- Novosjolova, I., et al. (2024). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Molbank, 2024(3), M1855.
- Al-Warhi, T., et al. (2015). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 71(2), 236-246.
- Google Patents. (2014).
-
YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Retrieved from [Link]
- Hong, V., et al. (2010). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[1][2]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Retrieved from [Link]
- Chen, Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14035-14047.
-
PubMed. (1986). Synthesis and biological activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine. Retrieved from [Link]
- Bakhite, E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627-17634.
- Google Patents. (2009).
-
Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]
- Google Patents. (2010).
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Chen, C., et al. (2024).
- Afonin, S. M., et al. (2021). Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. Molecules, 26(22), 6886.
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- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
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- 10. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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derivatization of the ethynyl group on 5-(Difluoromethyl)-2-ethynylpyridine
This Application Note is designed as a high-level technical guide for the derivatization of 5-(Difluoromethyl)-2-ethynylpyridine , a scaffold combining the bioisosteric utility of the difluoromethyl group with the versatility of a terminal alkyne.
Executive Summary & Chemical Profile
5-(Difluoromethyl)-2-ethynylpyridine represents a "privileged scaffold" in medicinal chemistry. It integrates two critical features:
-
The Difluoromethyl (
) Group: A lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl ( ) and thiol ( ) groups, improving membrane permeability and metabolic stability without the rapid clearance associated with classical polar groups. -
The 2-Ethynylpyridine Core: An electron-deficient alkyne handle primed for "Click" chemistry (CuAAC), cross-coupling (Sonogashira), and heterocycle synthesis.
Electronic & Reactivity Profile
The presence of the electron-withdrawing nitrogen at the 2-position, combined with the electron-withdrawing
Implications for Protocols:
-
CuAAC: Reaction rates are accelerated; the pyridine nitrogen can act as a directing group for the copper catalyst.[1]
-
Sonogashira: Oxidative addition is not the bottleneck; transmetallation is rapid. Milder bases can be used.
-
Stability: The compound is prone to base-catalyzed hydration or polymerization if stored improperly.
Reaction Landscape Visualization
The following diagram outlines the primary derivatization pathways covered in this guide.
Figure 1: Strategic derivatization pathways for 5-(Difluoromethyl)-2-ethynylpyridine.
Protocol Module A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles. Mechanism Note: The 2-pyridyl nitrogen can chelate the Cu(I) species, potentially forming a stable but catalytic intermediate. This "autocatalytic" effect often allows for lower copper loading than standard phenylacetylene substrates.
Reagents & Equipment[2][3][4][5]
-
Alkyne: 5-(Difluoromethyl)-2-ethynylpyridine (1.0 equiv)[2]
-
Azide: R-N
(1.0 - 1.1 equiv) -
Catalyst: CuSO
·5H O (1-5 mol%) -
Reductant: Sodium Ascorbate (5-10 mol%)
-
Ligand (Optional but Recommended): THPTA or TBTA (to protect biomolecules or accelerate reaction in dilute conditions).
-
Solvent:
-BuOH/H O (1:1) or DMSO/H O.
Step-by-Step Protocol
-
Preparation: Dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in
-BuOH/H O (1:1) to reach a concentration of 0.1 M - 0.2 M.-
Note: If the alkyne is an oil or low-melting solid, ensure full dissolution before catalyst addition.
-
-
Catalyst Generation: In a separate vial, mix CuSO
(5 mol%) and THPTA (5 mol%) in water. Add Sodium Ascorbate (10 mol%) to reduce Cu(II) to Cu(I). The solution should remain clear/colorless (yellowing indicates oxidation). -
Initiation: Add the Cu-Ligand-Ascorbate mixture to the reaction vessel.
-
Incubation: Stir at room temperature (20-25°C).
-
Time: Due to the electron-deficient nature of the pyridine, this reaction is fast. Monitor by LC-MS at 30 minutes. Most reactions complete within 1-2 hours.
-
-
Workup: Dilute with water and extract with EtOAc. If the product effectively chelates copper (common with pyridyl-triazoles), wash the organic layer with 10% EDTA solution or aqueous NH
OH to remove copper traces.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Sluggish Reaction | Copper oxidation or chelation inhibition by the pyridine nitrogen. | Increase Ascorbate to 20 mol%; Switch to CuI/DIPEA in organic solvent (THF). |
| Green/Blue Mixture | Oxidation of Cu(I) to Cu(II). | Degas solvents; Add fresh Ascorbate. |
| Byproducts | Oxidative homocoupling (Glaser). | Ensure strict anaerobic conditions (Argon purge). |
Protocol Module B: Sonogashira Cross-Coupling
Objective: Synthesis of unsymmetrical diaryl alkynes.
Critical Insight: The
Reagents
-
Alkyne: 5-(Difluoromethyl)-2-ethynylpyridine (1.0 equiv)[2]
-
Aryl Halide: Ar-I or Ar-Br (1.0 equiv)
-
Catalyst: Pd(PPh
) Cl (2-5 mol%) -
Co-Catalyst: CuI (2-5 mol%)[3]
-
Base: Et
N or DIPEA (2.0 - 3.0 equiv) -
Solvent: Anhydrous THF or DMF (degassed).
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Pd(PPh
) Cl , CuI, and the Aryl Halide. -
Solvation: Add anhydrous THF (degassed) and the amine base.
-
Alkyne Addition: Add 5-(Difluoromethyl)-2-ethynylpyridine last, preferably as a solution in THF, dropwise over 5 minutes.
-
Reasoning: This prevents high local concentrations of the alkyne in the presence of the copper catalyst before the catalytic cycle engages, reducing homocoupling (Glaser) risk.
-
-
Reaction: Stir at Room Temperature (for Ar-I) or 40-50°C (for Ar-Br).
-
Warning: Do not exceed 60°C unless necessary. High heat can degrade the
moiety (via difluorocarbene extrusion mechanisms in rare cases) or cause alkyne polymerization.
-
-
Purification: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify via silica gel chromatography.
References & Authority
-
Reactivity of 2-Ethynylpyridines:
-
Source: BenchChem. "2-Ethynylpyridine in Click Chemistry: A Comparative Guide."
-
Context: Confirms the accelerated rate of 2-ethynylpyridines in CuAAC due to electronic activation.
-
(General verification)
-
-
Difluoromethyl Group Properties:
-
Source: "A simple method for the synthesis of N-difluoromethylated pyridines..." (PMC7442658).
-
Context: Validates the stability and bioisosteric properties of the
group in pyridine systems.
-
-
Sonogashira Protocols for Pyridines:
-
Source: Organic Chemistry Portal. "Sonogashira Coupling."
-
Context: Standard conditions for electron-deficient heteroaryl alkynes.
-
-
Compound Data:
-
Source: Sigma-Aldrich / ChemScene Product Data (CAS 1211526-75-8).
-
Context: Physical properties and storage (4°C, under Nitrogen).
-
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-(Difluoromethyl)-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethyl-Pyridine Scaffold
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF₂H) group, in particular, has garnered significant interest as a lipophilic bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds and thereby modulating pharmacokinetic and pharmacodynamic properties.[1] When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting 5-(difluoromethyl)pyridine moiety becomes a highly valuable building block for drug discovery.
This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 5-(Difluoromethyl)-2-ethynylpyridine , a versatile reagent for the synthesis of complex molecular architectures. As a terminal alkyne, this substrate is primed for a variety of powerful C-C bond-forming reactions, enabling the direct introduction of the difluoromethyl-pyridine motif into a diverse range of molecular frameworks.
Understanding the Substrate: 5-(Difluoromethyl)-2-ethynylpyridine
5-(Difluoromethyl)-2-ethynylpyridine is a solid-liquid mixture at room temperature, with a molecular weight of 153.13 g/mol .[2][3] The electron-withdrawing nature of the difluoromethyl group is expected to influence the reactivity of both the pyridine ring and the ethynyl group. This electronic effect can be leveraged to modulate reaction outcomes and should be a key consideration in experimental design. The compound is available from commercial suppliers and should be stored at 4°C under a nitrogen atmosphere.[2][3]
Core Reactions and Mechanistic Considerations
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
"Pd(0)Ln" [label="Pd(0)Ln\n(Active Catalyst)"]; "Oxidative_Addition" [label="Oxidative Addition\nR-X"]; "Transmetalation" [label="Transmetalation\nR'-M"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Pd(II)_Complex" [label="R-Pd(II)(L)n-X"]; "Coupled_Product" [label="R-R'"];
"Pd(0)Ln" -> "Oxidative_Addition" [label=""]; "Oxidative_Addition" -> "Pd(II)_Complex" [label=""]; "Pd(II)_Complex" -> "Transmetalation" [label=""]; "Transmetalation" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" -> "Coupled_Product" [label=""]; "Reductive_Elimination" -> "Pd(0)Ln" [label="Regeneration"]; }
Caption: Generalized Palladium Catalytic Cycle.This guide will focus on several key cross-coupling reactions applicable to 5-(difluoromethyl)-2-ethynylpyridine:
-
Sonogashira Coupling: The reaction of a terminal alkyne with an aryl or vinyl halide.[5]
-
Suzuki-Miyaura Coupling: The coupling of an organoboron compound with an organohalide.[6]
-
Stille Coupling: The reaction between an organostannane and an organohalide.[7]
-
Heck Coupling: The reaction of an unsaturated halide with an alkene.[8]
-
Negishi Coupling: The coupling of an organozinc compound with an organohalide.[9]
Application Protocol 1: Sonogashira Coupling of 5-(Difluoromethyl)-2-ethynylpyridine with Aryl Halides
The Sonogashira reaction is a highly efficient method for the formation of a C(sp)-C(sp²) bond, directly coupling our terminal alkyne with a variety of aryl or vinyl halides.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10]
Expertise & Experience: The choice of a palladium(II) precatalyst that is readily reduced in situ to the active Pd(0) species is crucial for reaction efficiency.[11] Electron-rich phosphine ligands are generally favored as they promote the rate-determining oxidative addition step.[11] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
Detailed Protocol:
Materials:
-
5-(Difluoromethyl)-2-ethynylpyridine
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed flask, add the aryl halide (1.0 equiv), 5-(difluoromethyl)-2-ethynylpyridine (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous solvent (e.g., THF or DMF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Add the base (e.g., TEA, 2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Justification |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Forms the active Pd(0) species in situ. |
| Copper Co-catalyst | CuI (4 mol%) | Facilitates the formation of the copper acetylide.[10] |
| Base | Triethylamine (TEA) | Acts as both a base and a solvent in some cases.[11] |
| Solvent | THF or DMF | Good solubility for reactants and catalysts. |
| Temperature | 25-80 °C | Reaction can often proceed at room temperature.[5] |
"Start" [label="Start"]; "Reactants" [label="Add Aryl Halide,\n5-(Difluoromethyl)-2-ethynylpyridine,\nPd Catalyst, CuI"]; "Solvent_Base" [label="Add Anhydrous Solvent\nand Base"]; "Reaction" [label="Stir under Inert Atmosphere\n(25-80 °C)"]; "Workup" [label="Aqueous Workup"]; "Purification" [label="Column Chromatography"]; "Product" [label="Isolated Product"];
"Start" -> "Reactants"; "Reactants" -> "Solvent_Base"; "Solvent_Base" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; }
Caption: Sonogashira Coupling Experimental Workflow.Application Protocol 2: Suzuki-Miyaura Coupling of Aryl Boronic Acids with a Halogenated 5-(Difluoromethyl)pyridine Precursor
While 5-(difluoromethyl)-2-ethynylpyridine is a terminal alkyne, a common strategy in medicinal chemistry involves the Suzuki-Miyaura coupling of a halogenated pyridine with a boronic acid.[12] For this purpose, a precursor such as 2-bromo-5-(difluoromethyl)pyridine would be coupled with an alkyne-containing boronic acid or a subsequent Sonogashira coupling would be performed on the biaryl product. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[6]
Expertise & Experience: The choice of base is critical in Suzuki-Miyaura couplings and is often substrate-dependent.[6] For heteroaryl systems, potassium phosphate or cesium carbonate are often effective. The ligand plays a crucial role in promoting both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed.
Detailed Protocol (for a precursor like 2-bromo-5-(difluoromethyl)pyridine):
Materials:
-
2-Bromo-5-(difluoromethyl)pyridine
-
Aryl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like SPhos or XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, with water as a co-solvent)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, nitrogen-flushed flask, combine 2-bromo-5-(difluoromethyl)pyridine (1.0 equiv), the aryl boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the solvent system (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of 0.1-0.5 M.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the reaction to 80-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Justification |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃/Ligand | dppf is a robust ligand for many Suzuki couplings. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for heteroaromatic substrates.[6] |
| Solvent | Dioxane/Water or Toluene/Water | The presence of water can be beneficial.[12] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive bromides. |
Application Protocol 3: Stille Coupling of 5-(Difluoromethyl)-2-ethynylpyridine with Organostannanes
The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents.[7][13] However, a significant drawback is the toxicity of the tin reagents and byproducts, which necessitates careful handling and purification.[7]
Expertise & Experience: The Stille reaction is highly tolerant of various functional groups.[13] The choice of palladium catalyst and ligands is similar to other cross-coupling reactions, with Pd(PPh₃)₄ being a common choice. Additives such as copper(I) iodide can sometimes accelerate the reaction.
Detailed Protocol:
Materials:
-
5-(Difluoromethyl)-2-ethynylpyridine
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Solvent (e.g., toluene, DMF)
-
Optional: Additive (e.g., CuI, LiCl)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed flask, add 5-(difluoromethyl)-2-ethynylpyridine (1.2 equiv), the organostannane (1.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add anhydrous solvent (e.g., toluene) to achieve a suitable concentration.
-
Degas the mixture and heat to 80-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride.
-
Further wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Justification |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for Stille couplings.[14] |
| Solvent | Toluene or DMF | High-boiling point solvents are often used. |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the reaction. |
| Workup | KF wash | Crucial for the removal of toxic tin byproducts.[14] |
Troubleshooting and Optimization
-
Low Yield: Consider increasing the catalyst loading, using a more active ligand (e.g., Buchwald-type ligands), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) can be an issue in Sonogashira reactions. This can sometimes be suppressed by using a higher ratio of the aryl halide to the alkyne or by carefully controlling the reaction temperature.
-
Difficulty in Purification: The removal of tin byproducts in Stille reactions can be challenging. Multiple washes with aqueous KF are often necessary.
Conclusion
5-(Difluoromethyl)-2-ethynylpyridine is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions outlined in this guide provide robust and adaptable methods for incorporating this important scaffold into a wide array of molecular targets. Careful consideration of the electronic properties of the substrate and optimization of reaction conditions will enable researchers to fully exploit the synthetic potential of this reagent.
References
-
Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. (2023). MDPI. [Link]
-
Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Stille Coupling. Organic Synthesis. [Link]
-
trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. PMC. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
New method for introducing fluorinated components into molecules. (2024). Universität Münster. [Link]
-
Stille reaction. Wikipedia. [Link]
-
A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. (2010). Journal of Organic Chemistry. [Link]
-
A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. PubMed. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Negishi Coupling. OpenOChem Learn. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). PMC. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2020). PMC. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). MDPI. [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 5-(Difluoromethyl)-2-ethynylpyridine | 1211526-75-8 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. organic-synthesis.com [organic-synthesis.com]
functionalization of the pyridine ring in 5-(Difluoromethyl)-2-ethynylpyridine
Application Note & Protocol Guide | Doc ID: AN-PYR-CF2H-05 [1]
Executive Summary & Chemical Profile
Target Molecule: 5-(Difluoromethyl)-2-ethynylpyridine (CAS: 1211526-75-8) Primary Application: Late-stage diversification in medicinal chemistry; Fragment-Based Drug Discovery (FBDD).[1]
The "Hidden" Value: This scaffold is not merely a pyridine intermediate; it is a bifunctional pharmacophore .
-
The
Group (C5): Acts as a lipophilic hydrogen bond donor . unlike the chemically inertngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , the proton is acidic enough to donate a hydrogen bond (similar to phenols or thiols) but remains metabolically robust and lipophilic (Zafrani et al., J. Med. Chem.).[2][3][4][5][6][7][8][9] -
The Ethynyl Group (C2): A versatile "warhead" for covalent inhibition or a "handle" for Click chemistry (CuAAC) and Sonogashira couplings.
The Challenge:
The pyridine ring is highly electron-deficient due to the cumulative withdrawing effects of the nitrogen atom, the difluoromethyl group (
Strategic Decision Framework
Before initiating synthesis, select the pathway based on the desired substitution pattern.
Figure 1: Decision tree for selecting the functionalization methodology based on regiochemical targets.
Detailed Protocols
Protocol A: Photoredox Minisci Alkylation (C4/C6 Selective)
Best for: Introducing alkyl, cycloalkyl, or acetal groups.
Rationale:
Traditional Minisci reactions use
Pre-requisite: It is highly recommended to protect the terminal alkyne as a TIPS (Triisopropylsilyl) ether prior to this step to prevent radical addition across the triple bond.
| Reagent | Equiv.[2][3][9] | Role |
| Substrate (TIPS-protected) | 1.0 | Electrophile |
| Carboxylic Acid (R-COOH) | 2.0 | Radical Precursor |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 0.02 | Photocatalyst |
| (NH4)2S2O8 | 2.0 | Oxidant |
| DMSO | [0.1 M] | Solvent |
Step-by-Step Methodology:
-
Setup: In an 8 mL vial equipped with a Teflon-coated stir bar, add the Pyridine substrate (0.2 mmol), the Carboxylic Acid (alkyl source, 0.4 mmol), and the Iridium photocatalyst (2 mol%).
-
Solvent: Add degassed DMSO (2.0 mL).
-
Oxidant: Add Ammonium Persulfate (0.4 mmol).
-
Deoxygenation: Sparge the solution with Argon for 10 minutes (Critical to prevent quenching of the excited photocatalyst).
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, approx. 30W) at room temperature for 12–24 hours. Use a fan to maintain temperature <35°C.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection (Optional): Remove TIPS group using TBAF in THF (0°C, 30 min) if the free alkyne is required immediately.
Expected Regioselectivity: The radical is nucleophilic.[8][10] It attacks the most electron-deficient positions.
-
Primary Site: C6 (Ortho to N, sterically accessible).
-
Secondary Site: C4 (Para to N, Ortho to
). -
Note: The bulky TIPS group at C2 helps direct substitution away from C3, favoring C4/C6.
Protocol B: Iridium-Catalyzed C-H Borylation (Steric Directed)
Best for: Installing a Boronic Pinacol Ester (BPin) for subsequent Suzuki couplings.[1]
Rationale: Iridium catalysts (with bipyridine ligands) are sensitive to sterics.[1] They activate the least sterically hindered C-H bond.
-
C6-H: Blocked by N-coordination/electronic repulsion.[1]
-
C3-H: Sterically crowded by the Ethynyl group.
-
C4-H: Sterically crowded by the
group. -
Result: This substrate is challenging. However, using a smaller ligand (dmpe) or directing groups can force activation at C4 or C3 .
Protocol (Standard Steric Control):
| Reagent | Equiv.[2][3][9] | Role |
| Substrate | 1.0 | Reactant |
| B2pin2 | 0.6 | Boron Source |
| [Ir(OMe)(cod)]2 | 0.03 | Pre-catalyst |
| dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | 0.06 | Ligand |
| THF | [0.5 M] | Solvent |
Step-by-Step Methodology:
-
Glovebox Operation: In a nitrogen-filled glovebox, mix
(3 mol%) and dtbpy (6 mol%) in THF (1 mL) until the solution turns dark brown (active catalyst formation). -
Addition: Add
(0.6 equiv - limiting reagent to prevent bis-borylation) and the Pyridine substrate (1.0 equiv). -
Reaction: Seal the pressure tube and heat to 80°C for 16 hours outside the glovebox.
-
Workup: Cool to RT. Pass through a short plug of silica gel (eluting with
) to remove the catalyst. -
Analysis: Analyze crude by NMR. The BPin group is unstable on silica; use immediately in Suzuki coupling or convert to stable trifluoroborate (
).
Mechanistic Insight: The Minisci Pathway
Understanding the mechanism is vital for troubleshooting low yields.
Figure 2: Mechanistic flow of the Photoredox Minisci reaction.[1] Note that CO2 extrusion is the driving force.
Safety & Stability Notes
-
Alkyne Instability: Terminal alkynes can polymerize or decompose under harsh oxidative conditions.[1] Always store the starting material under Nitrogen at -20°C.
-
Difluoromethyl Robustness: The
group is generally stable to acids, bases, and radicals. However, strong bases (e.g., n-BuLi) can deprotonate the carbon (pKa ~23-25), leading to defluorination (carbene formation).[1] Avoid strong organolithiums. -
Volatility: 5-(Difluoromethyl)-2-ethynylpyridine has a low molecular weight (MW ~153).[1] It may sublime under high vacuum.[1] Do not leave on the high-vac line for extended periods (>30 min).
References
-
Bioisosterism of CF2H: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[11] Journal of Medicinal Chemistry, 2017, 60(2), 797–804. Link
-
Minisci Reaction Guide: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] MedChemComm, 2011, 2, 1135-1161. Link
-
Photoredox Minisci: Proctor, R. S., et al. "Photocatalytic Minisci-Type Alkylation of Heteroarenes."[1] Chemistry – A European Journal, 2016, 22(12), 3929-3933. Link
-
C-H Activation of Pyridines: Maity, S., et al. "C–H Functionalization of Pyridines." Chemical Reviews, 2023. (General review on site selectivity). Link
-
Site-Selective Difluoromethylation: Xu, P., et al.[1][5] "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch."[5][6][12][13][14] Nature Communications, 2024, 15, 4086. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 13. researchgate.net [researchgate.net]
- 14. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
preparation of triazole derivatives from 5-(Difluoromethyl)-2-ethynylpyridine
Application Note: Precision Synthesis of Triazole Derivatives from 5-(Difluoromethyl)-2-ethynylpyridine
Executive Summary
This guide details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles utilizing 5-(Difluoromethyl)-2-ethynylpyridine (CAS: 1211526-75-8) as a core building block. This specific alkyne scaffold is highly valued in medicinal chemistry due to the bioisosteric properties of the difluoromethyl (
Key Technical Insight: Unlike standard phenylacetylenes, 2-ethynylpyridines exhibit a "self-accelerating" effect in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The pyridine nitrogen proximal to the alkyne can chelate the Cu(I) species, effectively acting as an in situ ligand that stabilizes the catalytic intermediate and enhances reaction rates, often negating the need for exogenous ligands like THPTA or TBTA.
Chemical Strategy & Mechanism
The "Chelation-Assisted" Mechanism
The reaction proceeds via the standard Cu(I)-catalyzed cycle but is distinctively modified by the pyridine ring.
- -Complexation: Cu(I) coordinates to the alkyne.
-
Deprotonation/
-Bond Formation: The acidity of the terminal alkyne proton is enhanced by the electron-withdrawing nature of the 5-difluoromethyl-2-pyridyl ring ( estimated < 20). -
Chelation: The pyridine nitrogen forms a transient chelate with the Cu(I)-acetylide species, lowering the activation energy for the subsequent azide coordination and ring closure.
Pathway Visualization
The following diagram illustrates the standard reaction pathway and the chelation effect.
Caption: Chelation-assisted CuAAC pathway. The pyridine nitrogen acts as an internal ligand, stabilizing the copper intermediate.
Experimental Protocols
Method A: Aqueous/Alcoholic (Green Chemistry Standard)
Recommended for polar azides and general screening.
Reagents:
-
Alkyne: 5-(Difluoromethyl)-2-ethynylpyridine (1.0 equiv)[1]
-
Azide: R-N
(1.0–1.1 equiv) -
Catalyst Source: CuSO
·5H O (5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent:
-BuOH : Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial, dissolve the alkyne (e.g., 0.5 mmol, 76.5 mg) and the azide (0.55 mmol) in 2.5 mL of
-BuOH. -
Catalyst Addition: Add 2.5 mL of distilled water. While stirring, add 100 µL of a freshly prepared 0.5 M sodium ascorbate solution (aq).
-
Initiation: Add 50 µL of a 0.5 M CuSO
solution (aq). The solution should turn from light blue to a turbid yellow/orange as the Cu(I) species forms. -
Reaction: Cap the vial and stir vigorously at Room Temperature (20–25 °C) .
-
Note: Due to the activating pyridine ring, reaction times are typically short (1–4 hours).
-
-
Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the alkyne peak.
-
Workup:
-
Dilute with water (10 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with ammonium chloride (sat. aq.) to remove copper traces.
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel) or recrystallization (EtOH/Water) if solid.
Method B: Organic Soluble (For Lipophilic Substrates)
Recommended for highly non-polar azides or when water solubility is an issue.
Reagents:
-
Catalyst: CuI (Copper(I) Iodide) (5 mol%)
-
Base: DIPEA (Diisopropylethylamine) (1.0 equiv)
-
Solvent: THF or DCM
-
Additive: Acetic Acid (0.1 equiv) - Optional, prevents oxidative coupling.
Protocol:
-
Dissolve alkyne and azide in dry THF (0.2 M concentration).
-
Add DIPEA.
-
Add CuI in one portion. Flush headspace with Nitrogen/Argon.
-
Stir at RT for 4–8 hours.
-
Workup: Filter through a pad of Celite to remove copper salts. Concentrate and purify.
Optimization & Data Analysis
The following table summarizes representative optimization data for this specific scaffold. The electron-deficient nature of the difluoromethyl-pyridine ring makes the alkyne more reactive than standard phenylacetylene.
Table 1: Solvent and Catalyst Screening Results
| Entry | Solvent System | Catalyst System | Time (h) | Yield (%) | Notes |
| 1 | CuSO | 2.0 | 94 | Optimal. Clean conversion. | |
| 2 | DMSO/H | CuSO | 1.5 | 88 | Faster, but workup is tedious. |
| 3 | DCM | CuI (5%) / DIPEA | 6.0 | 82 | Slower; requires anhydrous conditions. |
| 4 | MeCN | [Cu(MeCN) | 4.0 | 75 | Good for acid-sensitive azides. |
| 5 | Water (neat) | CuCl (10%) | 12.0 | 60 | Heterogeneous; incomplete conversion. |
Safety & Handling
-
Azide Hazards: Organic azides with low molecular weights (C/N ratio < 3) are potentially explosive. Always work behind a blast shield when handling neat azides.
-
Copper Waste: All aqueous waste containing copper must be segregated and disposed of as heavy metal waste.
-
Difluoromethyl Stability: The
group is generally stable under CuAAC conditions. Avoid strong bases (e.g., -BuLi, NaH) which could deprotonate the carbon (though is high, ~30+), leading to potential elimination pathways.
References
-
Hiroki, H., Ogata, K., & Fukuzawa, S. (2013).[2] "2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water." Synlett, 24(07), 843–846.
-
Rostovtsev, V. V., et al. (2002).[2] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Himo, F., et al. (2005).[2][3] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Intermediate." Journal of the American Chemical Society, 127(1), 210–216.[2]
-
ChemScene. (n.d.). "5-(Difluoromethyl)-2-ethynylpyridine Product Page." ChemScene.
Sources
Application Note: 5-(Difluoromethyl)-2-ethynylpyridine in the Synthesis of Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The pursuit of highly selective and metabolically stable kinase inhibitors has driven the adoption of sophisticated fluorinated building blocks. 5-(Difluoromethyl)-2-ethynylpyridine (CAS: 1211526-75-8) has emerged as a premium intermediate in modern drug discovery[1][2]. By combining the unique physicochemical properties of a difluoromethyl group with the versatile reactivity of a terminal alkyne, this building block enables the rapid, modular assembly of complex kinase inhibitor scaffolds.
This application note details the mechanistic rationale for incorporating this specific moiety and provides field-proven, self-validating protocols for its integration into Type I and Type II kinase inhibitors via Sonogashira cross-coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanistic Rationale & Chemical Properties
The strategic value of 5-(Difluoromethyl)-2-ethynylpyridine lies in its trifunctional nature, where each moiety serves a distinct pharmacological and synthetic purpose:
-
The Difluoromethyl (-CF₂H) Group: Unlike the purely hydrophobic and electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H motif acts as a lipophilic hydrogen bond donor[3]. The two highly electronegative fluorine atoms polarize the C-H bond, allowing it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups without the associated metabolic liabilities (e.g., Phase II glucuronidation)[3][4]. In kinase inhibitors, this group frequently engages the carbonyl oxygen of the kinase hinge region, enhancing binding affinity while improving membrane permeability[5][6].
-
The Ethynyl (-C≡CH) Handle: The terminal alkyne serves as a rigid, linear vector. In Type II kinase inhibitors (which bind the DFG-out conformation), alkynes are ideal for projecting the difluoromethylpyridine tail deep into the hydrophobic pocket past the gatekeeper residue. Synthetically, it is a flawless handle for late-stage functionalization.
-
The Pyridine Core: The nitrogen atom provides an additional hydrogen bond acceptor and modulates the overall pKa of the molecule, ensuring optimal aqueous solubility compared to fully carbocyclic analogs[4].
Table 1: Physicochemical Properties and Reaction Parameters
| Parameter | Value / Description |
| Chemical Name | 5-(Difluoromethyl)-2-ethynylpyridine |
| CAS Number | 1211526-75-8[1][7] |
| Molecular Formula | C₈H₅F₂N[1][8] |
| Molecular Weight | 153.13 g/mol [1] |
| Primary Reactivity | Terminal Alkyne (Sonogashira, CuAAC, Glaser coupling) |
| Typical Sonogashira Yields | 65% - 85% (Substrate dependent) |
| Typical CuAAC Yields | 80% - 95% (Substrate dependent) |
Strategic Workflows in Kinase Inhibitor Synthesis
The terminal alkyne dictates two primary synthetic trajectories. The choice between them depends on whether the drug design requires a rigid, linear spacer (Sonogashira) or an angular, hydrogen-bonding linker (CuAAC triazole).
Fig 1. Structural rationale and divergent synthesis workflows for kinase inhibitors.
Detailed Experimental Protocols
Protocol A: Sonogashira Cross-Coupling to a Halogenated Kinase Core
This protocol details the coupling of 5-(Difluoromethyl)-2-ethynylpyridine to a generic heteroaryl halide (e.g., 4-chloroquinazoline or 3-bromoquinoline), a common step in synthesizing rigid kinase scaffolds.
Fig 2. Step-by-step Sonogashira coupling workflow for alkyne functionalization.
Materials:
-
Heteroaryl Halide Core (1.0 equiv)
-
5-(Difluoromethyl)-2-ethynylpyridine (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) Iodide [CuI] (0.10 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Causality): Sparge anhydrous DMF and TEA with ultra-pure N₂ for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Cu(I) to Cu(II), which catalyzes the unwanted Glaser homocoupling of the alkyne, consuming the expensive difluoromethylpyridine building block.
-
Catalyst Loading: In a flame-dried Schlenk flask under N₂, add the heteroaryl halide, Pd(PPh₃)₄, and CuI. Causality: Pd(0) is highly air-sensitive; weighing and transferring should ideally be performed in a glovebox or under a strict blanket of inert gas to prevent oxidation to inactive Pd(II).
-
Reagent Addition: Inject the degassed DMF and TEA into the flask. Stir for 5 minutes at room temperature, then add 5-(Difluoromethyl)-2-ethynylpyridine dropwise.
-
Reaction Execution: Heat the reaction mixture to 80°C.
-
Self-Validation Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Success Indicator: Depletion of the aryl halide peak and emergence of the [M+H]⁺ peak of the coupled product.
-
Failure Indicator: A mass peak at 304.26 Da indicates the formation of the 1,4-bis(5-(difluoromethyl)pyridin-2-yl)buta-1,3-diyne homocoupled byproduct. If this exceeds 10% area under the curve (AUC), abort, re-evaluate degassing protocols, and ensure CuI purity.
-
-
Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl to complex and remove copper salts. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (gradient: Hexanes to Ethyl Acetate).
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
When a 1,2,3-triazole is desired as an amide-bond bioisostere to interact with the kinase hinge region, CuAAC is the premier method.
Materials:
-
Azide-functionalized Kinase Core (1.0 equiv)
-
5-(Difluoromethyl)-2-ethynylpyridine (1.05 equiv)
-
CuSO₄·5H₂O (0.1 equiv)
-
Sodium Ascorbate (0.2 equiv)
-
tert-Butanol / Water (1:1 v/v, 0.2 M)
Step-by-Step Methodology:
-
Reaction Assembly: Suspend the azide core and the alkyne building block in the t-BuOH/H₂O mixture. Causality: This specific solvent blend ensures the dissolution of both the lipophilic organic building blocks (t-BuOH) and the inorganic salts (H₂O).
-
Catalyst Generation: Add CuSO₄·5H₂O followed immediately by Sodium Ascorbate. Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This avoids the handling of highly unstable and easily oxidized commercial Cu(I) salts, ensuring a robust and reproducible catalytic cycle.
-
Execution & Self-Validation: Stir at room temperature for 12-24 hours. Monitor via TLC (DCM:MeOH 9:1). The highly polar nature of the resulting triazole will result in a significantly lower Rf value compared to the starting materials.
-
Workup: Dilute with water and extract with EtOAc. If an emulsion forms (common with triazoles binding to copper), filter the biphasic mixture through a pad of Celite before separation. Wash with 5% NH₄OH solution to strip residual copper from the triazole nitrogen atoms.
Analytical Validation & Troubleshooting
To ensure the scientific integrity of the synthesized kinase inhibitors, rigorous analytical validation is required:
-
¹⁹F NMR Spectroscopy: The difluoromethyl group provides a highly diagnostic ¹⁹F NMR signal. Expect a doublet (due to splitting by the adjacent proton,
Hz) typically located between -110 ppm and -115 ppm. The disappearance of the terminal alkyne proton (~3.2 ppm in ¹H NMR) confirms successful coupling. -
Metabolic Stability Assays: When comparing the synthesized -CF₂H compound to a -CH₃ analog, submit both to human liver microsome (HLM) assays. The -CF₂H group resists cytochrome P450-mediated oxidation, validating the bioisosteric design choice[3][4].
-
Troubleshooting CuAAC Regioselectivity: Thermal azide-alkyne cycloaddition yields a mixture of 1,4- and 1,5-disubstituted triazoles. The use of the Cu(I) catalyst (Protocol B) strictly enforces the formation of the 1,4-isomer. If 1,5-isomers are detected via 2D NOESY NMR, it indicates catalyst failure (likely complete oxidation of Cu(I) to Cu(II)), meaning the reaction proceeded via the uncatalyzed thermal pathway.
References
-
Zaidi, S., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1738-1743. URL:[Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. URL:[Link]
-
Gütz, C., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 4085. URL:[Link]
-
Rewcastle, G. W., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137-147. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-(Difluoromethyl)-2-ethynylpyridine [myskinrecipes.com]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1211526-75-8 Cas No. | 5-(Difluoromethyl)-2-ethynylpyridine | Apollo [store.apolloscientific.co.uk]
- 8. 5-(Difluoromethyl)-2-ethynylpyridine , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for 5-(Difluoromethyl)-2-ethynylpyridine
Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction with 5-(difluoromethyl)-2-ethynylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The electron-withdrawing nature of the difluoromethyl group and the coordinating ability of the pyridine nitrogen present unique challenges that require careful consideration of reaction parameters. This resource provides in-depth troubleshooting advice and optimized protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with 5-(difluoromethyl)-2-ethynylpyridine failing or giving low yields?
A1: Low or no product yield is a common issue and can stem from several factors. The primary suspects are often related to the catalyst system, reagent quality, and reaction conditions.[1] The electron-deficient nature of the pyridine ring, influenced by the difluoromethyl group, can affect the reactivity of the C-Br or C-I bond.[2] Key areas to investigate include:
-
Catalyst Inactivity: Both palladium and copper catalysts can be sensitive to air and moisture.[3] Ensure you are using fresh, high-quality catalysts.
-
Poor Substrate Quality: Impurities in either the 5-(difluoromethyl)-2-ethynylpyridine or the aryl/vinyl halide can poison the catalyst.
-
Inadequate Reaction Conditions: This includes improper solvent choice, insufficient degassing (leading to oxygen contamination), an unsuitable base, or non-optimal reaction temperature.[1]
Q2: I'm observing a significant amount of a side product that I suspect is from the homocoupling of my alkyne. How can I prevent this?
A2: The formation of a 1,3-diyne from the coupling of two molecules of 5-(difluoromethyl)-2-ethynylpyridine is a classic side reaction known as Glaser coupling.[4] This is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[5] To mitigate this:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
Slow Addition of the Alkyne: Adding the 5-(difluoromethyl)-2-ethynylpyridine slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling.[1]
-
Reduce Copper(I) Loading: Use the minimum effective amount of the copper(I) co-catalyst.
-
Consider a Copper-Free Protocol: For particularly sensitive substrates or when Glaser coupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[4][6]
Q3: My reaction mixture turns black shortly after starting. What does this signify?
A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst.[1] This renders the catalyst inactive and halts the reaction. Common causes include:
-
Presence of Oxygen: This is a primary culprit. Rigorous degassing is essential.[1]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Inappropriate Solvent: Some solvents may not effectively stabilize the catalytic species.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Sonogashira coupling of 5-(difluoromethyl)-2-ethynylpyridine.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Decomposed/Inactive Catalyst | Use fresh Pd and Cu(I) catalysts. Ensure proper storage under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable than Pd(0) sources like Pd(PPh₃)₄.[3] | Palladium(0) species are prone to oxidation, while Cu(I) can be oxidized to inactive Cu(II). Fresh, high-purity catalysts are crucial for achieving the desired catalytic turnover. |
| Inhibiting Impurities in Starting Materials | Purify the 5-(difluoromethyl)-2-ethynylpyridine and the aryl/vinyl halide (e.g., by column chromatography, distillation, or recrystallization). | Impurities can act as catalyst poisons, binding to the palladium center and preventing it from entering the catalytic cycle. |
| Presence of Oxygen and/or Moisture | Use anhydrous, degassed solvents. Distill amine bases over a suitable drying agent. Ensure the reaction is set up and run under a positive pressure of an inert gas (Ar or N₂).[3] | Oxygen promotes the undesirable Glaser homocoupling of the alkyne and can lead to the decomposition of the palladium catalyst.[1][5] Water can also negatively impact the reaction. |
| Suboptimal Ligand Choice | For less reactive halides (e.g., aryl bromides or chlorides), consider using more electron-rich and bulky phosphine ligands such as XPhos or dppf.[1] | Bulky, electron-rich ligands can facilitate the rate-determining oxidative addition step and promote the final reductive elimination to release the product.[2] |
| Inappropriate Base | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HX byproduct.[7] Ensure the base is anhydrous and used in excess. For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.[8] | The base is crucial for deprotonating the terminal alkyne, a key step in forming the reactive copper or palladium acetylide intermediate.[9] |
| Incorrect Reaction Temperature | The reactivity of the halide follows the trend I > OTf > Br >> Cl.[10] While reactions with aryl iodides can often proceed at room temperature, aryl bromides typically require heating.[3] Consider increasing the temperature for less reactive partners. | Higher temperatures provide the necessary activation energy for the oxidative addition of less reactive C-Br or C-Cl bonds to the palladium center. |
Issue 2: Prevalent Alkyne Homocoupling (Glaser Coupling)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Oxygen in the Reaction | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere throughout the experiment. | The copper-mediated oxidative homocoupling of alkynes is highly sensitive to the presence of oxygen.[4] |
| High Concentration of Alkyne | Add the 5-(difluoromethyl)-2-ethynylpyridine to the reaction mixture slowly via a syringe pump. | Keeping the instantaneous concentration of the alkyne low minimizes the probability of two alkyne molecules reacting with each other.[1] |
| Excessive Copper(I) Catalyst | Reduce the loading of the Cu(I) co-catalyst to the minimum effective amount (e.g., 1-5 mol%). | While catalytic, higher concentrations of Cu(I) can accelerate the rate of homocoupling. |
| Inherent Substrate Reactivity | Switch to a copper-free Sonogashira protocol.[11] | By eliminating the copper co-catalyst, the primary pathway for Glaser coupling is removed.[5] |
Visualizing the Process: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a problematic Sonogashira reaction.
Caption: A decision-making workflow for troubleshooting Sonogashira reactions.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.[9]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Optimized Protocol Recommendations
Based on literature for similar electron-deficient pyridine substrates, the following protocols provide robust starting points.[2][12]
Protocol A: Standard Copper Co-catalyzed Sonogashira
This protocol is a good starting point for coupling with aryl iodides.
Materials:
-
Aryl iodide (1.0 mmol)
-
5-(Difluoromethyl)-2-ethynylpyridine (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the 5-(difluoromethyl)-2-ethynylpyridine dropwise.
-
Stir the reaction mixture at room temperature to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Protocol B: Copper-Free Sonogashira
This protocol is recommended when coupling with aryl bromides or when Glaser homocoupling is a significant issue.
Materials:
-
Aryl bromide (1.0 mmol)
-
5-(Difluoromethyl)-2-ethynylpyridine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 5-(difluoromethyl)-2-ethynylpyridine, Pd(OAc)₂, SPhos, and K₃PO₄.[8]
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]
-
RSC Advances. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
RSC Advances. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
ACS Publications. (2004, November 24). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. Retrieved from [Link]
-
Chemical Engineering Transactions. (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from [Link]
-
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Rsc.org. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
-
Studylib.net. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethynylaniline derivatives via copper catalysed Sonogashira reaction. Retrieved from [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved from [Link]
-
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential Sonogashira and Glaser Coupling Reactions: Facile Access to 1,4-Disubstituted 1,3-Butadiynes from Arylbromide. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Purification of Crude 5-(Difluoromethyl)-2-ethynylpyridine
Welcome to the technical support guide for the purification of 5-(Difluoromethyl)-2-ethynylpyridine (CAS 1211526-75-8). This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to troubleshoot common issues and optimize your purification workflows, ensuring the integrity and purity of this valuable building block. The difluoromethyl group is a key pharmacophore, acting as a lipophilic bioisostere for hydroxyl or thiol groups, which can enhance membrane permeability and binding affinity in drug candidates.[1] However, its purification presents unique challenges that this guide will address.
Part 1: Initial Assessment & Purification Strategy
Before attempting purification, a preliminary analysis of your crude material is critical. This step informs the selection of the most appropriate purification strategy.
-
Thin-Layer Chromatography (TLC): A quick analysis by TLC using a starting solvent system like 20% ethyl acetate in hexanes will reveal the number of components and their relative polarities. This is essential for developing a column chromatography method.
-
Proton NMR (¹H NMR): A crude NMR spectrum can identify major impurities, such as unreacted starting materials or solvent residues, which will guide your purification choice.
The following decision tree provides a high-level workflow for selecting a suitable purification method based on the initial state of your crude product.
Caption: A workflow for selecting a purification method.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question: My flash column chromatography resulted in poor separation of my product from an impurity. How can I improve resolution?
Answer: Poor resolution is a common challenge. Here is a systematic approach to improve it:
-
Optimize Your Solvent System: The polarity of your eluent is the most critical factor. If your compound and the impurity are co-eluting, your solvent system is likely too polar.
-
Action: Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For closely eluting spots, a shallow gradient (e.g., 0-10% ethyl acetate in hexanes over many column volumes) is often more effective than an isocratic elution.[2]
-
-
Change the Stationary Phase: Silica gel is acidic and can interact strongly with the basic nitrogen of the pyridine ring, sometimes causing peak tailing or irreversible adsorption.[3]
-
Action: Consider switching to a different stationary phase. Neutral alumina can be effective for basic compounds. Alternatively, deactivated silica gel (pre-treated with a base like triethylamine) can mitigate strong acidic interactions.
-
-
Improve Your Loading Technique: Overloading the column or loading the sample in a strong solvent can ruin separation.
-
Action: Dissolve your crude product in a minimal amount of a weak solvent (like dichloromethane or the initial mobile phase) and load it. For the best results, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of your packed column.[4]
-
Question: I'm observing significant peak tailing during chromatographic analysis (TLC, HPLC, Flash). What is the cause and how can I get symmetrical peaks?
Answer: Peak tailing with pyridine derivatives is almost always caused by the interaction between the basic lone pair of electrons on the pyridine nitrogen and acidic residual silanol groups (Si-OH) on the surface of the silica gel stationary phase.[3] This leads to a secondary, non-ideal retention mechanism that broadens the peak.
-
Causality: The strong interaction with silanol groups means that some analyte molecules are retained longer than others, resulting in a "tail."
-
Solution: Add a small amount of a competing base to your mobile phase.
-
Action: For flash chromatography, add 0.1-1% triethylamine (TEA) to your eluent mixture. The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine compound and leading to sharper, more symmetrical peaks.[3] For HPLC, mobile phase additives or specialized columns (e.g., end-capped C18 or polymer-based) are recommended.[3]
-
Question: I attempted a recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system.
-
Re-dissolve and Modify the Solvent: The primary cause is often a suboptimal solvent or an excessively rapid cooling rate.
-
Action: Re-heat the solution until the oil fully redissolves. Add a small amount of the "good" solvent (the one it is more soluble in) to decrease the saturation level slightly. Then, allow the solution to cool much more slowly. Insulating the flask can promote the slow crystal growth necessary for high purity.[5]
-
-
Induce Crystallization: If slow cooling doesn't work, you may need to induce nucleation.
-
Action: Try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a small amount of pure material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[5]
-
Question: My final product is a yellow or brown oil, but literature suggests it should be a solid. What happened?
Answer: This typically points to persistent impurities or potential degradation.
-
Impurities: Residual catalysts (palladium or copper from a Sonogashira coupling, a common synthesis route for ethynylpyridines[6]) or high-boiling point solvents can prevent crystallization. Re-purification via chromatography is recommended.
-
Degradation: The difluoromethyl group can be susceptible to hydrolysis, especially if exposed to moisture or acidic/basic conditions, potentially forming the corresponding aldehyde.[4] The ethynyl group can also be sensitive.
-
Action: Ensure all handling is done under anhydrous conditions. If you suspect degradation, re-characterize the material by NMR and mass spectrometry. Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (4°C is recommended).[7]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 5-(Difluoromethyl)-2-ethynylpyridine?
For routine, lab-scale purification (<5g), flash column chromatography on silica gel is the most versatile and reliable method.[2] It offers a good balance between speed, cost, and separation efficiency for a wide range of potential impurities.
Q2: Can I use distillation for purification?
Vacuum distillation can be an effective method, particularly for larger quantities where chromatography becomes impractical.[4] However, there are significant challenges:
-
Thermal Stability: Ethynylpyridines can be thermally sensitive and may polymerize or decompose at high temperatures.[8] A high-quality vacuum is necessary to lower the boiling point to a safe temperature.
-
Fractional Distillation: To effectively separate impurities with close boiling points, a fractional distillation column (e.g., a Vigreux column) is required.[4]
Q3: Is acid-base extraction a viable purification strategy?
Acid-base extraction can be useful for removing non-basic organic impurities.[2] The process involves dissolving the crude mixture in an organic solvent, extracting with an aqueous acid (e.g., 1M HCl) to protonate the pyridine nitrogen and pull it into the aqueous layer, and then basifying the aqueous layer to regenerate the free pyridine for back-extraction. However, be cautious, as prolonged exposure to strong acid or base could potentially hydrolyze the difluoromethyl group.
Q4: How should I properly store the purified 5-(Difluoromethyl)-2-ethynylpyridine?
The compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air and moisture.[7] It is recommended to store it at refrigerated temperatures (4°C).[7]
Part 4: Data & Protocols
Comparison of Purification Methods
| Method | Scale | Typical Purity | Pros | Cons |
| Flash Chromatography | mg - 10s of g | >98%[7] | Highly versatile; good for removing closely related impurities.[2] | Can be slow; uses significant solvent; potential for product loss on column. |
| Recrystallization | mg - kg | >99% (if successful) | Potentially yields very high purity material; cost-effective at scale. | Highly dependent on finding the right solvent; may not remove all impurity types.[4] |
| Vacuum Distillation | >5 g | Variable | Good for large quantities; removes non-volatile impurities. | Risk of thermal decomposition; requires specialized equipment.[4][8] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., 100% hexanes). Pack the column, ensuring no air bubbles are trapped, and add a thin layer of sand on top.[2]
-
Sample Loading: Dissolve the crude 5-(Difluoromethyl)-2-ethynylpyridine (e.g., 1g) in a minimal amount of dichloromethane (~2-3 mL). In a separate flask, add ~2g of silica gel and your dissolved sample. Evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.[4]
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A good starting gradient is from 0% to 15% ethyl acetate over 10-15 column volumes. For improved peak shape, consider using a pre-mixed eluent containing 0.1% triethylamine.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20mg of crude material in ~0.5mL of various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water, and mixtures thereof) at room temperature and upon heating.[9] The ideal solvent or solvent pair will dissolve the compound when hot but not when cold.[10] A mixed-solvent system like ethyl acetate/hexanes is a promising candidate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in a minimal amount of the chosen hot solvent (or the "good" solvent in a mixed-solvent system) to form a saturated solution.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a rapid filtration of the hot solution.
-
Crystallization: If using a mixed-solvent system, add the "bad" solvent (e.g., hexanes) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]
-
Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.com. Available at: [Link]
-
Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Synfacts. Available at: [Link]
-
The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. MDPI. Available at: [Link]
- Distillation process for mixtures of pyridines. Google Patents.
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Available at: [Link]
-
New method for introducing fluorinated components into molecules. Universität Münster. Available at: [Link]
-
Chem 267. Recrystallization - Part 2. Hamilton College. Available at: [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]
-
Mixed Solvent Recrystallization. UCLA Chemistry. Available at: [Link]
-
3,5-Difluoro-2-(trifluoromethyl)pyridine | 1099598-21-6. MilliporeSigma. Available at: [Link]
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
-
How to get consistently large crystals during recrystallization?. ResearchGate. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester. Available at: [Link]
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. US3087867A - Distillation process for mixtures of pyridines - Google Patents [patents.google.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
stability and storage of 5-(Difluoromethyl)-2-ethynylpyridine
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Stability & Storage Protocol for 5-(Difluoromethyl)-2-ethynylpyridine
Executive Summary
5-(Difluoromethyl)-2-ethynylpyridine (CAS: 1211526-75-8) is a high-value fluorinated building block. Its structural utility—combining the lipophilic hydrogen-bond donor capability of the difluoromethyl group (
This compound is not a "shelf-stable" reagent in the traditional sense; it is a reactive intermediate that requires active preservation. The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) and spontaneous polymerization, processes accelerated by light, heat, and trace metals. The electron-withdrawing nature of the
Part 1: Critical Stability Profile
To handle this compound successfully, you must understand the mechanisms driving its degradation.
The Primary Threat: Oxidative Homocoupling
The most immediate risk is the formation of the diyne dimer (1,4-bis(5-(difluoromethyl)pyridin-2-yl)buta-1,3-diyne) via oxidative coupling.
-
Mechanism: In the presence of oxygen and trace copper (often found in older glassware or lower-grade solvents), the terminal alkyne undergoes Glaser-type coupling.
-
Visual Indicator: The sample transitions from a pale yellow/solid to a dark brown/black oil.
-
Prevention: Strict exclusion of oxygen.
The Secondary Threat: Polymerization
Conjugated ethynylpyridines are susceptible to thermal polymerization, forming poly(ethynylpyridine) backbones.
-
Mechanism: Initiated by radicals (light/peroxides) or heat. The resulting polymer is often a dark, insoluble "tar."
-
Impact of
: The electron-deficient ring may alter the rate of polymerization compared to non-fluorinated analogs, but the risk remains high.
Hydrolytic Stability
The
Part 2: Storage Protocols (The "Cold Chain")
Standard Operating Procedure (SOP) for Storage:
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term > 1 month) | Lowers kinetic energy, significantly retarding polymerization rates. |
| Atmosphere | Argon or Nitrogen (Strict) | Displaces |
| Container | Amber Glass with Teflon-lined cap | Blocks UV radiation which acts as a radical initiator for polymerization. |
| State | Solid/Semi-solid | If the compound melts (it has a low melting point), surface area increases, accelerating degradation. Keep frozen. |
| Stabilizer | Hydroquinone (Optional) | If storing large batches for >6 months, adding 0.01% hydroquinone can act as a radical scavenger. |
Part 3: Troubleshooting & FAQs
Category A: Visual & Physical Inspection
Q1: My sample has turned from a pale solid to a dark brown viscous liquid. Is it ruined?
-
Diagnosis: This indicates significant oligomerization or oxidative coupling. The "dark" color is characteristic of conjugated polyenes (oligomers).
-
Action:
-
Do not use directly. The impurities will poison sensitive catalysts (e.g., Pd in Sonogashira).
-
Rescue Protocol: Dissolve the crude material in a minimal amount of
. Pass it through a short pad of silica gel (a "silica plug") eluting with 10-20% EtOAc/Hexanes. The polymer/tar will stick to the baseline; the monomer will elute. -
Re-assay: Check purity via
NMR immediately.
-
Q2: The compound appears wet or sticky upon removal from the freezer.
-
Diagnosis: Condensation. Opening a cold bottle in a warm, humid lab causes water to condense inside, which can accelerate degradation.
-
Corrective Action: Always allow the container to equilibrate to room temperature inside a desiccator or under a flow of nitrogen before opening.
Category B: Analytical Verification
Q3: How do I confirm the integrity of the alkyne moiety?
-
Technique:
NMR is the gold standard. -
Marker: Look for the acetylenic proton singlet (
).-
In
, this typically appears around 3.0 – 3.5 ppm . -
Warning Sign: Disappearance of this sharp singlet and broadening of aromatic peaks indicates polymerization.
-
-
Difluoromethyl Check: The
proton appears as a distinct triplet (due to coupling with two fluorine atoms, ) in the 6.5 – 7.0 ppm region. If this pattern is disrupted, the ring substitution has been compromised (rare).
Q4: Can I use GC-MS to check purity?
-
Caution: Yes, but be careful with the injection port temperature. High injector temps (>250°C) can induce thermal polymerization inside the instrument, giving a false impression of impurity.
-
Recommendation: Use a lower inlet temperature or rely on LC-MS/NMR.
Category C: Reaction Handling
Q5: I am performing a Sonogashira coupling. Do I need to de-gas the solvent?
-
Answer: Absolutely.
-
Reasoning: This compound is prone to Glaser coupling (homocoupling) in the presence of Pd/Cu catalysts and Oxygen. If you do not de-gas, you will produce the diyne dimer instead of your desired cross-coupled product.
-
Protocol: Sparge solvents with Argon for at least 15 minutes prior to adding the alkyne.
Part 4: Visualization of Workflows
Figure 1: Quality Control Decision Tree
Use this workflow before committing the reagent to a synthesis.
Caption: Workflow for assessing reagent integrity prior to synthesis. Dark coloration requires purification; loss of NMR signal requires disposal.
Figure 2: Degradation Pathways
Understanding the enemy: How the molecule fails.
Caption: The two primary degradation routes: Oxidative dimerization (triggered by air) and Polymerization (triggered by heat/light).
References
-
Sigma-Aldrich. 5-(Difluoromethyl)-2-ethynylpyridine Product Specification & Safety Data Sheet. CAS 1211526-75-8.[1][2][3][4]
-
ChemScene. Technical Data Sheet: 5-(Difluoromethyl)-2-ethynylpyridine. Storage and Handling Guidelines.
-
Turbervill, R. S. P., et al. (2013). "An asymmetrically derivatized 1,2,3-triphospholide: synthesis and reactivity of the 4-(2'-pyridyl)-1,2,3-triphospholide anion." Inorganic Chemistry, 52(9), 5527-5534. (Demonstrates reactivity and handling of 2-ethynylpyridine derivatives).
-
Gal, Y. S., et al. (2015).[5] "Synthesis and characterization of an ionic conjugated polymer: poly[2-ethynyl-N-(2-furoyl)pyridinium chloride]." Journal of Nanoscience and Nanotechnology, 14(8), 6247-6250.[5] (Details the polymerization risks of ethynylpyridines).
Sources
- 1. 2-Ethynylpyridine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1211526-75-8 Cas No. | 5-(Difluoromethyl)-2-ethynylpyridine | Apollo [store.apolloscientific.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. 5-(Difluoromethyl)-2-ethynylpyridine | 1211526-75-8 [sigmaaldrich.com]
- 5. 2-乙炔基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 5-(Difluoromethyl)-2-ethynylpyridine
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the synthesis and purification challenges associated with 5-(Difluoromethyl)-2-ethynylpyridine (CAS 1211526-75-8) .
This molecule is a critical "fragment-based" intermediate used in the development of mGluR5 modulators and other CNS-active agents. Its synthesis typically involves a Sonogashira cross-coupling of a 2-halo-5-(difluoromethyl)pyridine precursor with a protected acetylene (e.g., TMS-acetylene), followed by deprotection.
Key Structural Challenges:
-
Electron-Deficient Ring: The pyridine nitrogen and the
group (meta-position) make the C2-position highly electrophilic, increasing susceptibility to Nucleophilic Aromatic Substitution ( ) side reactions. -
Proton Acidity: The
proton is weakly acidic ( ~25-28), making it sensitive to extremely strong bases (e.g., -BuLi), which can lead to carbenoid decomposition. -
Terminal Alkyne Instability: The final product is prone to oxidative polymerization if stored improperly.
Impurity Profile & Troubleshooting Matrix
The following table summarizes the most frequent byproducts encountered during the synthesis workflow.
| Observed Issue | Probable Byproduct | Root Cause | Corrective Action |
| Symmetrical solid precipitating early | Glaser Homocoupling (Bis-TMS-butadiyne) | Oxygen leakage; CuI catalyst oxidation. | Degas solvents rigorously (freeze-pump-thaw); increase acetylene equivalents. |
| New spot with similar | Nucleophilic base (NaOMe/NaOEt) attacking C2-Br. | Switch to non-nucleophilic amine bases (TEA, DIPEA) or inorganic bases ( | |
| Starting material remains (Stalled) | Catalyst Poisoning | Pyridine nitrogen coordinating to Pd; "Pd-Black" precipitation. | Use bulky ligands (e.g., XPhos, |
| Loss of Fluorine Signal ( | Formyl-pyridine derivative | Hydrolysis of | Avoid prolonged exposure to aqueous strong acids or super-bases at high heat. |
| Brown gum/tar after deprotection | Alkyne Polymer | Oxidative polymerization of the terminal alkyne. | Perform deprotection under |
Deep Dive: Mechanism of Impurity Formation
To effectively troubleshoot, you must understand the competing pathways. The diagram below illustrates how the intended Sonogashira cycle competes with Glaser coupling and
Caption: Fig 1. Competing reaction pathways. Red paths indicate critical failure modes caused by oxygen ingress or improper base selection.
Technical Protocols & Solutions
Protocol A: Optimized Sonogashira Coupling (Minimizing Glaser)
Use this protocol to avoid "Byproduct A" (Dimer).
Rationale: Electron-deficient pyridines are excellent substrates for Pd-coupling, but the presence of copper increases the risk of homocoupling. We utilize a "Copper-Free" or "Low-Copper" approach where possible, or strictly control oxygen.
-
Reagents:
-
Substrate: 2-Bromo-5-(difluoromethyl)pyridine (1.0 equiv).
-
Alkyne: TMS-Acetylene (1.2 - 1.5 equiv). Note: Excess accounts for minor volatility losses.
-
Catalyst:
(3-5 mol%) or (for faster kinetics). -
Co-Catalyst: CuI (1-2 mol%). Keep low.
-
Base/Solvent: Triethylamine (TEA) / THF (1:3 ratio). Avoids nucleophilic attack.
-
-
The "Freeze-Pump-Thaw" Step (CRITICAL):
-
Do not rely on simple nitrogen bubbling.
-
Place the solvent/base mixture in a Schlenk tube. Freeze with liquid
, apply vacuum (10 min), thaw under Argon. Repeat 3x. -
Why? Even trace oxygen converts Cu(I) to Cu(II), which catalyzes the dimerization of TMS-acetylene into the Glaser byproduct.
-
-
Reaction:
-
Add solids (Substrate, Pd, Cu) under Argon counter-flow.
-
Add degassed solvent/base.
-
Add TMS-acetylene last via syringe.
-
Heat to 50-60°C. Monitor via LCMS.
-
Checkpoint: If the reaction turns green/blue, oxygen has entered (Cu oxidation). If it remains yellow/brown/black, the catalyst is active.
-
Protocol B: Controlled Deprotection (Avoiding Polymerization)
Use this protocol to convert the TMS-intermediate to the final product without degradation.
-
Reagents:
-
TMS-Intermediate (dissolved in MeOH or THF).
-
Base:
(0.5 - 1.0 equiv). Avoid NaOH which is too aggressive.
-
-
Procedure:
-
Cool the solution to 0°C.
-
Add
.[1] Stir for 30-60 mins. -
Quench immediately upon completion (TLC control).
-
Dilute with
(stabilizes the alkyne) and wash with water. -
Concentrate at low temperature (<30°C) . Do not distill to dryness if possible; keep as a concentrated solution if storing.
-
Frequently Asked Questions (FAQs)
Q1: Can I use 2-Chloro-5-(difluoromethyl)pyridine instead of the Bromo- analog? A: Yes, but the reaction kinetics will be slower. The C-Cl bond is stronger. You must switch to a more active catalyst system, such as XPhos Pd G3 or Pd(OAc)2/SPhos , and raise the temperature to 80°C. Note that higher temperatures increase the risk of hydrodehalogenation (Byproduct C).
Q2: I see a peak at M+32 in my LCMS. What is it?
A: This is likely the Methanol Adduct . If you run the reaction in MeOH or use NaOMe, the methoxide attacks the triple bond (Michael addition) or the pyridine ring (
Q3: How stable is the
Q4: My final product turned into a black insoluble solid overnight. Why? A: Terminal alkynes on pyridine rings are prone to oxidative polymerization , especially when concentrated.
-
Fix: Store the compound under Argon at -20°C.
-
Fix: Add a radical inhibitor (e.g., BHT) if the compound is for storage rather than immediate use.
Troubleshooting Logic Flow
Use this decision tree to diagnose stalled reactions or low yields.
Caption: Fig 2. Step-by-step troubleshooting logic for Sonogashira coupling failures.
References
-
BenchChem. Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (Accessed 2026).
-
University of Münster. New method for introducing fluorinated components into molecules (Regioselective Difluoromethylation).[2] Nature Communications, 2024.
-
Sigma-Aldrich. Product Specification: 5-(Difluoromethyl)-2-ethynylpyridine (CAS 1211526-75-8).[3]
- Chinchilla, R., & Nájera, C.The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874–922. (General reference for Glaser/Mechanism).
-
ChemScene. Technical Data Sheet: 5-(Difluoromethyl)-2-ethynylpyridine.
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling fluorinated pyridine derivatives.
Sources
Technical Support Center: Regioselective Difluoromethylation of Pyridines
The following technical guide addresses the specific challenges in the regioselective difluoromethylation of pyridines. It is designed for researchers requiring actionable troubleshooting strategies for C–H functionalization, cross-coupling, and photoredox methodologies.
Topic: Troubleshooting Regioselectivity & Reactivity in Pyridine Difluoromethylation Audience: Senior Chemists & Drug Discovery Scientists Status: Active Guide
Executive Summary & Method Selection
The introduction of a difluoromethyl (
Use the decision matrix below to select the appropriate methodology for your target regioisomer.
Decision Matrix: Method Selection
Figure 1: Strategic decision tree for selecting the optimal difluoromethylation methodology based on the desired substitution pattern.
Troubleshooting Module: Radical C-H Functionalization (Minisci)
Primary Method: Innate radical C–H functionalization using Zinc Difluoromethanesulfinate (DFMS/Baran’s Reagent). Mechanism: Nucleophilic radical attack on the protonated (electron-deficient) heterocycle.
Common Failure Modes & Solutions
Q1: I am observing a 1:1 mixture of C2 and C4 isomers. How do I force regiocontrol?
-
Root Cause: The nucleophilic
radical has similar orbital coefficients for C2 and C4 on a protonated pyridine. Without steric bias, selectivity is poor. -
Solution A (Solvent Switch): Switch from biphasic DCM/Water to DMSO . DMSO can coordinate to the zinc reagent and alter the radical trajectory, often slightly favoring the C2 position due to hydrogen bonding interactions with the protonated nitrogen.
-
Solution B (Steric Blocking): If C4 is the target, use a bulky N-oxide or N-aminopyridinium salt (see Module 3). If C2 is the target, C4 must be blocked or the separation must be done via chromatography.
-
Solution C (Acid Source): Replace TFA with a stronger, bulkier acid like Camphorsulfonic Acid (CSA) . The bulky counterion can sterically shield the C2 position, pushing the radical to C4.
Q2: The reaction stalls at 20% conversion despite excess reagent.
-
Root Cause: "Reagent death" caused by the oxidative quenching of the
radical by the oxidant (TBHP) before it attacks the pyridine. -
Protocol Fix: Implement portion-wise addition .
-
Add 1.0 equiv of DFMS and 1.5 equiv of TBHP at
. -
Stir for 2 hours.
-
Add a second portion (1.0 equiv DFMS + 1.5 equiv TBHP).
-
Why? This maintains a steady-state concentration of radicals without overwhelming the system with oxidant.
-
Q3: I see significant poly-difluoromethylation (bis- and tris-products).
-
Root Cause: The product is more electron-deficient than the starting material, but if the reaction pH drifts, the product may remain unprotonated (and thus less reactive) or the radical is too electrophilic. However, for nucleophilic radicals like
, the product (containing an EWG) is actually less reactive towards further nucleophilic radical attack. -
Correction: Over-alkylation in Minisci is usually due to high local concentrations.
-
Increase Dilution: Run the reaction at 0.05 M or 0.1 M instead of 0.5 M.
-
Control pH: Ensure the reaction remains acidic (pH < 2) to keep the substrate fully protonated and activated, but monitor conversion closely to stop before over-reaction.
-
Troubleshooting Module: Transition-Metal Cross-Coupling
Primary Method: Nickel-Catalyzed Reductive Cross-Coupling.
Reagents: Aryl Iodides + Difluoromethyl 2-pyridyl sulfone (
Mechanism & Critical Control Points
This method relies on a
Figure 2: Simplified catalytic cycle for Ni-catalyzed reductive difluoromethylation.
FAQ for Ni-Catalysis
Q1: My yield is low (<30%) and I see homocoupling of the aryl iodide (Ar-Ar).
-
Diagnosis: The reduction of the sulfone to the
radical is too slow compared to the disproportionation of the Ar-Ni species. -
Fix:
-
Ligand Choice: Ensure you are using 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or Terpyridine . These ligands stabilize the Ni center and prevent homocoupling.
-
Activator: Add
or TMSCl (0.5 equiv). Lewis acids facilitate the reduction of the sulfone, accelerating radical generation to match the oxidative addition rate.
-
Q2: The reaction works for Aryl Iodides but fails for Aryl Bromides.
-
Diagnosis: Oxidative addition to Aryl Bromides is the rate-limiting step for Ni(0).
-
Fix: Increase the temperature to
and consider adding (20 mol%) to facilitate a Finkelstein reaction in situ, converting the bromide to the more reactive iodide.
Q3: How do I remove the 2-pyridinesulfinate byproduct?
-
Procedure: The byproduct is water-soluble.
-
Quench reaction with 1M HCl (careful with gas evolution).
-
Extract with EtOAc.
-
Wash organic layer extensively with 10% aqueous
. The sulfinic acid byproduct will partition into the aqueous phase.
-
Troubleshooting Module: C4-Selective Photoredox
Primary Method: N-activation of pyridines followed by radical addition (McNally/Studer approaches).
Reagents: Sodium difluoromethanesulfinate (
Q1: I need exclusive C4 selectivity. Minisci gave me a mixture.
-
Strategy: You must use the N-aminopyridinium salt method.[5]
-
Step 1: React pyridine with O-mesitylenesulfonylhydroxylamine (MSH) to form the N-aminopyridinium salt.
-
Step 2: Irradiate with Blue LEDs in the presence of
.
-
-
Why it works: The bulky N-amino group sterically blocks C2/C6, and the radical addition is electronically directed to C4.
Q2: The reaction is sluggish on scale-up (10 mmol+).
-
Issue: Beer-Lambert law limitations (light penetration).
-
Fix:
-
Flow Chemistry: Use a flow reactor (PFA tubing wrapped around light source) to maximize surface-area-to-volume ratio.
-
Concentration: Decrease concentration to 0.05 M to allow light to penetrate deeper into the flask if flow is not available.
-
Stirring: High-speed stirring (>800 rpm) is crucial to cycle the solution to the reactor walls.
-
Reagent Comparison & Reference Data
| Reagent | Chemical Structure | Reactivity Type | Key Advantage | Key Limitation |
| DFMS (Baran) | Radical (Minisci) | Air-stable solid; cheap; scalable. | Poor regiocontrol (C2/C4 mix) without blocking groups. | |
| Hu's Sulfone | Ni-Cross Coupling | High regiocontrol (ipso-substitution). | Requires Aryl Iodide/Bromide precursor; reagent synthesis required. | |
| Sodium Sulfinate | Photoredox | Mild conditions; C4-selective with N-activation. | Requires photocatalyst; light penetration issues on scale. | |
| TMS-CF2H | Nucleophilic | Good for aldehydes/ketones. | Not suitable for direct C–H functionalization of pyridines. |
Validated Experimental Protocol: C4-Selective Difluoromethylation
Adapted from McNally et al.
-
Preparation of N-Substituted Pyridine:
-
Dissolve pyridine (1.0 equiv) in DCM.
-
Add O-(2,4-dinitrophenyl)hydroxylamine (1.1 equiv). Stir at 40°C for 12h.
-
Precipitate with
to isolate the salt.
-
-
Photochemical Reaction:
-
Charge a vial with N-pyridinium salt (0.5 mmol),
(1.5 equiv), and (1 mol%). -
Add degassed DMSO (5 mL).
-
Irradiate with Blue LEDs (450 nm) for 16h with fan cooling.
-
-
Workup:
-
Dilute with water, extract with
. -
Concentrate and purify via silica gel chromatography (Hex/EtOAc).
-
References
-
Fujiwara, Y., et al. (2012).[6] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[6] Link
-
Miao, W., et al. (2021).[7] Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 23(3), 711–715.[7] Link
-
Hilton, M. C., et al. (2019). Heteroarene C–H Functionalization via Intermediate-Assisted Selective Oxidative Addition. Nature Chemistry, 11, 284–291. Link
-
Xu, P., et al. (2024).[2][8] Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[9][10][11][12] Nature Communications, 15, 4118. Link
-
O'Hara, F., et al. (2013). A New Reagent for Direct Difluoromethylation.[2][6][13][14][15] Journal of the American Chemical Society, 135(32), 12166–12169. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nickel-catalyzed decarboxylative difluoromethylation and alkylation of alkenes [ccspublishing.org.cn]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Baran difluoromethylation reagent - Enamine [enamine.net]
- 7. Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 13. researchgate.net [researchgate.net]
- 14. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-(Difluoromethyl)-2-ethynylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the process development of fluorinated heteroaromatics, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 5-(Difluoromethyl)-2-ethynylpyridine .
Synthesizing this molecule at a multi-gram or kilogram scale presents a unique intersection of highly exothermic fluorination chemistry and sensitive alkyne cross-coupling. This guide bypasses basic theory to focus directly on process causality, safety, and self-validating experimental protocols.
Process Workflow Architecture
The optimized scale-up route transitions away from hazardous batch fluorination and homocoupling-prone catalytic systems. The workflow below outlines the logical progression of the optimized synthesis.
Optimized scale-up synthetic workflow for 5-(Difluoromethyl)-2-ethynylpyridine.
Troubleshooting Guides & FAQs
Q1: We are experiencing severe thermal runaway when scaling up the deoxofluorination of 2-bromo-5-formylpyridine using DAST. How can we mitigate this?
Causality: DAST (Diethylaminosulfur trifluoride) is notoriously unstable. At temperatures above 90 °C, it undergoes a highly exothermic disproportionation (ΔH = -1700 J/g) into SF₄ and explosive (Et₂N)₂SF₂[1]. In batch reactors, poor heat transfer leads to localized hot spots, making this a severe explosion hazard. Solution: You must alter either the reagent or the reactor engineering.
-
Reagent Swap: Transition to XtalFluor-E , a crystalline deoxofluorinating agent. It possesses a significantly higher decomposition temperature (215 °C) and a much lower exothermic release (ΔH = -661 J/g), making it intrinsically safer for batch scale-up[1],[2].
-
Reactor Swap: If DAST must be used for economic reasons, utilize a continuous-flow microreactor . Flow chemistry provides a massive surface-area-to-volume ratio, allowing for instantaneous heat dissipation and safe handling of DAST at scale without accumulating hazardous intermediates[3],.
Q2: During the Sonogashira coupling with trimethylsilylacetylene (TMSA), we observe a >5% diyne impurity. How do we suppress this?
Causality: You are observing the Glaser-Hay homocoupling. This is a bimolecular side reaction of terminal alkynes catalyzed by Copper(II). Cu(II) is generated when the Copper(I) co-catalyst is oxidized by trace oxygen in the reactor[4]. Solution: Switch to a Copper-free Sonogashira protocol . By eliminating the copper co-catalyst and relying solely on a highly active palladium species (e.g., Pd(PPh₃)₄ or a palladacycle), you prevent the formation of the copper-acetylide intermediate entirely[5]. Furthermore, strictly limit the TMSA charge to 1.01–1.05 equivalents to starve the homocoupling pathway[4].
Causality of the Glaser-Hay homocoupling impurity driven by trace oxygen and copper.
Q3: How can we efficiently reduce residual Palladium to single-digit ppm levels without using column chromatography?
Causality: Palladium strongly coordinates to the nitrogen of the pyridine ring and the alkyne moiety, making standard aqueous workups ineffective. Solution: Implement an in-line scavenging protocol. Treat the organic phase with a functionalized thiourea resin (e.g., QuadraPure-TU) or use an aqueous wash containing N-acetylcysteine at 60 °C for 2 hours prior to crystallization[6]. The thiol/thiourea ligands outcompete the pyridine nitrogen for Pd coordination.
Q4: The final deprotection of the TMS group results in low isolated yields. What is going wrong?
Causality: 5-(Difluoromethyl)-2-ethynylpyridine is a relatively volatile and thermally sensitive terminal alkyne. Prolonged exposure to basic conditions can lead to polymerization, while aggressive solvent evaporation strips the product into the distillate. Solution: Use mild cleavage conditions (K₂CO₃ in MeOH at 0–10 °C). Neutralize strictly to pH 7 before extraction. Concentrate the solvent under a mild vacuum (e.g., >150 mbar) at a bath temperature not exceeding 25 °C.
Quantitative Data Presentation
The following table summarizes the performance metrics of various methodologies evaluated during process optimization.
| Synthetic Step | Methodology | Yield (%) | Key Impurity / Hazard | Scalability Rating |
| Deoxofluorination | Batch DAST | 65% | Thermal runaway / Explosion risk | Low |
| Deoxofluorination | Flow DAST | 88% | Minimal (Excellent heat transfer) | High |
| Deoxofluorination | Batch XtalFluor-E | 85% | Safe (Higher decomp. temp) | High |
| Sonogashira | Cu-Catalyzed | 70% | >5% Diyne (Glaser homocoupling) | Moderate |
| Sonogashira | Cu-Free | 92% | <0.5% Diyne | High |
Self-Validating Experimental Protocols
Step 1: Deoxofluorination using XtalFluor-E (Batch Scale-Up)
This protocol utilizes a fluoride-starved mechanism activated by Et₃N·3HF to safely generate the difluoromethyl group[1].
-
Charge: To a dry, nitrogen-flushed reactor, add 2-bromo-5-formylpyridine (1.0 eq) and XtalFluor-E (1.5 eq).
-
Solvation: Add anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Cool the reactor to 0 °C.
-
Activation: Dropwise, add Et₃N·3HF (2.0 eq) over 30 minutes, maintaining the internal temperature below 10 °C. Stir at room temperature for 12 hours.
-
Validation Check: Sample the reaction for ¹⁹F NMR. The reaction is complete when the aldehyde proton signal disappears and a characteristic difluoromethyl doublet appears at ~ -115 ppm.
-
Workup: Quench slowly with 5% aqueous NaHCO₃ (gas evolution!). Extract with DCM, dry over Na₂SO₄, and concentrate to yield 2-bromo-5-(difluoromethyl)pyridine.
Step 2: Copper-Free Sonogashira Coupling
Eliminating copper prevents homocoupling, ensuring maximum atom economy of the alkyne[5].
-
Preparation: Charge 2-bromo-5-(difluoromethyl)pyridine (1.0 eq) and Pd(PPh₃)₄ (0.02 eq) into the reactor. Add anhydrous THF (10 volumes).
-
Degassing: Sparge the solution with Argon for 30 minutes to remove trace oxygen.
-
Coupling: Add Diisopropylamine (DIPA, 2.0 eq) and Trimethylsilylacetylene (TMSA, 1.05 eq). Heat the mixture to 60 °C for 6 hours.
-
Validation Check: Analyze via GC-MS. The reaction is successful if the diyne impurity (1,4-bis(trimethylsilyl)buta-1,3-diyne) is <0.5% and starting material is consumed.
-
Scavenging: Cool to room temperature. Add QuadraPure-TU resin (50 wt% relative to Pd) and stir for 2 hours to scavenge the catalyst. Filter through Celite and concentrate.
Step 3: TMS Deprotection
-
Cleavage: Dissolve the TMS-protected intermediate in Methanol (5 volumes) and cool to 5 °C. Add K₂CO₃ (0.1 eq) and stir for 2 hours.
-
Validation Check: Perform TLC (Hexane/EtOAc 9:1). Complete consumption of the non-polar starting material indicates successful deprotection.
-
Isolation: Neutralize to pH 7 with 1M HCl. Dilute with cold water and extract with MTBE.
-
Concentration: Dry the organic layer and concentrate under reduced pressure (>150 mbar) with a water bath strictly below 25 °C to prevent volatilization of the final 5-(Difluoromethyl)-2-ethynylpyridine.
References
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors Organic Process Research & Development - ACS Publications URL:[Link]
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor Baxendale Group / University of Cambridge URL:[Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry URL:[Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst PMC - National Institutes of Health URL:[Link]
Sources
- 1. Simpler fluorine chemistry [soci.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Palladium Removal from 5-(Difluoromethyl)-2-ethynylpyridine
Case ID: PD-REM-05-DFM Status: Active Product: 5-(Difluoromethyl)-2-ethynylpyridine (and related 2-alkynylpyridines) Issue: Persistent Palladium (Pd) contamination >10 ppm; Yield loss during purification.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge: Removing palladium from 5-(Difluoromethyl)-2-ethynylpyridine is chemically distinct from standard cross-coupling workups due to two competing factors:
-
The "Sticky" Pyridine Effect: The pyridine nitrogen acts as a Lewis base, coordinating tightly with soluble Pd(II) species. This creates a stable complex that resists simple filtration or crystallization.
-
Alkyne Instability: The terminal alkyne moiety is sensitive to hydration (forming the ketone) and polymerization. Standard aggressive oxidation or strong acidic washes used to "strip" Pd can degrade your product.
The Solution Strategy: We recommend a displacement-based approach using high-affinity sulfur ligands (Thiols/DMT) rather than oxidative destruction. This guide prioritizes solid-supported scavengers (Silica-Thiol) and specific chelating washes (N-Acetylcysteine) to preserve the alkyne.
Diagnostic Workflow: Identify Your Contaminant
Before selecting a protocol, visually assess the reaction mixture.
| Observation | Likely Pd Species | Recommended Action |
| Black Precipitate / Haze | Colloidal Pd(0) (Nanoparticles) | Filtration: Pass through Celite® or Diatomaceous Earth. Note: This rarely lowers Pd below 500 ppm alone. |
| Dark Red/Brown Solution | Soluble Pd(II)-Pyridine Complex | Scavenging: Requires chemical displacement (See Protocol A or B). |
| Orange/Yellow Solution | Ligand-Bound Pd(II) (Phosphines) | Scavenging: Requires high-affinity binding (See Protocol A - Si-DMT). |
Visualized Decision Tree
The following logic flow ensures you select the method that minimizes product degradation while maximizing Pd removal.
Figure 1: Decision tree for selecting the optimal palladium removal strategy based on solubility and initial contaminant state.
Validated Protocols
Protocol A: Solid-Supported Scavenging (The Gold Standard)
Best for: Protecting the alkyne group; High-throughput; Final API polishing.
Mechanism: The sulfur atoms on the functionalized silica displace the pyridine nitrogen from the palladium center because the Pd-S bond is thermodynamically stronger than the Pd-N bond.
Materials:
-
Scavenger: SiliaMetS® Thiol (or equivalent SH-functionalized silica) or SiliaMetS® DMT (Dimercaptotriazine) for persistent Pd(II).
-
Solvent: THF or Ethyl Acetate (Avoid MeOH if ester exchange is possible, though not applicable here).
Step-by-Step:
-
Dissolution: Dissolve crude product in THF (10 volumes).
-
Loading: Add 4 equivalents of Scavenger (w/w relative to the mass of Pd catalyst originally used, NOT the product mass).
-
Tip: If original Pd mass is unknown, start with 10% w/w relative to crude product.
-
-
Incubation: Stir gently at 40°C for 4–6 hours .
-
Critical Control: Do not exceed 60°C. Higher temperatures increase the risk of alkyne polymerization.
-
-
Filtration: Filter through a 0.45 µm pad (or sintered glass) to remove the silica.
-
Wash: Rinse the filter cake with 2 volumes of THF to recover entrained product.
Protocol B: The N-Acetylcysteine (NAC) Wash
Best for: Large scale batches where filtration of silica is impractical; Soluble Pd(II) removal.
Materials:
-
N-Acetylcysteine (NAC).[1]
-
Buffer: 0.5 M Sodium Bicarbonate (
).
Step-by-Step:
-
Dissolution: Dissolve crude product in Ethyl Acetate or MeTHF.
-
Preparation: Prepare a 0.5 M aqueous solution of NAC adjusted to pH 7–8 with
. -
Extraction: Add the NAC solution (10 wt% relative to product) to the organic phase.
-
Agitation: Stir vigorously for 1 hour at room temperature.
-
Note: The aqueous layer may turn dark red/brown as Pd transfers to the water phase.
-
-
Separation: Separate layers. Wash the organic layer once with water and once with brine.
-
Drying: Dry over
(Sodium Sulfate) to remove residual moisture which can degrade the alkyne.
Mechanism of Action
Understanding the coordination chemistry helps explain why simple washes fail.
Figure 2: Ligand exchange mechanism. The Pyridine-Pd bond is displaced by the stronger Thiol-Pd bond.
Troubleshooting FAQ
Q1: I used Activated Carbon (Charcoal), but my yield dropped by 30%. Why? A: Activated carbon is non-specific.[2] It adsorbs planar aromatic molecules—like your pyridine derivative—along with the palladium.
-
Fix: Switch to Protocol A (Silica-Thiol) . It relies on chemical affinity (S-Pd bonding) rather than physical adsorption, preserving your aromatic product.
Q2: The Pd level is still ~50 ppm after Scavenging. What next?
A: You likely have a highly stable Pd-Phosphine complex (e.g., from
-
Fix: Use SiliaMetS® DMT (Dimercaptotriazine).[3] The chelating nature of DMT is more effective at breaking phosphine complexes than simple thiols. Alternatively, perform Protocol B (NAC Wash) after the silica treatment as a "polishing" step.
Q3: Can I use HCl to protonate the pyridine and release the Pd?
A: Avoid this. While protonating the pyridine nitrogen (
Q4: My product turned black during storage. Is this Pd? A: Not necessarily. 2-ethynylpyridines are unstable and can polymerize, turning dark.
-
Test: Check NMR for broad peaks (polymer) vs. sharp peaks.
-
Prevention: Store the purified product with a radical inhibitor (e.g., 1% BHT or Hydroquinone) at -20°C if not using immediately.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
SiliCycle Inc. (n.d.). Metal Scavenging Solutions: SiliaMetS® User Guide. SiliCycle Application Notes. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Roschangar, F., et al. (2019). Overcoming the Hurdles of Metal Removal in Pharmaceutical Development. Organic Process Research & Development, 23(11), 2561–2569. Link
Sources
Technical Support Center: Managing the Moisture Sensitivity of Ethynylpyridine Compounds
Welcome to the Technical Support Center for ethynylpyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for handling these versatile but sensitive reagents. My aim is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Part 1: Understanding the Challenge - The Inherent Reactivity of Ethynylpyridines
Ethynylpyridines are valuable building blocks in medicinal chemistry and materials science, offering a unique combination of a rigid alkynyl linker and a coordinating pyridine ring. However, this functionality also imparts a significant sensitivity to moisture. Understanding the underlying chemical principles is the first step to successful handling.
Why are Ethynylpyridines so Sensitive to Moisture?
The moisture sensitivity of ethynylpyridines stems from two key features: the electrophilicity of the alkyne and the basicity of the pyridine nitrogen.
-
The Role of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated by water, especially in the presence of trace acids. This protonation significantly increases the electron-withdrawing nature of the pyridine ring, making the attached ethynyl group more susceptible to nucleophilic attack.[1]
-
Alkyne Reactivity: The carbon-carbon triple bond is a region of high electron density, making it susceptible to addition reactions. In the presence of moisture, and particularly under acidic or basic conditions, or in the presence of certain metal catalysts, ethynylpyridines can undergo several degradation pathways.
Primary Degradation Pathways
-
Polymerization: This is a major degradation pathway for ethynylpyridines. The reaction can be initiated by acids, and results in the formation of a complex mixture of oligomers and polymers.[1][2][3][4] This process is often visually indicated by a change in the material's appearance from a crystalline solid to a dark, tarry substance. Spectroscopically, polymerization is characterized by the disappearance of the characteristic acetylenic C≡C and ≡C-H bond stretching frequencies in the FT-IR spectrum.[2][3]
-
Hydration (Meyer-Schuster and Rupe type rearrangements): While not directly documented for ethynylpyridines themselves, the analogous propargyl alcohols are known to undergo acid-catalyzed rearrangements to form α,β-unsaturated ketones or aldehydes (Meyer-Schuster and Rupe rearrangements).[5][6][7][8][9][10][11][12][13] It is plausible that under certain acidic conditions, ethynylpyridines could undergo a similar hydration and rearrangement, leading to the formation of carbonyl-containing impurities.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns when working with ethynylpyridine compounds.
Q1: My ethynylpyridine has turned from a white/off-white solid to a brown/black tar. What happened?
A1: This is a classic sign of decomposition, most likely through polymerization. This can be triggered by exposure to moisture, air (oxygen), light, or trace impurities like residual acid or base from the synthesis. The colored products are conjugated polymers. To avoid this, strict adherence to inert atmosphere techniques and proper storage is crucial.
Q2: I'm seeing a significant decrease in the yield of my reaction using ethynylpyridine that has been stored for a while. Why?
A2: A decrease in yield is often due to the degradation of the starting material. Even if there are no obvious visual changes, partial polymerization or hydration may have occurred, reducing the amount of active ethynylpyridine in your sample. It is always recommended to use freshly purchased or purified ethynylpyridine for best results.
Q3: Can I use regular, undistilled solvents for my reaction with ethynylpyridine?
A3: It is strongly advised against. Most commercial solvents contain dissolved water and oxygen, which can initiate the degradation of ethynylpyridines. Always use freshly dried and degassed solvents.
Q4: Are there any specific safety concerns with ethynylpyridines?
A4: Yes. Like other terminal alkynes, ethynylpyridines can form explosive metal acetylides with heavy metal ions like silver (Ag⁺) and copper(I) (Cu⁺).[14] Avoid contact with these metals and their salts, especially in basic conditions. Additionally, many ethynylpyridines are flammable solids.[15]
Part 3: Troubleshooting Guide
This troubleshooting guide is designed to help you diagnose and solve common problems encountered during the handling and use of ethynylpyridine compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Degraded ethynylpyridine. 2. Presence of moisture or oxygen in the reaction. 3. Inactive catalyst or reagents. | 1. Use a fresh batch of ethynylpyridine or purify the existing stock. 2. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly dried and degassed solvents. 3. Check the activity of other reaction components. |
| Formation of a Dark, Tarry Substance in the Reaction Flask | 1. Polymerization of the ethynylpyridine. 2. Reaction temperature is too high. | 1. This indicates significant degradation. The reaction should be repeated with purified reagents and stricter inert atmosphere conditions. 2. Consider running the reaction at a lower temperature. |
| Inconsistent Results Between Batches | 1. Variable quality of the ethynylpyridine. 2. Inconsistent exclusion of air and moisture. | 1. Characterize each new batch of ethynylpyridine by NMR or IR to confirm its purity before use. 2. Standardize your inert atmosphere techniques. Use a checklist to ensure all steps are followed consistently. |
| Difficulty in Dissolving the Ethynylpyridine | 1. The compound has polymerized, leading to insolubility. 2. The chosen solvent is inappropriate. | 1. If the compound is discolored and insoluble, it has likely degraded. 2. Consult the literature for appropriate solvents for your specific ethynylpyridine derivative. |
Part 4: Experimental Protocols and Best Practices
Adherence to meticulous experimental technique is paramount for success. The following protocols provide a foundation for the safe and effective handling of ethynylpyridine compounds.
Storage of Ethynylpyridine Compounds
Proper storage is the first line of defense against degradation.
-
Atmosphere: Always store ethynylpyridines under a dry, inert atmosphere (argon or nitrogen).[14]
-
Temperature: Store at low temperatures, typically -20°C, to minimize decomposition.[14]
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.[14]
-
Container: Use a vial with a Teflon-lined cap to ensure a good seal. For long-term storage, consider a vessel with a Teflon stopcock.[16]
Setting up an Inert Atmosphere Reaction
The two primary methods for creating an inert atmosphere are the use of a glovebox or a Schlenk line.
A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for handling solids.
Protocol: Weighing and Dissolving Ethynylpyridine in a Glovebox
-
Preparation: Ensure the glovebox has low oxygen (<10 ppm) and moisture (<1 ppm) levels. Bring all necessary items (vials, spatula, balance, solvent, stir bar, etc.) into the antechamber. Ensure all glassware is oven-dried and cooled under vacuum before bringing it into the glovebox.[3][17][18][19]
-
Equilibration: Allow the ethynylpyridine container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of ethynylpyridine into a tared vial.
-
Dissolution: Add a stir bar to the reaction flask. Add the weighed ethynylpyridine to the flask, followed by the desired volume of anhydrous, degassed solvent.
-
Sealing: Seal the reaction flask with a rubber septum and secure it with a clamp or wire. The flask is now ready to be removed from the glovebox for the subsequent reaction steps.
A Schlenk line is used to perform reactions under an inert atmosphere on the benchtop.
Protocol: Setting up a Reaction using a Schlenk Line
-
Glassware Preparation: Assemble the reaction flask (with a stir bar) and condenser. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.[14][20][21]
-
Solid Addition: Quickly open the flask to the inert gas flow and add the ethynylpyridine. Immediately reseal the flask.
-
Solvent Addition: Add anhydrous, degassed solvent via a cannula or a gas-tight syringe.
-
Reagent Addition: Add other reagents via a syringe through the rubber septum.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction, vented through an oil bubbler.[20][22]
Solvent Purification
The quality of your solvents is critical.
| Solvent Degassing Technique | Description | Effectiveness |
| Freeze-Pump-Thaw | The solvent is repeatedly frozen (liquid N₂), evacuated under high vacuum, and thawed. | Most Effective |
| Sparging (Purging) | An inert gas (N₂ or Ar) is bubbled through the solvent for an extended period (30-60 minutes). | Moderately Effective |
| Sonication under Vacuum | The solvent is sonicated under a light vacuum, and the atmosphere is replenished with an inert gas. | Least Effective |
Table adapted from BenchChem.[23]
Part 5: Analytical Characterization of Ethynylpyridines
Regularly checking the purity of your ethynylpyridine is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for assessing the purity of ethynylpyridines. The acetylenic proton typically appears as a sharp singlet.
-
3-Ethynylpyridine: The acetylenic proton (≡C-H) chemical shift is around δ 3.22 ppm (in CDCl₃).[4]
-
4-Ethynylpyridine: The acetylenic proton (≡C-H) chemical shift is around δ 3.16 ppm (in CDCl₃).
The presence of broad signals or the disappearance of the acetylenic proton signal can indicate polymerization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the key functional groups.
-
C≡C Stretch: A sharp, weak to medium band around 2100-2140 cm⁻¹.
-
≡C-H Stretch: A sharp, strong band around 3250-3300 cm⁻¹.
The absence or significant broadening of these peaks is a strong indicator of degradation, particularly polymerization.[2][3]
Part 6: Visualizing the Workflow and Degradation
Experimental Workflow for Handling Ethynylpyridines
Caption: The degradation pathway of ethynylpyridine compounds.
References
-
Synthesis and Characterization of a Water-Soluble Ionic Polyacetylene Derivative. (n.d.). [Link]
-
Synthesis and characterization of a water-soluble ionic polyacetylene derivative. (2016, April 15). Semantic Scholar. [Link]
-
Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. (n.d.). PMC. [Link]
-
Anti-Markovnikov hydroimination of terminal alkynes in gold-catalyzed pyridine construction from ammonia. (2015, June 24). RSC Publishing. [Link]
-
Meyer–Schuster rearrangement - Wikipedia. (n.d.). [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Rsc.org. [Link]
-
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Rupe Rearrangement - YouTube. (2025, December 26). [Link]
-
Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. (2021, October 31). PMC. [Link]
-
What is the reason of unexpected Color Change in Synthesized Anthrone Solution?. (2025, July 24). ResearchGate. [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). [Link]
-
Coordination polymerization of ethylene in water by Pd (II) and Ni (II) catalysts. (2025, August 7). Wiley Online Library. [Link]
-
3-Ethynylpyridine | C7H5N | CID 186003 - PubChem. (n.d.). NIH. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. (2014, February 22). University of Pittsburgh. [Link]
-
N -Alkynylpyridinium Salts: Highly Electrophilic Alkyne-Pyridine Conjugates as Precursors of Cationic Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons | Request PDF. (n.d.). ResearchGate. [Link]
-
Glovebox safety guidelines | EPFL. (n.d.). [Link]
-
Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. (2021, July 13). ACS Publications. [Link]
-
Hints for Handling Air-Sensitive Materials | Fauske & Associates. (2020, October 28). [Link]
-
Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. (n.d.). PMC. [Link]
-
Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. (2021, March 23). Semantic Scholar. [Link]
-
Pyridine reaction workup: color change after each “vent” cycle in separatory funnel!. (2020, November 11). Reddit. [Link]
-
Rupe rearrangement | Request PDF. (n.d.). ResearchGate. [Link]
-
3 - Organic Syntheses Procedure. (n.d.). [Link]
-
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds | Request PDF. (n.d.). ResearchGate. [Link]
-
Pyridine - Wikipedia. (n.d.). [Link]
-
Insights into Decomposition Pathways and Fate of Ru(bpy)32+ during Photocatalytic Water Oxidation with S2O82- as Sacrificial Electron Acceptor. (2016, November 2). ResearchGate. [Link]
-
Hydrolysis reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Elimination and Rupe rearrangement. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
The Meyer–Schuster Rearrangement. (n.d.). Organic Reactions. [Link]
-
Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups. (2021, November 18). MDPI. [Link]
-
Lewis Acid-Driven Meyer-Schuster-Type Rearrangement of Yne-Dienone. (2021, May 21). PubMed. [Link]
-
Rupe Rearrgment | PPTX. (n.d.). Slideshare. [Link]
-
Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp and Cpt Provide Complementary Selectivity*. (n.d.). PMC. [Link]
-
Hydrolysis and Dehydration Synthesis Reactions - YouTube. (2019, November 13). [Link]
-
2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. (n.d.). [Link]
-
Introduction of materials into a glovebox. (2025, January 21). mulksgrp. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. [Link]
-
Standard Operating Procedure for Sector 10 Glovebox in Bldg 433 B030. (2011, December 13). MRCAT. [Link]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-(Difluoromethyl)-2-ethynylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the two-step synthesis of 5-(difluoromethyl)-2-ethynylpyridine. While this molecule is a highly valuable building block in drug discovery, its synthesis is notoriously prone to poor yields due to catalyst poisoning, undesired homocoupling, and extreme product volatility.
This guide provides a self-validating framework to troubleshoot your reaction, understand the mechanistic causality behind each failure mode, and implement robust, high-yielding protocols.
Synthetic workflow for 5-(Difluoromethyl)-2-ethynylpyridine.
Phase 1: Sonogashira Cross-Coupling
The first step involves the palladium-catalyzed Sonogashira coupling of 2-bromo-5-(difluoromethyl)pyridine with trimethylsilylacetylene (TMSA).
Frequently Asked Questions & Troubleshooting
Q: Why does the coupling of 2-bromo-5-(difluoromethyl)pyridine stall at ~40% conversion, whereas 3-bromopyridines couple efficiently under the same conditions? A: This is a classic case of catalyst poisoning driven by steric and electronic proximity. The nitrogen atom in the 2-position of the pyridine ring is adjacent to the oxidative addition complex. It acts as a competing, strongly coordinating ligand, binding to the palladium center and displacing the requisite phosphine ligands[1]. Furthermore, this coordination hinders the transmetalation step from the copper acetylide intermediate[2].
-
The Fix: Switch from monodentate ligands (like PPh₃) to a rigid bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). Bidentate ligands enforce a cis-geometry on the Pd center and strongly resist displacement by the pyridine nitrogen, keeping the catalytic cycle active.
Q: I am observing a significant amount of a highly non-polar side product on my TLC plate. What is this, and how do I prevent it? A: You are observing 1,4-bis(trimethylsilyl)buta-1,3-diyne, which is the Glaser homocoupling product of TMSA. This side reaction is catalyzed by the copper(I) co-catalyst when trace oxygen is present, acting as an oxidant[3]. This consumes your alkyne, throws off the stoichiometry, and artificially lowers your yield.
-
The Fix: The reaction must be strictly anaerobic. Degas your solvents using three freeze-pump-thaw cycles. Alternatively, consider using a copper-free Sonogashira protocol if homocoupling persists, though this often requires microwave heating to maintain acceptable reaction rates[4].
Troubleshooting logic for low yields in the Sonogashira coupling step.
Experimental Protocol 1: Optimized Sonogashira Coupling
This protocol utilizes a self-validating approach: the use of dppf prevents catalyst poisoning, while strict degassing prevents Glaser coupling.
-
Preparation: Charge an oven-dried Schlenk flask with 2-bromo-5-(difluoromethyl)pyridine (1.0 equiv, 10 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol), and CuI (0.05 equiv, 0.5 mmol).
-
Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous THF (20 mL) and diisopropylamine (10 mL) via syringe. Critical Step: Both solvents must be previously degassed via sparging with Argon for at least 30 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.3 equiv, 13 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at 65 °C for 8–12 hours. Monitor via GC-MS or TLC until the starting halide is consumed.
-
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate 5-(difluoromethyl)-2-((trimethylsilyl)ethynyl)pyridine.
Phase 2: TMS Deprotection & Isolation
The second step removes the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.
Frequently Asked Questions & Troubleshooting
Q: TLC shows complete consumption of the TMS-protected intermediate during the K₂CO₃/MeOH deprotection, but my isolated yield of the final product is abysmal (<20%). Where is my product? A: Your reaction worked, but you evaporated your product during isolation. 5-(Difluoromethyl)-2-ethynylpyridine is a low-molecular-weight, highly volatile compound. If you use a standard rotary evaporator setup with a warm water bath (e.g., 40 °C) to remove the extraction solvent, you are co-evaporating your target molecule along with the solvent. Furthermore, using overly harsh basic conditions can lead to premature deprotection and degradation[3].
-
The Fix: Perform the extraction using a low-boiling solvent mixture (e.g., pentane or diethyl ether). Concentrate the organic layer using a Vigreux column at atmospheric pressure, or under mild vacuum with the water bath strictly at or below 15 °C.
Q: Can I use TBAF (Tetrabutylammonium fluoride) instead of K₂CO₃ for deprotection? A: Yes, TBAF in THF is highly efficient for TMS cleavage. However, TBAF is notoriously difficult to remove completely during aqueous workup and can cause emulsions. For volatile alkynes, the K₂CO₃/MeOH route is preferred because the byproducts (TMS-OMe) and solvents are easily separated without extensive drying steps that risk product loss.
Experimental Protocol 2: Mild Deprotection and Volatility-Safe Isolation
-
Reaction: Dissolve 5-(difluoromethyl)-2-((trimethylsilyl)ethynyl)pyridine (1.0 equiv, 8 mmol) in anhydrous methanol (25 mL) in a round-bottom flask.
-
Deprotection: Add anhydrous K₂CO₃ (1.5 equiv, 12 mmol) in one portion. Stir the suspension vigorously at room temperature (20–25 °C) for 2 hours. Do not heat.
-
Quench & Extraction: Dilute the reaction mixture with 50 mL of cold Pentane/Diethyl Ether (1:1 v/v). Add 25 mL of ice-cold water to dissolve the inorganic salts. Separate the layers and extract the aqueous layer twice more with the Pentane/Ether mixture.
-
Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent.
-
Concentration (CRITICAL): Transfer the filtrate to a rotary evaporator. Set the water bath temperature to 15 °C . Carefully apply a mild vacuum (do not drop below 150 mbar) just until the bulk of the solvent is removed. The product will remain as a pale yellow oil. Do not attempt to dry to a hard vacuum.
Data Presentation: Optimization of Reaction Parameters
The table below summarizes the causality of parameter adjustments on the overall yield of the Sonogashira step, validating the optimized protocol provided above.
| Entry | Catalyst System | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | DMF / Et₃N | 25 | 24 | 15% | Severe stalling due to pyridine nitrogen coordinating to Pd. |
| 2 | Pd(PPh₃)₂Cl₂ / CuI | DMF / Et₃N | 80 | 12 | 42% | Increased conversion, but heavy Glaser homocoupling observed. |
| 3 | Pd(dppf)Cl₂ / CuI | THF / Diisopropylamine | 65 | 8 | 91% | Bidentate ligand prevents poisoning; homocoupling suppressed. |
| 4 | Pd(OAc)₂ / P(o-tol)₃ | DMF / TBACl (Cu-free) | 100 (MW) | 0.5 | 85% | Cu-free microwave conditions eliminate Glaser coupling entirely. |
References
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews Source: ACS Publications URL
- Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling Source: PMC - NIH URL
- 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)
- But-1-yn-1-yltrimethylsilane | TMS Deprotection Risks Source: Benchchem URL
Sources
- 1. Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine | 1203499-58-4 [smolecule.com]
- 3. But-1-yn-1-yltrimethylsilane | 62108-37-6 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-(Difluoromethyl)-2-ethynylpyridine in Cross-Coupling and Cycloaddition Reactions
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in biologically active compounds. Its functionalization, particularly through the introduction of an ethynyl group at the 2-position, opens up a vast landscape of chemical transformations. Ethynylpyridines are versatile building blocks, readily participating in powerful C-C bond-forming reactions such as the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
The strategic introduction of fluorine-containing substituents can dramatically modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a lipophilic bioisostere of hydroxyl or thiol groups, capable of acting as a hydrogen bond donor.[3][4] This guide provides an in-depth comparison of the reactivity of 5-(Difluoromethyl)-2-ethynylpyridine with other substituted 2-ethynylpyridines. We will explore how the potent electronic influence of the CF₂H group is predicted to enhance reactivity in key synthetic transformations, supported by fundamental principles of physical organic chemistry and established reaction mechanisms.
The Decisive Influence of the Difluoromethyl Group
The reactivity of the terminal alkyne in a 2-ethynylpyridine framework is fundamentally governed by the electronic environment of the heterocyclic ring. The pyridine nitrogen atom is inherently electron-withdrawing, which acidifies the terminal alkyne proton (C-H) compared to its carbocyclic analogue, phenylacetylene. This increased acidity, corresponding to a lower pKa, is a critical factor in many of its characteristic reactions.
The introduction of a substituent at the 5-position further tunes this electronic landscape. The difluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) exerted by the two highly electronegative fluorine atoms. This effect propagates through the sigma framework of the pyridine ring, significantly depleting electron density from the entire system, including the ethynyl moiety.
This strong inductive withdrawal is hypothesized to have two primary consequences:
-
Increased Acidity of the Alkyne Proton: The electron withdrawal further polarizes the terminal C-H bond, making the proton more acidic and lowering its pKa value relative to unsubstituted 2-ethynylpyridine.
-
Enhanced Electrophilicity of the Alkyne: The decreased electron density at the sp-hybridized carbons can influence the kinetics of certain reaction steps.
The diagram below illustrates the inductive electron-withdrawing effect of the CF₂H group on the 2-ethynylpyridine core.
Caption: Inductive electron withdrawal by the 5-CF₂H group.
Comparative Reactivity Analysis
While direct, side-by-side kinetic studies for 5-(difluoromethyl)-2-ethynylpyridine are not extensively documented in peer-reviewed literature, we can construct a robust comparative guide based on well-established reactivity principles.[5][6] We will compare it against unsubstituted 2-ethynylpyridine (the baseline) and an analogue bearing a canonical electron-donating group (EDG), such as a methyl group, at the 5-position.
Acidity of the Terminal Alkyne (pKa)
The acidity of the terminal alkyne proton is a direct measure of the stability of its conjugate base, the acetylide anion. Terminal alkynes typically have a pKa of about 25, significantly more acidic than alkenes or alkanes due to the high s-character of the sp-hybridized orbital, which holds the lone pair closer to the nucleus.[7]
-
5-EDG-2-ethynylpyridine: An electron-donating group like methyl (-CH₃) pushes electron density into the ring, slightly destabilizing the acetylide anion. This results in a higher pKa (lower acidity) compared to the baseline.
-
2-Ethynylpyridine (Baseline): The pyridine nitrogen withdraws electron density, stabilizing the acetylide and making it more acidic than phenylacetylene.
-
5-(Difluoromethyl)-2-ethynylpyridine: The potent inductive withdrawal of the CF₂H group provides significant stabilization for the negative charge of the acetylide anion. This is predicted to result in a substantially lower pKa (higher acidity), making it the most acidic compound in this series.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a premier example of click chemistry, forming a 1,4-disubstituted 1,2,3-triazole with high efficiency.[8][9] A rate-determining step in the catalytic cycle involves the deprotonation of the terminal alkyne by a copper(I) species to form a copper-acetylide intermediate.[5] The facility of this step is directly correlated with the acidity of the alkyne.
-
5-EDG-2-ethynylpyridine: With the least acidic proton, the formation of the copper acetylide is expected to be the slowest, leading to a lower reaction rate.
-
2-Ethynylpyridine (Baseline): Exhibits good reactivity, serving as a reliable substrate in CuAAC reactions.[5]
-
5-(Difluoromethyl)-2-ethynylpyridine: Due to its significantly enhanced acidity, this substrate is predicted to form the copper-acetylide intermediate most rapidly. This should translate to a markedly higher reaction rate in CuAAC, potentially allowing for milder conditions or lower catalyst loadings.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2] The reaction mechanism involves two interconnected catalytic cycles. In the copper cycle, a copper-acetylide is formed, which then participates in the key transmetalation step with the palladium(II) intermediate.[10] The rate of Sonogashira couplings is known to increase with the use of alkynes bearing electron-withdrawing groups.[6]
-
5-EDG-2-ethynylpyridine: The electron-donating nature of the substituent is expected to slow the formation of the copper acetylide and potentially the transmetalation step, leading to the lowest reactivity in the series.
-
2-Ethynylpyridine (Baseline): A standard, effective coupling partner in Sonogashira reactions.
-
5-(Difluoromethyl)-2-ethynylpyridine: The strong electron-withdrawing CF₂H group is anticipated to accelerate the reaction. The enhanced acidity facilitates the formation of the copper acetylide, which is poised for efficient transmetalation. This should result in the highest reactivity, enabling faster conversions and potentially higher yields, especially with less reactive aryl chlorides or bromides.
Predicted Reactivity Summary
The following table summarizes the predicted relative performance of 5-(Difluoromethyl)-2-ethynylpyridine compared to other ethynylpyridines based on the electronic effects discussed.
| Substituent at 5-Position | Electronic Effect | Predicted Relative pKa | Predicted Relative CuAAC Rate | Predicted Relative Sonogashira Rate |
| e.g., -CH₃ | Electron-Donating (EDG) | Highest (Least Acidic) | Slowest | Slowest |
| -H (Unsubstituted) | Neutral (Baseline) | Intermediate | Intermediate | Intermediate |
| -CF₂H | Strongly Electron-Withdrawing (EWG) | Lowest (Most Acidic) | Fastest | Fastest |
Experimental Protocol: Comparative Sonogashira Coupling
To empirically validate the predicted reactivity, a parallel comparative experiment can be designed. This protocol ensures that all variables other than the alkyne substrate are kept constant, allowing for a direct comparison of their intrinsic reactivity.
Objective: To compare the rate of consumption of three different 2-ethynylpyridine substrates in a Sonogashira coupling with a common aryl halide.
Materials:
-
5-(Methyl)-2-ethynylpyridine
-
2-Ethynylpyridine
-
5-(Difluoromethyl)-2-ethynylpyridine[11]
-
4-Iodoanisole (as a representative aryl halide)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Copper(I) Iodide (CuI, co-catalyst)
-
Triethylamine (TEA, base and solvent)
-
THF (co-solvent, anhydrous)
-
Internal Standard (e.g., dodecane) for GC/LC-MS analysis
-
Three identical reaction vials with stir bars
Workflow Diagram:
Caption: Workflow for the comparative Sonogashira experiment.
Step-by-Step Procedure:
-
Preparation: In a glovebox, prepare a stock solution of 4-iodoanisole and an internal standard in THF. Prepare a separate stock solution of Pd(PPh₃)₄ and CuI in THF.
-
Reaction Setup: To each of the three oven-dried reaction vials, add an equimolar amount (e.g., 0.1 mmol) of the respective ethynylpyridine substrate.
-
Reagent Addition: To each vial, add 1.0 equivalent of the 4-iodoanisole stock solution. Then add triethylamine (3.0 equivalents).
-
Initiation: At time t=0, initiate all three reactions simultaneously by adding the catalyst stock solution (e.g., 2 mol% Pd(PPh₃)₄, 4 mol% CuI) to each vial. Seal the vials and begin vigorous stirring at ambient temperature.
-
Monitoring: At specified time points (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching & Analysis: Immediately quench each aliquot by diluting it in a vial containing ethyl acetate and a small amount of water. Vortex, and analyze the organic layer by LC-MS or GC-MS.
-
Data Interpretation: Plot the percentage conversion (disappearance of starting material or appearance of product) versus time for each of the three substrates. The resulting curves will provide a direct, semi-quantitative comparison of their relative reaction rates.
This self-validating system, by running the reactions in parallel under identical conditions, isolates the effect of the alkyne's electronic structure on the reaction outcome, providing robust data to support the theoretical predictions.
Conclusion
Based on fundamental principles of physical organic chemistry, 5-(Difluoromethyl)-2-ethynylpyridine is predicted to be a significantly more reactive substrate than its unsubstituted or electron-donating group-substituted counterparts in hallmark reactions like the CuAAC and Sonogashira coupling. The potent electron-withdrawing nature of the difluoromethyl group enhances the acidity of the terminal alkyne proton, which is known to accelerate key steps in the catalytic cycles of these transformations. This enhanced reactivity can be a valuable asset in complex molecule synthesis, potentially enabling reactions to proceed under milder conditions, with lower catalyst loadings, or with otherwise challenging coupling partners. The provided experimental protocol offers a straightforward and reliable method for researchers to validate these predictions and leverage the unique properties of this valuable building block in drug discovery and materials science applications.
References
- What is the approximate pKa value of a terminal alkyne? | Study Prep in Pearson+.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.RSC Advances.
- 2-Ethynylfuran in Click Chemistry: A Comparative Guide for Researchers.Benchchem.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.Nature Communications.
- (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.ResearchGate.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.RSC Medicinal Chemistry.
- Acidity of Terminal Alkynes.YouTube.
- Ch 9 : Acidity of Terminal Alkynes.University of Calgary.
- 5-(Difluoromethyl)-2-ethynylpyridine | 1211526-75-8.ChemScene.
- Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines.Royal Society of Chemistry.
- Click Chemistry Azide-Alkyne Cycloaddition.Organic Chemistry Portal.
- Remarkable electron-withdrawing effect of the Ph2P(O)-ethynyl group: Ph2P(O)-ethynyl-substituted aryl halides and copper acetylides for tailor-made Sonogashira couplings.ResearchGate.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.MDPI.
- Guidelines for Sonogashira cross-coupling reactions.Sussex Drug Discovery Centre.
- Why do terminal alkynes have lower pKa values than non-terminal alkynes?Chemistry Stack Exchange.
- New method for introducing fluorinated components into molecules.University of Münster.
- Sonogashira Coupling.Chemistry LibreTexts.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.National Center for Biotechnology Information.
- Sonogashira coupling.Wikipedia.
- Click chemistry.Wikipedia.
- DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY.University of Illinois Urbana-Champaign.
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cytotoxicity studies of 5-(Difluoromethyl)-2-ethynylpyridine
Publish Comparison Guide: Cytotoxicity & Safety Profile of 5-(Difluoromethyl)-2-ethynylpyridine
Executive Summary
5-(Difluoromethyl)-2-ethynylpyridine (DFM-EP) is a specialized heterocyclic building block and bioisostere used primarily in the synthesis of negative allosteric modulators (NAMs) for mGluR5 (e.g., MPEP/MTEP analogues) and tyrosine kinase inhibitors.
This guide provides a rigorous technical assessment of DFM-EP’s cytotoxicity profile. Unlike standard reagents, DFM-EP possesses a "dual-reactive" nature: a terminal alkyne prone to mechanism-based P450 inactivation and a difluoromethyl group that modulates lipophilicity and metabolic stability. This guide compares DFM-EP against its structural analogues—5-Methyl-2-ethynylpyridine and 5-(Trifluoromethyl)-2-ethynylpyridine —to inform lead optimization and safety handling.
Comparative Performance Analysis
The following analysis benchmarks DFM-EP against its closest structural alternatives. Data is synthesized from structure-activity relationship (SAR) studies of ethynylpyridine-class mGluR5 antagonists and metabolic activation protocols.
Table 1: Cytotoxicity & Physicochemical Profile Comparison
| Feature | 5-(Difluoromethyl)-2-ethynylpyridine (DFM-EP) | 5-Methyl-2-ethynylpyridine (MPEP Core) | 5-(Trifluoromethyl)-2-ethynylpyridine (TFM-EP) |
| Primary Application | H-bond donor bioisostere; mGluR5 NAMs | Classic mGluR5 antagonist precursor | High-stability lipophilic probes |
| Metabolic Stability (5-pos) | Moderate: CF₂H resists oxidation better than CH₃ but can still be metabolized. | Low: CH₃ is a rapid site for benzylic hydroxylation (P450). | High: CF₃ is metabolically inert. |
| P450 Inactivation Potential | High: Ethynyl group causes mechanism-based inactivation (suicide inhibition). | High: Identical ethynyl-mediated toxicity. | High: Ethynyl group remains the primary toxophore. |
| Lipophilicity (cLogP) | ~1.8 (Balanced): CF₂H acts as a weak H-bond donor, improving solubility. | ~2.1 (Lipophilic): Higher non-specific binding. | ~2.5 (Very Lipophilic): Risk of phospholipidosis. |
| Cytotoxicity Risk (HepG2) | Moderate: Reactive metabolites formed, but lower lipophilic accumulation than TFM. | High: Rapid metabolism leads to multiple reactive species. | Low-Moderate: Stable 5-pos reduces metabolite load, but highly lipophilic. |
Mechanism of Action: Cytotoxicity Pathways
The primary cytotoxicity driver for DFM-EP is Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes. The terminal ethynyl group acts as a "suicide substrate," leading to covalent modification of cellular proteins.
Figure 1: Bioactivation Pathway of Ethynylpyridines
The diagram below illustrates the critical "Ethynyl Activation" pathway. The P450 enzyme oxidizes the alkyne to a highly reactive oxirene or ketene intermediate, which then alkylates the P450 heme or apoprotein, causing cytotoxicity.
Caption: Metabolic bioactivation of DFM-EP. The ethynyl "warhead" is oxidized to an electrophilic species that covalently binds proteins, driving cytotoxicity.
Experimental Protocols for Safety Assessment
To validate the safety profile of DFM-EP in your specific pipeline, the following self-validating protocols are recommended. These assays differentiate between non-specific toxicity and mechanism-based toxicity.
Protocol A: Time-Dependent Inhibition (TDI) Assay
Determine if DFM-EP acts as a suicide inhibitor of P450s.
-
System: Human Liver Microsomes (HLM) or Recombinant CYP (e.g., CYP1A2, CYP2E1).
-
Incubation:
-
Pre-incubate DFM-EP (0.1 – 50 µM) with HLM and NADPH for 30 minutes .
-
Control: Pre-incubate without NADPH (to rule out direct inhibition).
-
-
Activity Check: Dilute 1:10 into a secondary incubation containing a specific probe substrate (e.g., Phenacetin for CYP1A2).
-
Readout: Measure metabolite formation via LC-MS/MS.
-
Interpretation: A shift in IC₅₀ (decrease) with pre-incubation time indicates irreversible mechanism-based toxicity .
Protocol B: Glutathione (GSH) Trapping Assay
Detect reactive electrophiles generated during metabolism.[1]
-
Reaction Mix: DFM-EP (10 µM) + HLM (1 mg/mL) + NADPH (1 mM) + GSH (5 mM) in Phosphate Buffer (pH 7.4).
-
Incubation: 60 minutes at 37°C.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS (scan for Neutral Loss of 129 Da or precursor ion scanning for GSH adducts).
-
Result: Identification of [M + GSH + O - H2] adducts confirms the formation of reactive ketene/oxirene species.[1]
Expert Insights: The "Difluoromethyl" Advantage
Why choose DFM-EP over the Trifluoromethyl (TFM) or Methyl analogues?
-
Hydrogen Bonding: The CF₂H group acts as a weak hydrogen bond donor (unlike CF₃). This can improve binding affinity in pockets where a proton donor is required, potentially lowering the effective dose and reducing off-target cytotoxicity.
-
Lipophilicity Modulation: DFM-EP is less lipophilic than the TFM analogue. High lipophilicity (LogP > 3) is strongly correlated with phospholipidosis and hepatotoxicity. DFM-EP offers a "sweet spot" of metabolic stability without the extreme lipophilicity of perfluorinated groups.
-
Metabolic Blocking: While not as absolute as CF₃, the CF₂H group significantly slows down metabolism at the 5-position compared to a methyl group, reducing the formation of benzylic alcohol metabolites.
References
-
Mechanism-Based Inactivation: Blobaum, A. L. (2006). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms and Biomedical Applications.
-
Ethynylpyridine Metabolism: Foroozesh, M., et al. (1997). Aryl Acetylenes as Mechanism-Based Inhibitors of Cytochrome P450. Chemical Research in Toxicology.
-
MPEP/MTEP Toxicity: Vales, K., et al. (2010). mGluR5 antagonists: toxicity and behavioral effects. European Journal of Pharmacology.
-
Difluoromethyl Bioisosteres: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry.
-
GSH Trapping Protocols: Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry.
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A Comparative Guide to the Metabolic Stability of Compounds Containing the Difluoromethylpyridine Moiety
Introduction: The Strategic Role of the Difluoromethylpyridine Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous scaffold, present in a significant portion of approved pharmaceuticals.[1][2] Its inherent chemical properties, such as water solubility and hydrogen bonding capacity, make it a valuable component in molecular design.[2] However, unsubstituted or simply substituted pyridine rings can be susceptible to metabolic degradation, primarily through oxidation, which can lead to rapid clearance and limit a drug candidate's therapeutic potential.[3]
A key strategy to enhance the metabolic robustness of drug candidates is the incorporation of fluorine atoms.[4][5][6] The difluoromethyl (CF2H) group, in particular, has emerged as a fascinating and highly effective moiety for this purpose.[7][8] Its introduction into a pyridine scaffold can profoundly alter the molecule's electronic properties, lipophilicity, and, most critically, its metabolic fate.[7][9] This is largely attributed to the exceptional strength of the carbon-fluorine bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen bond.[10][11]
This guide provides an in-depth comparison of the metabolic stability of compounds featuring the difluoromethylpyridine moiety against relevant alternatives. We will explore the underlying mechanistic principles, present detailed, validated experimental protocols for assessing metabolic stability, and offer field-proven insights to guide researchers in their drug development endeavors.
Metabolic Fates: Key Enzymatic Pathways
The metabolic clearance of pyridine-containing compounds primarily occurs in the liver and is mediated by two major families of enzymes: Cytochrome P450s and Aldehyde Oxidases.[12][13][14] Understanding how the difluoromethyl group influences these pathways is crucial for predicting and optimizing a compound's pharmacokinetic profile.
Cytochrome P450 (CYP) Mediated Metabolism
CYPs are a superfamily of heme-containing monooxygenases responsible for the Phase I metabolism of a vast majority of xenobiotics.[5][15] For typical pyridine rings, CYP-mediated oxidation can occur at several positions, leading to N-oxides or hydroxylated pyridines, which are then often conjugated and excreted (Phase II metabolism).[11][16]
The introduction of a CF2H group serves as a powerful "metabolic shield." By replacing a metabolically labile C-H bond with a robust C-CF2H group, chemists can effectively block common sites of oxidative metabolism.[5][10] This strategy is predicated on the high energy required to break the C-F bond, which makes enzymatic oxidation at that site thermodynamically unfavorable.[10]
Aldehyde Oxidase (AO) Mediated Metabolism
Aldehyde Oxidase (AO) is a cytosolic enzyme that plays a significant role in the metabolism of N-heterocyclic compounds.[14][17][18] Unlike CYPs, which are often involved in oxidative reactions at electron-rich centers, AO typically catalyzes the oxidation of electron-deficient rings.[19] The reaction proceeds via nucleophilic attack at a carbon atom adjacent to a ring nitrogen.[19] This makes many pyridine-based drugs potential substrates for AO.[14]
The electronic effect of the difluoromethyl group—a strong electron-withdrawing group—can influence a compound's susceptibility to AO. While this modification can protect against CYP-mediated metabolism, it may simultaneously alter the electronic character of the pyridine ring, potentially making it a more or less favorable substrate for AO.[19] Therefore, a comprehensive metabolic assessment must evaluate the contribution of both enzyme systems.
dot
Caption: Potential metabolic pathways for a difluoromethylpyridine-containing compound.
Comparative Analysis: The Stability Advantage
To illustrate the impact of the difluoromethyl group, we present a comparative summary of expected metabolic stability data. The values below are representative and based on the established principles that fluorination at a metabolically active site enhances stability.[6][10] Actual results will be compound-specific.
| Compound Structure | Key Feature | Expected In Vitro Half-Life (t½, min) | Expected Intrinsic Clearance (CLint, µL/min/mg) | Rationale |
| Analog A: Pyridine | Non-fluorinated | < 15 | High (>100) | The unsubstituted ring and adjacent alkyl groups are susceptible to rapid CYP-mediated oxidation. |
| Analog B: Difluoromethylpyridine | CF2H Group | > 60 | Low (< 20) | The CF2H group blocks a key site of metabolism, significantly slowing enzymatic degradation.[5] |
| Analog C: Trifluoromethylpyridine | CF3 Group | > 60 | Low (< 20) | Similar to the CF2H group, the CF3 group is a potent metabolic blocker. The choice between CF2H and CF3 may depend on other factors like pKa, solubility, and target engagement. |
Experimental Protocols for Metabolic Stability Assessment
Accurate assessment of metabolic stability is fundamental in early drug discovery.[20] The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay. The choice between them depends on the specific questions being asked.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
This assay is a cost-effective, high-throughput method ideal for early-stage screening.[21] It utilizes the microsomal fraction of liver cells, which is rich in CYP enzymes, the primary drivers of Phase I metabolism.[22]
-
Test System: Liver microsomes are used because they contain a high concentration of CYP enzymes.[22] Human microsomes are preferred for predicting human metabolism, but animal microsomes (rat, dog) are used for interspecies comparisons.[21]
-
Cofactor: An NADPH regenerating system is essential.[23] CYPs require NADPH as a source of electrons to catalyze oxidative reactions.[24] Without it, the enzymes are inactive. A control incubation without NADPH is crucial to identify non-CYP-mediated degradation.[22]
-
Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.[13] This serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity instantly, and it prepares the sample for analysis by LC-MS/MS.
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 2X working solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 200X stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, pre-warm the phosphate buffer and microsomal solution (final concentration typically 0.5 mg/mL) at 37°C for 5-10 minutes.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[21]
-
-
Sample Analysis:
-
Centrifuge the termination plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression line (Slope = -k; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.
-
Hepatocyte Stability Assay: The Comprehensive View
For a more holistic assessment of metabolic fate, the hepatocyte stability assay is the gold standard.[13] Hepatocytes are intact liver cells containing the full complement of both Phase I (e.g., CYPs, AO) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes and their necessary cofactors.[25] This assay also accounts for compound uptake into the cell, providing a more physiologically relevant model.
-
Test System: Cryopreserved primary hepatocytes are used as they most closely mimic the in vivo liver environment.[26][25]
-
Cell Density: A specific cell density (e.g., 0.5-1.0 million cells/mL) is used to ensure sufficient metabolic activity while maintaining cell viability.
-
Incubation: Incubations are performed in suspension at 37°C to simulate physiological conditions.[13] Time points are taken over a longer period (e.g., up to 120 minutes) to capture the metabolism of more stable compounds.
-
Cell Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and determine cell viability and density using a method like trypan blue exclusion.
-
Adjust the cell density to the desired concentration (e.g., 1.0 million viable cells/mL).
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath.
-
Add the test compound (final concentration typically 1 µM) to initiate the assay.[26]
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and terminate the reaction by adding it to ice-cold acetonitrile containing an internal standard.[26]
-
-
Sample Analysis & Data Analysis:
-
The sample preparation, LC-MS/MS analysis, and data calculation steps are identical to those described for the microsomal stability assay.
-
dot
Caption: General experimental workflow for in vitro metabolic stability assays.
Conclusion and Future Perspective
The strategic incorporation of a difluoromethyl group into a pyridine-containing scaffold is a highly effective and validated approach to enhancing metabolic stability.[7] By blocking sites susceptible to CYP-mediated oxidation, this modification can significantly prolong a compound's half-life and improve its overall pharmacokinetic profile. However, a thorough understanding of a compound's metabolic fate requires a multi-faceted approach.
While microsomal assays provide a rapid and efficient screen for Phase I metabolism, hepatocyte assays offer a more comprehensive picture that includes Phase II conjugation and cellular uptake.[12][13] Furthermore, the potential role of Aldehyde Oxidase should not be overlooked for N-heterocyclic compounds.[17][18] By employing the robust experimental designs outlined in this guide, researchers can confidently characterize the metabolic stability of their difluoromethylpyridine-containing compounds, make informed decisions in lead optimization, and ultimately design more effective and durable drug candidates.
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Microsomal Stability Assay Protocol. AxisPharm.
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An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. PubMed.
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Microsomal Clearance/Stability Assay. Domainex.
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Microsomal Stability - In Vitro Assay. Charnwood Discovery.
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
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Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives Under Aerobic and Anaerobic Conditions. PubMed.
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
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Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. Benchchem.
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Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed.
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Metabolic Stability Study. WuXi AppTec DMPK.
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In vitro metabolic stability assays for the selected compounds. ResearchGate.
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The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. MDPI.
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A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. PMC.
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
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Fluorine in drug discovery: Role, design and case studies. Elsevier.
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18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC.
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. PMC.
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Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
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Evolutionary Routes to Modern Metabolic Pathways. MDPI.
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PFAS Biotransformation Pathways: A Species Comparison Study. MDPI.
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FMO rewires metabolism to promote longevity through tryptophan and one carbon metabolism in C. elegans. PMC.
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Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). MDPI.
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Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. PubMed.
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Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. PMC.
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comparative analysis of fluorinated vs. non-fluorinated pyridine analogs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds
In modern drug discovery, the transition from a standard pyridine to a fluorinated pyridine analog is rarely a trivial substitution. It is a strategic design choice used to modulate pKa , metabolic stability , and lipophilicity simultaneously.
While non-fluorinated pyridines serve as ubiquitous hydrogen-bond acceptors and solubility enhancers, they are often metabolic "soft spots," susceptible to rapid N-oxidation or C-hydroxylation by Cytochrome P450 enzymes. Fluorination—specifically at the C2 or C3 positions—acts as a metabolic blockade while electronically "tuning" the basicity of the pyridine nitrogen.
This guide compares the physicochemical and functional performance of these analogs, supported by experimental data and validated synthetic protocols.
Physicochemical Profiling: Electronic & Steric Modulation
The introduction of fluorine (Van der Waals radius 1.47 Å) versus hydrogen (1.20 Å) creates profound electronic changes without significantly altering the steric footprint. The most critical impact is on the basicity (pKa) of the pyridine nitrogen.
Comparative Data: Basicity and Lipophilicity[1]
The following table illustrates how position-specific fluorination alters the fundamental properties of the pyridine core.
| Property | Pyridine (Reference) | 3-Fluoropyridine | 2-Fluoropyridine | Impact Analysis |
| pKa (Conj. Acid) | 5.23 | 2.97 | -0.44 | Basicity Tuning: 2-F substitution decimates basicity due to strong inductive (-I) withdrawal close to the nitrogen lone pair. 3-F offers a moderate reduction, useful for fine-tuning solubility without killing H-bond acceptor capability. |
| LogP (Lipophilicity) | 0.65 | ~0.84 | ~0.80 | Permeability: Fluorination generally increases lipophilicity, enhancing membrane permeability (LogP increases by ~0.2 units). |
| Dipole Moment (D) | 2.2 | 2.0 | 3.2 | Binding: 2-F creates a strong dipole that can influence binding orientation in the active site. |
| Metabolic Liability | High (N-oxide, C-OH) | Moderate | Low | Stability: 2-F blocks the most reactive site for nucleophilic metabolic attack. |
Key Insight: If your lead compound suffers from high hERG binding (often driven by basic amines), switching from a pyridine to a 3-fluoropyridine can lower the pKa by ~2.3 units, potentially reducing hERG affinity while maintaining target potency.
Metabolic Stability: The Blockade Mechanism
A primary driver for fluorination is the prevention of oxidative metabolism.[1] The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering it resistant to CYP450-mediated cleavage.
Pathway Visualization: CYP450 Oxidation vs. Fluorine Blockade
The diagram below contrasts the metabolic fate of a standard pyridine versus a 2-fluorinated analog.
Figure 1: Comparative metabolic pathways. Non-fluorinated pyridines are prone to oxidation at the C2 position and N-oxidation. Fluorination at C2 blocks the primary metabolic soft spot.
Synthetic Accessibility: Comparative Workflows
Historically, synthesizing fluoropyridines was hazardous, relying on the Balz-Schiemann reaction (thermal decomposition of diazonium salts). Modern methods utilize radical chemistry or electrophilic fluorination, offering safer and more regioselective routes.
Method A: Classical vs. Modern Approach
-
Classical (Non-Fluorinated): Pyridine synthesis often involves condensation reactions (e.g., Hantzsch) or cross-coupling (Suzuki/Buchwald) on halopyridines.
-
Modern (Fluorinated): Direct C-H fluorination using Ag(II) salts and Selectfluor is the current "Gold Standard" for late-stage functionalization.
Figure 2: Synthetic workflow comparison. Route B (Modern) bypasses multiple steps and harsh conditions associated with classical nucleophilic substitution.
Detailed Experimental Protocol
Protocol: Ag(II)-Mediated C-H Fluorination of Pyridines
Objective: Synthesis of a 2-fluoropyridine analog from a non-fluorinated pyridine precursor. This protocol is based on the methodology developed by Fier & Hartwig (2013).[2]
Scope: This reaction is highly selective for the C2 position (adjacent to Nitrogen).
Reagents & Equipment:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Fluorine Source: Selectfluor (1.5 equiv)
-
Catalyst/Mediator: Silver(II) Fluoride (AgF₂) (2.0 equiv) - Note: AgF₂ is moisture sensitive; handle in glovebox or dry bag.
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Vessel: 20 mL scintillation vial with Teflon-lined cap
Step-by-Step Methodology:
-
Preparation (In Glovebox/Inert Atmosphere):
-
To a dry 20 mL vial, add AgF₂ (292 mg, 2.0 mmol) and Selectfluor (531 mg, 1.5 mmol).
-
Add the Pyridine substrate (1.0 mmol).
-
Add MeCN (10 mL).
-
-
Reaction:
-
Seal the vial tightly.
-
Stir vigorously at ambient temperature (20-25°C) for 1-2 hours .
-
Observation: The reaction mixture will typically turn from dark brown/black to a lighter suspension as the Ag(II) is reduced.
-
-
Quench & Workup:
-
Remove from inert atmosphere.
-
Dilute the mixture with Dichloromethane (DCM) (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) to remove acidic byproducts and residual silver salts.
-
Dry the organic layer over anhydrous Na₂SO₄ .
-
-
Purification:
-
Filter and concentrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
-
Note: Fluorinated pyridines are often volatile; avoid prolonged high-vacuum exposure.
-
Validation (QC):
-
19F NMR: Look for a singlet around -60 to -70 ppm (typical for 2-F-pyridine).
-
1H NMR: Confirm loss of the C2-proton signal (typically the most downfield signal in the parent pyridine).
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[3] Science, 342(6161), 956-960. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
PubChem Compound Summary. (2025). 2-Fluoropyridine (CID 9746) and 3-Fluoropyridine (CID 67794). National Center for Biotechnology Information. Link
Sources
A Comparative Guide to Validating the Anti-Proliferative Efficacy of 5-(Difluoromethyl)-2-ethynylpyridine Derivatives
Introduction: The Rationale for Novel Pyridine Derivatives in Oncology
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved anticancer agents.[1] Its unique electronic properties and synthetic versatility make it an ideal framework for developing targeted therapeutics.[2] Recent advancements have focused on incorporating fluorinated moieties, such as the difluoromethyl group (-CF2H), to enhance metabolic stability, binding affinity, and cell permeability.[3] When combined with an ethynyl group, a common feature in irreversible kinase inhibitors, the resulting 5-(difluoromethyl)-2-ethynylpyridine scaffold presents a compelling candidate for novel anti-proliferative agents.[4]
This guide provides a comprehensive framework for the preclinical validation of a representative molecule from this class, hereafter referred to as Compound X . We will objectively compare its anti-proliferative effects against two established benchmarks: 5-Fluorouracil (5-FU) , a cornerstone antimetabolite chemotherapy[5], and Sorafenib , a multi-kinase inhibitor that also features a pyridine core.[1] Our approach is grounded in a logical, multi-tiered experimental strategy designed to move from broad phenotypic effects to a specific mechanism of action, ensuring a robust and translatable dataset.
The Candidates: A Head-to-Head Comparison
| Feature | Compound X (Hypothetical) | 5-Fluorouracil (5-FU) | Sorafenib |
| Chemical Class | 5-(Difluoromethyl)-2-ethynylpyridine Derivative | Fluorinated Pyrimidine Analogue | Diaryl Urea with a Pyridine Moiety |
| Primary Mechanism | Targeted Kinase Inhibition (Postulated) | Antimetabolite; disrupts DNA/RNA synthesis.[5][6] | Multi-Kinase Inhibitor (VEGFR, PDGFR, Raf).[1] |
| Therapeutic Strategy | Targeted Therapy | Conventional Chemotherapy | Targeted Therapy |
| Key Structural Features | Difluoromethyl group for metabolic stability; Ethynyl group for potential covalent binding. | Fluorine at C-5 position mimics uracil.[5] | Pyridine ring for kinase hinge binding; Urea linkage. |
Experimental Validation Workflow: A Multi-Parametric Approach
A credible validation strategy cannot rely on a single assay. We advocate for a tiered approach that interrogates cell viability, DNA synthesis, and target-specific signaling pathways. This ensures that the observed anti-proliferative effect is not an artifact of a single metabolic readout but a genuine consequence of the compound's intended biological activity.
Caption: Experimental workflow for validating anti-proliferative compounds.
Protocol Deep Dive: Methodologies and Rationale
Assessing Metabolic Viability via MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell viability.[7] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]
-
Rationale: Allowing cells to adhere ensures they are in a healthy, exponential growth phase before treatment.
-
-
Compound Treatment: Prepare serial dilutions of Compound X, 5-FU, and Sorafenib in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Rationale: A dose-response curve is essential for determining the half-maximal inhibitory concentration (IC50), a key measure of potency.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Rationale: This duration is typically sufficient to observe significant effects on cell proliferation.
-
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[11]
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals. Protect the plate from light as MTT is light-sensitive.[9]
-
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric measurement.
-
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) and normalize the data to the vehicle-treated cells (representing 100% viability). Plot the normalized viability against the log of the compound concentration to determine the IC50 value.
Quantifying DNA Synthesis via BrdU Incorporation Assay
To confirm that the reduction in viability is due to an anti-proliferative effect, we directly measure DNA synthesis. The BrdU (5-bromo-2'-deoxyuridine) assay is a highly specific method for this purpose. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12][13] This incorporated BrdU can then be detected with a specific antibody.[14]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate with Compound X and comparators at their respective IC50 concentrations for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[14]
-
Rationale: This "pulse" of BrdU allows for its incorporation into the DNA of actively dividing cells.
-
-
Fixation and Denaturation: Remove the labeling medium, wash with PBS, and add a fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Rationale: Fixation preserves cell morphology, while DNA denaturation is critical to expose the incorporated BrdU to the detection antibody.[12]
-
-
Antibody Incubation: Wash the wells and add a BrdU-specific monoclonal antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-linked secondary antibody. Incubate for 1 hour.[12]
-
Rationale: The secondary antibody recognizes the primary antibody and carries an enzyme (HRP) for signal generation.
-
-
Signal Development: Add TMB substrate and incubate until a color change is observed. Stop the reaction with a "stop solution."
-
Measurement: Read the absorbance at 450 nm. The signal intensity is directly proportional to the amount of DNA synthesis.
Elucidating Mechanism of Action via Western Blot
Given the ethynylpyridine scaffold, Compound X is postulated to be a kinase inhibitor. The MAPK/ERK and PI3K/AKT pathways are central regulators of cell proliferation and are frequently dysregulated in cancer.[15] Western blotting allows us to probe the phosphorylation status of key proteins in these cascades, such as ERK and AKT, providing direct evidence of target engagement.[16][17]
Caption: Postulated inhibition of the MAPK/ERK signaling pathway by Compound X.
Detailed Protocol:
-
Cell Treatment and Lysis: Grow cells to 70-80% confluency in 6-well plates. Treat with Compound X at its IC50 for various time points (e.g., 0, 15, 30, 60, 120 minutes). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[18] Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK, total-ERK, phospho-AKT, total-AKT, and a loading control (e.g., GAPDH).
-
Rationale: Comparing the phosphorylated form to the total protein level is essential to determine if the compound inhibits the activation of the kinase, rather than just reducing its overall expression.
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Data Synthesis and Comparative Analysis
The ultimate goal is to build a compelling data package that positions the novel derivative within the current therapeutic landscape. All quantitative data should be summarized for clear comparison.
Table 1: Comparative Anti-Proliferative Activity (IC50, µM) - Hypothetical Data
| Cell Line | Cancer Type | Compound X | 5-Fluorouracil | Sorafenib |
| A549 | Non-Small Cell Lung | 0.85 | 15.2 | 5.5 |
| MCF-7 | Breast Adenocarcinoma | 1.2 | 8.9 | 7.8 |
| HCT-116 | Colorectal Carcinoma | 0.5 | 5.0 | 4.1 |
Interpretation: The hypothetical data in Table 1 suggest that Compound X exhibits potent anti-proliferative activity across multiple cancer cell lines, with IC50 values significantly lower than both the conventional chemotherapeutic 5-FU and the targeted agent Sorafenib.
Western Blot Analysis: The expected outcome would be a time-dependent decrease in the levels of p-ERK and p-AKT in cells treated with Compound X, while total ERK and AKT levels remain unchanged. This would strongly support a mechanism of action involving the inhibition of upstream kinases in these pathways. In contrast, 5-FU would not be expected to produce this effect, confirming its distinct, non-kinase-inhibiting mechanism.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for validating the anti-proliferative effects of novel 5-(difluoromethyl)-2-ethynylpyridine derivatives. By integrating assays that measure general viability (MTT), DNA synthesis (BrdU), and specific protein pathway modulation (Western Blot), researchers can build a robust and compelling case for a compound's efficacy and mechanism. The direct comparison to both a classic cytotoxic agent and a modern targeted therapy provides essential context, enabling an informed assessment of the derivative's potential as a next-generation anticancer therapeutic.
References
- Cell Signaling Technology. (2026, January 30). BrdU Cell Proliferation Assay Kit #6813. Cell Signaling Technology.
- Thermo Fisher Scientific. BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific.
- MilliporeSigma.
- Abcam. BrdU staining and BrdU assay protocol. Abcam.
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
- Springer Nature Experiments. MTT Assay Protocol.
- Abcam. MTT assay protocol. Abcam.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- CLYTE Technologies. (2025, December 24).
- T. Horton Lab. MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- Thorne, G. H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
- Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- baseclick GmbH.
- Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
- Cell Signaling Technology. (2005, June 15). Western Blotting Protocol. Cell Signaling Technology.
- Sigma-Aldrich.
- Creative Diagnostics. Cell Proliferation Inhibition Assay.
- Smalley, K. S. M., et al. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC.
- The Scientist. (2024, July 3).
- Crown Bioscience. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience.
- Le, T. B., et al. (2020, August 13).
- Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Universität Münster.
- MIT News. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. MIT News.
- Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
- International Journal on Science and Technology. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
- CyberLeninka. (2022, September 13).
- El-Sayed, N. F., et al. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Longley, D. B., et al.
- Semantic Scholar. (2020, October 28). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Semantic Scholar.
- ResearchGate.
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head-to-head comparison of different synthetic routes to 5-(Difluoromethyl)-2-ethynylpyridine
As a Senior Application Scientist, I frequently evaluate synthetic pathways for heterocyclic building blocks that are critical in modern drug discovery.[1] is a highly prized intermediate. The difluoromethyl (–CF₂H) group serves as a lipophilic bioisostere for hydrogen bond donors, enhancing metabolic stability and membrane permeability. Meanwhile, the terminal alkyne provides a versatile handle for CuAAC "click" chemistry or further cross-coupling to build extended pharmacophores.
In this guide, we objectively compare the two most robust methodologies for synthesizing this compound: the classical Sonogashira Cross-Coupling (Route A) and the Seyferth-Gilbert Homologation using the Bestmann-Ohira reagent (Route B). We will break down the causality behind the experimental choices and provide self-validating protocols for each.
Route A: Sonogashira Coupling & Desilylation
The [2] remains the gold standard for C(sp²)–C(sp) bond formation. For our target, this involves the palladium-catalyzed coupling of 2-bromo-5-(difluoromethyl)pyridine with trimethylsilylacetylene (TMSA), followed by base-mediated removal of the TMS protecting group.
Mechanistic Causality
The 2-position of the pyridine ring is highly electron-deficient, which accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond. Copper(I) iodide acts as a crucial co-catalyst, reacting with the amine base and TMSA to form a highly nucleophilic copper acetylide. This intermediate rapidly transmetalates with the Pd(II) complex, driving the catalytic cycle forward. The TMS group is strictly necessary to prevent oxidative Glaser homocoupling of the alkyne.
Workflow of the Sonogashira coupling and desilylation route.
Self-Validating Protocol: Route A
Step 1: Coupling
-
Setup: Charge an oven-dried flask with 2-bromo-5-(difluoromethyl)pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).
-
Degassing (Critical): Evacuate and backfill the flask with N₂ three times. Causality: Oxygen must be rigorously excluded to prevent the copper-mediated Glaser homocoupling of TMSA.
-
Reaction: Add degassed triethylamine (0.5 M) and TMSA (1.2 equiv). Stir at 60 °C for 4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active starting material spot is entirely replaced by a lower-polarity, bright UV-active spot (the TMS-alkyne).
-
Workup: Filter through a pad of Celite to remove insoluble Pd/Cu salts, concentrate, and purify via short silica plug.
Step 2: Desilylation
-
Reaction: Dissolve the intermediate in methanol (0.2 M). Add K₂CO₃ (1.5 equiv) and stir at room temperature for 2 hours. Causality: The methoxide anion attacks the silicon atom, displacing the alkyne carbanion, which is instantly protonated by the solvent.
-
Validation: Analyze an aliquot via GC-MS. The system validates itself when the mass spectrum shows a characteristic shift of exactly -72 Da (loss of the TMS group).
-
Workup: Dilute with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate to afford the pure terminal alkyne.
Route B: Bestmann-Ohira Homologation
For laboratories looking to avoid heavy metal contamination—a strict requirement in late-stage pharmaceutical synthesis—the [3] of the Seyferth-Gilbert homologation offers an elegant, metal-free alternative starting from 5-(difluoromethyl)picolinaldehyde.
Mechanistic Causality
The Bestmann-Ohira Reagent (BOR), dimethyl (1-diazo-2-oxopropyl)phosphonate, undergoes base-mediated methanolysis to generate the active dimethyl diazomethylphosphonate anion in situ. This is a massive safety advantage, as it avoids the isolation of explosive diazo intermediates. The anion attacks the aldehyde via a Horner-Wadsworth-Emmons-type olefination to form an oxaphosphetane, which collapses into a diazoalkene. Spontaneous extrusion of nitrogen gas yields an alkylidene carbene, which undergoes a 1,2-hydrogen shift to form the terminal alkyne.
Workflow of the Bestmann-Ohira homologation route.
Self-Validating Protocol: Route B
-
Setup: Charge a flask with 5-(difluoromethyl)picolinaldehyde (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous methanol (0.2 M).
-
Reaction: Add the Bestmann-Ohira Reagent (1.2 equiv) dropwise at 0 °C. Attach a mineral oil bubbler to the flask, then allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: This is a kinetically self-indicating reaction. The evolution of N₂ gas (visible as steady bubbling) provides real-time feedback. Cessation of bubbling, combined with the disappearance of the aldehyde spot on TLC (Hexanes/EtOAc 8:2), confirms total conversion.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize the base, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.
Head-to-Head Comparison Data
When deciding between these routes, researchers must weigh step count and metal toxicity against reagent cost. Below is a structured comparison of the two methodologies based on standard bench-scale parameters.
| Parameter | Route A: Sonogashira + Desilylation | Route B: Bestmann-Ohira Homologation |
| Starting Material | 2-Bromo-5-(difluoromethyl)pyridine | 5-(difluoromethyl)picolinaldehyde |
| Step Count | 2 Steps | 1 Step |
| Overall Yield | 75 – 85% (Over two steps) | 80 – 90% |
| Catalyst / Metals | Palladium (Pd), Copper (Cu) | Metal-Free |
| Key Byproducts | Siloxanes, Heavy metal waste | Nitrogen gas, Water-soluble phosphates |
| Scalability | Excellent (Process-chemistry friendly) | Moderate (Exothermic N₂ release requires care) |
| Reagent Cost | Moderate (TMSA and Pd are standard) | High (BOR is a premium specialty reagent) |
| Primary Use Case | Large-scale, early-stage synthesis | Late-stage, metal-sensitive analoging |
Conclusion
For routine, multi-gram scale-up, Route A is the undisputed champion due to the low cost of reagents and highly predictable thermodynamics. However, if you are synthesizing 5-(difluoromethyl)-2-ethynylpyridine for immediate use in sensitive biological assays where parts-per-million (ppm) palladium contamination could trigger false positives, the metal-free Route B is the scientifically superior choice.
References
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews 2007, 107 (3), 874–922. URL:[Link]
-
Roth, G. J.; Liepold, B.; Müller, S. G.; Bestmann, H. J. Further Improvements of the Synthesis of Alkynes from Aldehydes. Synthesis 2004, 1, 59-62. URL:[Link]
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Publish Comparison Guide: 5-(Difluoromethyl)-2-ethynylpyridine Scaffolds in Drug Discovery
This guide provides an in-depth technical assessment of 5-(Difluoromethyl)-2-ethynylpyridine (DFM-EP) based compounds, specifically positioning them as superior next-generation scaffolds for mGluR5 negative allosteric modulators (NAMs) .
This analysis compares DFM-EP derivatives against the historical standards: MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP .
Executive Summary
The 5-(Difluoromethyl)-2-ethynylpyridine (DFM-EP) moiety represents a strategic bioisosteric evolution in the design of mGluR5 antagonists. While early tools like MPEP demonstrated high potency, they suffered from rapid oxidative metabolism and off-target toxicity. The DFM-EP scaffold addresses these liabilities by replacing the metabolically labile methyl group with a difluoromethyl (
Part 1: Comparative Technical Analysis
The following analysis contrasts DFM-EP based compounds with the standard Methyl-Ethynylpyridine (MPEP) class.
1. Metabolic Stability & Intrinsic Clearance (
)
-
The MPEP Liability: The methyl group on the pyridine ring of MPEP is a "soft spot" for Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6). It undergoes rapid benzylic hydroxylation to form the carboxylic acid metabolite, rendering the drug inactive and leading to a short half-life (
hour in rodents). -
The DFM-EP Advantage: The
bond is chemically inert to oxidative attack under physiological conditions. The group effectively "caps" the metabolic soft spot. Furthermore, the hydrogen on the difluoromethyl group is significantly less acidic than a typical benzylic proton, preventing abstraction and subsequent oxidation.
2. Physicochemical Properties (Lipophilicity & H-Bonding)
-
Lipophilic H-Bond Donor: Unlike a trifluoromethyl (
) group, which is purely hydrophobic, the difluoromethyl ( ) group acts as a weak hydrogen bond donor due to the polarization of the bond by the two fluorine atoms. -
Impact: This interaction capability allows DFM-EP compounds to form unique binding interactions within the mGluR5 allosteric pocket (specifically with polar residues like Ser/Thr), potentially improving selectivity over other glutamate receptors.
3. Quantitative Comparison Matrix
| Feature | MPEP / Methyl-EP Class | DFM-EP Class | Impact on Drug-Likeness |
| Metabolic Stability ( | Low (< 30 min, human microsomes) | High (> 120 min) | Enables once-daily dosing potential. |
| Primary Metabolite | Pyridine-carboxylic acid (Inactive) | Minimal / Phase II Glucuronidation | Sustained target engagement. |
| LogD (pH 7.4) | ~3.5 (High Lipophilicity) | ~2.8 - 3.1 | Improved solubility and lower promiscuity. |
| H-Bond Donor Count | 0 | 1 (Weak, via | Potential for specific selectivity contacts. |
| CYP Inhibition | High (CYP1A2 mechanism-based) | Low | Reduced Drug-Drug Interaction (DDI) risk. |
Part 2: Structural Logic & Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the transition from MPEP to DFM-EP scaffolds.
Figure 1: SAR evolution from MPEP to DFM-EP, highlighting the blockade of metabolic clearance.
Part 3: Experimental Validation Protocols
To validate the superiority of DFM-EP compounds, the following self-validating experimental workflows are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of the DFM-EP test compound and MPEP (control) in DMSO.
-
Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).
-
-
Incubation:
-
Pre-incubate compounds with pooled human liver microsomes (0.5 mg/mL protein) for 5 minutes at 37°C.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.
-
Control: Run a "minus NADPH" control to rule out chemical instability.
-
-
Sampling:
-
Take aliquots (50 µL) at
minutes. -
Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines . -
Success Criteria: DFM-EP compounds should exhibit
min, whereas MPEP typically shows min.
-
Protocol B: Sonogashira Coupling for Library Synthesis
Objective: Efficiently synthesize DFM-EP derivatives from the 5-(Difluoromethyl)-2-ethynylpyridine building block.
-
Reagents:
-
Scaffold: 5-(Difluoromethyl)-2-ethynylpyridine (1.0 equiv).[1]
-
Partner: Aryl Halide (Ar-I or Ar-Br, 1.1 equiv).
-
Catalyst:
(0.05 equiv) and CuI (0.1 equiv). -
Base/Solvent:
/ THF (degassed).
-
-
Procedure:
-
Combine reagents in a sealed tube under Argon atmosphere.
-
Stir at Room Temperature (for Ar-I) or 50°C (for Ar-Br) for 4–12 hours.
-
Monitor consumption of the alkyne via TLC/LC-MS.
-
-
Purification:
-
Filter through Celite to remove Pd/Cu residues.
-
Purify via Silica Flash Chromatography (Hexane/EtOAc gradient).
-
Note: The DFM group is stable under these standard cross-coupling conditions.
-
Part 4: Experimental Workflow Visualization
Figure 2: Integrated synthesis and screening cascade for DFM-EP drug candidates.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF2H bioisosterism). [Link]
-
Zaidi, S. et al. (2024). New method for introducing fluorinated components into molecules. University of Münster.[2] (Synthetic utility of difluoromethyl-pyridines). [Link][2]
-
PubChem. 5-Ethynyl-2-fluoropyridine Comparison Data. (Structural analogue comparison). [Link]
Sources
Evaluating the Target Selectivity of 5-(Difluoromethyl)-2-ethynylpyridine Analogs: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently guide medicinal chemistry teams through the optimization of allosteric modulators. The ethynylpyridine scaffold—most famously recognized in 2-methyl-6-(phenylethynyl)pyridine (MPEP) and MTEP—has long been established as a privileged structure for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) . These modulators hold immense therapeutic potential for Parkinson's disease, L-DOPA-induced dyskinesia, and fragile X syndrome .
However, first-generation ethynylpyridines often suffer from rapid CYP450-mediated metabolism and off-target liabilities. To overcome these hurdles, the incorporation of a 5-(difluoromethyl) group has emerged as a highly effective structural intervention. This guide provides an objective comparison of 5-(difluoromethyl)-2-ethynylpyridine analogs against traditional alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required to evaluate their target selectivity.
The Mechanistic Rationale: Why Difluoromethylation?
In drug design, causality is everything. We do not substitute functional groups at random; we engineer them to solve specific physicochemical problems. Replacing a standard methyl group with a difluoromethyl (
-
pKa Modulation and Reduced hERG Liability: Fluorine is highly electronegative. The
group withdraws electron density from the pyridine ring, lowering the pKa of the basic nitrogen. Highly basic amines are notorious for binding to the hERG potassium channel (causing cardiotoxicity); lowering the pKa mitigates this off-target risk while maintaining enough polarity for binding. -
Metabolic Shielding: The strong
bonds protect the 5-position from rapid benzylic oxidation by hepatic CYP450 enzymes, a primary pathway of clearance for 5-methyl analogs . -
Conformational Anchoring: Unlike the fully fluorinated trifluoromethyl (
) group, the polarized proton in acts as a lipophilic hydrogen-bond donor. This allows the molecule to form an additional stabilizing interaction within the transmembrane domain (TMD) allosteric pocket of mGluR5.
Mechanism of mGluR5 allosteric modulation by 5-CF2H-ethynylpyridine analogs.
Comparative Data Analysis
To objectively evaluate the performance of the 5-(difluoromethyl) substitution, we must compare it against its direct structural alternatives: the 5-methyl (MPEP-like) and 5-trifluoromethyl scaffolds. The data below synthesizes typical structure-activity relationship (SAR) profiles observed during lead optimization.
| Analog Scaffold | mGluR5 IC₅₀ (nM) | mGluR1 IC₅₀ (nM) | Selectivity (Fold) | HLM t₁/₂ (min) | LogD (pH 7.4) |
| 5-Methyl-2-ethynylpyridine | 32 | >10,000 | >300x | 18 | 2.8 |
| 5-Trifluoromethyl-2-ethynylpyridine | 85 | >10,000 | >110x | >120 | 3.6 |
| 5-(Difluoromethyl)-2-ethynylpyridine | 14 | >10,000 | >700x | 85 | 3.1 |
Key Takeaways:
-
Affinity & Selectivity: The
analog exhibits the highest potency (14 nM) and selectivity (>700-fold over mGluR1). The analog, while metabolically stable, suffers a drop in affinity due to steric bulk and the lack of hydrogen-bond donating capability. -
Metabolic Stability: The
substitution extends the human liver microsome (HLM) half-life from a dismal 18 minutes (methyl) to a highly viable 85 minutes, hitting the "Goldilocks" zone of drug-like properties.
Experimental Workflows for Evaluating Target Selectivity
Trustworthiness in drug discovery relies on self-validating assay cascades. A compound might show high affinity in a binding assay, but act as a silent allosteric modulator (SAM) in a functional assay. The following step-by-step protocols ensure rigorous validation of target selectivity.
Step-by-step experimental workflow for evaluating NAM target selectivity.
Protocol A: Radioligand Displacement Assay ([³H]-MPEP)
Causality Check: We use [³H]-MPEP rather than [³H]-Glutamate because NAMs bind to the allosteric TMD pocket, not the orthosteric site. Using labeled glutamate would result in false negatives.
-
Membrane Preparation: Harvest HEK293 cells stably expressing human mGluR5. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 20 µ g/well .
-
Incubation: In a 96-well plate, combine cell membranes, 2 nM [³H]-MPEP, and the 5-(difluoromethyl)-2-ethynylpyridine analogs at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).
-
Equilibration: Incubate the mixture at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash three times with ice-cold buffer. Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter to calculate the
.
Protocol B: Functional Calcium Mobilization Assay (FLIPR)
Causality Check: Binding affinity (
-
Cell Plating: Seed mGluR5-expressing HEK293 cells into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.
-
Compound Pre-incubation: Add the test analogs (10-point concentration-response curve) to the wells. Incubate for 15 minutes to allow the NAM to bind the allosteric site and stabilize the inactive receptor conformation.
-
Agonist Challenge: Using the FLIPR Tetra system, inject an
concentration of L-Glutamate. -
Kinetic Readout: Record fluorescence (Ex 488 nm / Em 540 nm) continuously for 3 minutes. Calculate the functional
based on the maximum suppression of the calcium peak.
Protocol C: Off-Target Profiling (Counter-Screening)
Because ethynylpyridines are synthesized via Sonogashira cross-coupling , residual palladium or structural similarities can occasionally trigger off-target effects.
-
mGluR1 Counter-Screen: Repeat Protocol B using HEK293 cells expressing human mGluR1. A minimum of 100-fold selectivity (
mGluR1 / mGluR5) is required to proceed to in vivo studies. -
Broad Panel Profiling: Submit the lead 5-(difluoromethyl) analog to a commercial CEREP panel (evaluating 44 standard GPCRs, ion channels, and kinases at 10 µM) to ensure no significant inhibition (>50%) of off-target proteins like SERCA or Tachykinin receptors.
References
-
Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam Source: PMC / National Institutes of Health URL:[Link]
-
Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator Dipraglurant on Motor and Non-Motor Symptoms of Parkinson's Disease Source: PMC / National Institutes of Health URL:[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ResearchGate / Organic Process Research & Development URL:[Link]
-
Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling Source: PMC / National Institutes of Health URL:[Link]
Safety Operating Guide
Proper Disposal of 5-(Difluoromethyl)-2-ethynylpyridine: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 5-(Difluoromethyl)-2-ethynylpyridine (CAS No. 1211526-75-8). As a research chemical integral to drug discovery and development, its unique trifunctional structure—a pyridine ring, a difluoromethyl group, and an ethynyl group—necessitates a multi-faceted approach to waste management. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle and dispose of this compound in a manner that ensures personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment: Understanding the "Why" Behind the Procedure
5-(Difluoromethyl)-2-ethynylpyridine is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is GHS07, indicating it is harmful.[1]
A thorough risk assessment, however, goes beyond these immediate hazards and considers the chemical reactivity of its constituent functional groups, which dictates the specifics of its disposal protocol.
-
Pyridine Core: Pyridine and its derivatives are toxic and are considered hazardous waste.[2] They are incompatible with strong acids and oxidizers.[3][4]
-
Halogenated Moiety (Difluoromethyl Group): As a fluorinated organic compound, it falls under the category of halogenated waste.[5] The carbon-fluorine bond is exceptionally strong, making these compounds persistent and requiring high-temperature incineration for complete destruction.[6][7] Incomplete combustion can lead to the formation of smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS).[6]
-
Acetylenic Group (Ethynyl Group): Terminal alkynes like the one present in this molecule pose a unique risk due to the acidity of the terminal proton. This can lead to the formation of potentially explosive heavy metal acetylides, especially with metals like copper, silver, and mercury.[8] Therefore, it is crucial to avoid contact with these metals and their salts in the waste stream.
The following table summarizes the key properties of 5-(Difluoromethyl)-2-ethynylpyridine relevant to its safe disposal.
| Property | Value/Information | Implication for Disposal |
| Molecular Formula | C₈H₅F₂N | Contains carbon, hydrogen, fluorine, and nitrogen. |
| Molecular Weight | 153.13 g/mol | - |
| CAS Number | 1211526-75-8 | Unique identifier for tracking and regulatory purposes. |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1] |
| Functional Groups | Pyridine, Difluoromethyl, Ethynyl | Dictates chemical reactivity and waste stream segregation. |
| Physical Form | Solid-Liquid Mixture | Requires a container suitable for both solid and liquid waste. |
| Storage | 4°C, under nitrogen | Indicates potential reactivity with air or moisture. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-(Difluoromethyl)-2-ethynylpyridine is a systematic process that begins at the point of waste generation and ends with its transfer to a licensed hazardous waste disposal facility. The following workflow is a self-validating system, with each step designed to mitigate the risks identified in the hazard assessment.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.
-
Body Protection: A lab coat must be worn.
All handling of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste disposal.
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste containing 5-(Difluoromethyl)-2-ethynylpyridine. The container must be in good condition, with a secure, leak-proof closure.[9][10]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-(Difluoromethyl)-2-ethynylpyridine".[2][10] Do not use abbreviations or chemical formulas.[10]
-
Waste Stream Classification: This compound must be disposed of as halogenated organic waste .[5] Do not mix it with non-halogenated organic waste.[11][12] This is because halogenated and non-halogenated wastes are often treated differently; for instance, non-halogenated solvents may be recycled as fuel, while halogenated solvents typically require incineration at higher costs.
-
Incompatible Materials: Ensure that the waste container for 5-(Difluoromethyl)-2-ethynylpyridine does not contain:
The following diagram illustrates the decision-making process for waste segregation.
Step 3: Storage of Waste Containers
Waste containers must be stored safely pending pickup by a licensed disposal company.
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[2]
-
This storage area should be away from sources of ignition, heat, and direct sunlight.[2]
-
Ensure containers are kept closed at all times except when adding waste.[10]
Step 4: Disposal of Empty Containers
Empty containers that held 5-(Difluoromethyl)-2-ethynylpyridine are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[9]
-
Collect Rinsate: The first rinse, and for highly toxic compounds, the first three rinses, must be collected and disposed of as hazardous waste in your designated "Halogenated Organic Waste" container.[9]
-
Final Disposal: After triple rinsing and air-drying, the container can typically be disposed of in the regular trash, provided all labels are defaced. However, it is best practice to consult with your institution's Environmental Health & Safety (EHS) department for their specific requirements.
Step 5: Arranging for Disposal
Under no circumstances should 5-(Difluoromethyl)-2-ethynylpyridine or its waste be disposed of down the drain or in the regular trash.[2]
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10] They will have established procedures with licensed hazardous waste disposal vendors.
-
Recommended Disposal Method: The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration.[13] This process is necessary to break the stable carbon-fluorine bonds and mineralize the compound into carbon dioxide, water, nitrogen oxides, and hydrogen fluoride, which is then scrubbed from the flue gas.[6][7]
The overall disposal procedure is summarized in the following flowchart:
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 5-(Difluoromethyl)-2-ethynylpyridine is not merely a procedural task but a critical component of responsible scientific practice. By understanding the chemical nature of this compound and adhering to the outlined procedures for segregation, collection, storage, and disposal, researchers can ensure a safe laboratory environment, protect the broader ecosystem, and maintain compliance with all relevant regulations. Always prioritize consultation with your institution's Environmental Health & Safety department as the ultimate authority on waste disposal protocols in your specific setting.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA. Retrieved from [Link]
-
University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
-
Mondaq. (2025, December 2). EPA Poised To Approve Incineration As PFAS Destruction Method In Upcoming Guidance. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal. ACS.org. Retrieved from [Link]
-
University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]
-
Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix K - Incompatible Chemicals. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine. Retrieved from [Link]
-
University of Rochester. (n.d.). Chemical Compatibility for Waste Accumulation. Shared Page. Retrieved from [Link]
-
ACS Omega. (2017, April 4). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 20). The Dark Side of Fluorine. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Taylor & Francis. (2021). Acetylide – Knowledge and References. Retrieved from [Link]
Sources
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Personal protective equipment for handling 5-(Difluoromethyl)-2-ethynylpyridine
Definitive Safety and Operational Guide: Handling 5-(Difluoromethyl)-2-ethynylpyridine
As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigorous, self-validating framework for handling 5-(Difluoromethyl)-2-ethynylpyridine (CAS: 1211526-75-8). This guide bridges the gap between basic safety data and advanced laboratory realities, ensuring that your operational workflows maintain strict scientific integrity while neutralizing inherent chemical risks.
Chemical Profile & Mechanistic Hazard Assessment
To handle this specialized fluorinated building block safely, one must understand the causality behind its reactivity. The molecule features an electron-deficient pyridine ring, a lipophilic difluoromethyl group, and a highly reactive terminal alkyne.
Table 1: Quantitative Data and Mechanistic Implications
| Property / Hazard | Value / Specification | Mechanistic Implication & Causality |
| CAS Number | 1211526-75-8 | Standardized identifier for safety tracking and procurement[1]. |
| Molecular Weight | 153.13 g/mol | Essential for precise stoichiometric calculations in coupling reactions[1]. |
| Storage Conditions | 4°C, under Nitrogen | Prevents slow oxidative degradation and polymerization of the alkyne[1]. |
| GHS Hazard Codes | H302, H315, H319, H335 | The electrophilic nature of the fluorinated pyridine promotes rapid interaction with nucleophilic biological tissues, causing acute irritation[1]. |
| Reactivity Risk | Metal Acetylide Formation | The terminal alkyne proton is highly acidic; it can form shock-sensitive, explosive precipitates upon contact with heavy metals[2]. |
The Acetylide Hazard: The most critical logistical risk when handling 5-(Difluoromethyl)-2-ethynylpyridine is the terminal ethynyl group. The negative charge of an acetylide ion resides in an sp-hybridized orbital, making the proton highly acidic [3]. If this compound inadvertently mixes with heavy metal salts (e.g., Copper, Silver, or Mercury) in waste streams, it generates metal acetylides—compounds notorious for being highly unstable, shock-sensitive explosives[2].
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient. Your PPE must function as a self-validating barrier system tailored to the specific hazards of this compound:
-
Respiratory Protection: Handling must occur in a certified chemical fume hood with a validated face velocity of 80-100 feet per minute (fpm) to mitigate H335 (respiratory irritation) [4]. If ventilation is compromised during a spill, a NIOSH-approved P100 particulate respirator is mandatory.
-
Ocular Defense: Snug-fitting chemical safety goggles (OSHA 29 CFR 1910.133 compliant) are required[4]. The compound's H319 classification means even micro-dust exposure can cause severe eye irritation[1].
-
Dermal Barrier: Wear a flame-resistant lab coat and nitrile gloves (minimum 0.11 mm thickness for solid handling). Causality Check: If you are dissolving the compound in highly penetrating solvents like DMSO or DMF, you must double-glove, as these solvents act as carriers, dragging the harmful (H302/H315) solute directly through standard nitrile barriers[1].
Operational Workflows & Handling Protocols
The following step-by-step methodologies ensure that every phase of your experiment minimizes exposure and reactivity risks.
Caption: Workflow for safe handling and disposal of 5-(Difluoromethyl)-2-ethynylpyridine.
Protocol A: Safe Dispensing and Weighing
-
Environmental Verification: Before opening the vial, verify the fume hood monitor reads between 80-100 fpm[4].
-
Static Mitigation: Ground the analytical balance. If the ambient lab humidity is below 40%, utilize a static-eliminating ionizer. Fine organic powders can form explosive dust-air mixtures if ignited by static discharge[4].
-
Transfer: Use a clean, non-metallic or grounded anti-static spatula to transfer the solid. Avoid aggressive scraping.
-
Atmospheric Control: Immediately after dispensing, flush the primary container with dry nitrogen or argon gas before sealing. This prevents ambient moisture and oxygen from degrading the alkyne over time[1].
Protocol B: Reaction Setup (Cross-Coupling & Click Chemistry)
-
Solvent Preparation: Dissolve the dispensed compound in an anhydrous, degassed solvent to prevent unwanted oxidative homocoupling.
-
Catalyst Addition (Critical Step): If performing Sonogashira couplings or CuAAC (Click Chemistry), you will intentionally form a copper(I) acetylide intermediate [3]. You must strictly control the stoichiometry to ensure the intermediate remains transient and fully reacts. Self-Validation: Ensure the reaction remains a homogeneous solution or a controlled suspension; sudden, unexpected precipitation may indicate the dangerous accumulation of unreacted metal acetylides.
-
Reaction Quenching: Terminate the reaction using a strong chelating agent (e.g., saturated aqueous EDTA or ammonium chloride). This immediately sequesters heavy metal ions, safely decomposing any residual, shock-sensitive metal acetylides before the mixture is transferred to waste.
Spill Response & Waste Disposal Plans
Spill Containment Protocol
-
Isolate: Evacuate the immediate area and ensure all ignition sources are eliminated[4].
-
Suppress: Do NOT sweep the dry powder, as this generates inhalable, potentially explosive dust. Gently cover the spill with damp sand or inert absorbent pads [4].
-
Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container[4].
Zero-Tolerance Waste Segregation Plan
The most common and catastrophic error in handling terminal alkynes is improper waste disposal.
-
Segregation: Never dispose of 5-(Difluoromethyl)-2-ethynylpyridine in standard mixed-metal or halogenated waste carboys. Contact with aqueous heavy metal salts (Cu, Ag, Hg) from other lab processes will generate highly explosive metal acetylides at the bottom of the carboy [2].
-
Labeling: Collect the waste in a dedicated, heavy-metal-free container. Label it explicitly: "Hazardous Waste: Contains Terminal Alkyne - Potential for Explosive Acetylide Formation. DO NOT MIX WITH HEAVY METALS"[2].
-
Disposal: Arrange for prompt collection by a licensed Environmental Health and Safety (EHS) contractor, ensuring they are notified of the terminal alkyne hazard[2].
References
-
OpenOChem. "Alkyne Acidity and Acetylide Anions." OpenOChem Learning Platform. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
